Product packaging for (+)-Myxothiazol(Cat. No.:)

(+)-Myxothiazol

Cat. No.: B1234248
M. Wt: 487.7 g/mol
InChI Key: XKTFQMCPGMTBMD-YCSHSZEBSA-N
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Description

Myxothiazol is a 2,4'-bi-1,3-thiazole substituted at the 4-position with a (1E,3S,4R,5E)-7-amino-3,5-dimethoxy-4-methyl-7-oxohepta-1,5-dien-1-yl] group and at the 2'-position with a (2S,3E,5E)-7-methylocta-3,5-dien-2-yl group. It is an inhibitor of coenzyme Q - cytochrome c reductase. It has a role as a mitochondrial respiratory-chain inhibitor and a metabolite. It is a member of 1,3-thiazoles and a monocarboxylic acid amide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33N3O3S2 B1234248 (+)-Myxothiazol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H33N3O3S2

Molecular Weight

487.7 g/mol

IUPAC Name

(2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide

InChI

InChI=1S/C25H33N3O3S2/c1-16(2)9-7-8-10-17(3)24-28-20(15-33-24)25-27-19(14-32-25)11-12-21(30-5)18(4)22(31-6)13-23(26)29/h7-18,21H,1-6H3,(H2,26,29)/b9-7+,10-8+,12-11+,22-13+/t17?,18-,21+/m1/s1

InChI Key

XKTFQMCPGMTBMD-YCSHSZEBSA-N

SMILES

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC

Isomeric SMILES

C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)/C=C/C=C/C(C)C)OC)/C(=C\C(=O)N)/OC

Canonical SMILES

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC

Pictograms

Acute Toxic

Synonyms

2,6-heptadienamide, 7-(2'-(1,6-dimethyl-2,4-heptadienyl)(2,4'-bithiazol)-4-yl)-3,5-dimethoxy-4-methyl-
myxothiazol

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (+)-Myxothiazol on the Cytochrome bc1 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism by which (+)-Myxothiazol, a potent inhibitor of cellular respiration, exerts its effects on the cytochrome bc1 complex (also known as complex III). This compound is a natural product derived from the myxobacterium Myxococcus fulvus and serves as a critical tool in the study of mitochondrial electron transport and as a lead compound in the development of antifungal agents.[1] This document details its binding site, inhibitory action, and impact on the Q-cycle, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of its structure-function relationship.

Introduction to the Cytochrome bc1 Complex and the Q-Cycle

The cytochrome bc1 complex is a multi-subunit transmembrane protein essential for cellular respiration in most eukaryotes and many prokaryotes.[2] It catalyzes the transfer of electrons from ubiquinol (QH2) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, thereby contributing to the proton-motive force that drives ATP synthesis.

The function of the cytochrome bc1 complex is best described by the protonmotive Q-cycle mechanism. This cycle involves two distinct quinone-binding sites: the ubiquinol oxidation (Qo) site, located on the positive (P) side of the inner mitochondrial membrane, and the ubiquinone reduction (Qi) site, on the negative (N) side.

At the Qo site, a molecule of ubiquinol is oxidized, releasing two protons into the intermembrane space. The two electrons from ubiquinol follow separate pathways. One electron is transferred via a high-potential chain, consisting of the Rieske iron-sulfur protein (ISP) and cytochrome c1, ultimately reducing cytochrome c. The second electron is transferred through a low-potential chain, involving the two b-type hemes (bL and bH) of cytochrome b, to the Qi site where it reduces a molecule of ubiquinone. A second turnover at the Qo site is required to fully reduce the semiquinone intermediate at the Qi site to ubiquinol, consuming two protons from the mitochondrial matrix.

This compound: A Potent Inhibitor of the Qo Site

This compound is a specific and potent inhibitor of the cytochrome bc1 complex. It is classified as a Qo site inhibitor, meaning it binds to and blocks the ubiquinol oxidation site.

Binding Site and Molecular Interactions

Crystallographic studies of the cytochrome bc1 complex in the presence of this compound have precisely defined its binding pocket.[3][4] Myxothiazol binds in the 'b-proximal' region of the Qo site on the cytochrome b subunit, in close proximity to the low-potential heme bL.[5] Its binding pocket is formed by several helices of cytochrome b.[4]

A key feature of Myxothiazol's interaction is that, unlike other Qo inhibitors such as stigmatellin, it does not form a hydrogen bond with the Rieske iron-sulfur protein.[5] Instead, it is thought to displace ubiquinol from its binding site. This binding mode has important consequences for the conformation and mobility of the Rieske protein.

Mechanism of Inhibition

This compound acts as a competitive inhibitor of ubiquinol at the Qo site.[5] By occupying this site, it physically obstructs the binding of the natural substrate, ubiquinol, thereby preventing its oxidation. This blockage has two primary consequences:

  • Inhibition of Electron Transfer to the Rieske Iron-Sulfur Protein: Myxothiazol directly blocks the transfer of the first electron from ubiquinol to the 2Fe-2S cluster of the Rieske ISP.[5][6] This is the primary inhibitory action that halts the flow of electrons through the high-potential chain to cytochrome c1 and subsequently to cytochrome c.

  • Disruption of the Q-Cycle: By preventing the initial oxidation of ubiquinol, Myxothiazol effectively shuts down the entire Q-cycle. This leads to the cessation of proton translocation across the inner mitochondrial membrane at this site and halts the reduction of ubiquinone at the Qi site.

The binding of Myxothiazol also induces a characteristic red-shift in the visible absorption spectrum of the reduced heme bL, which can be used to monitor its interaction with the complex.[5]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in various studies. The following table summarizes key quantitative data.

ParameterOrganism/SystemValueReference
IC50 Beef heart mitochondria (Oxygen consumption)0.58 mol/mol cytochrome b[1]
IC50 Submitochondrial particles (NADH oxidation)0.45 mol/mol cytochrome b[1]
Effect on Cytochrome c Reduction Rubrivivax gelatinosus membranesHighly resistant (k ≈ 0.046 s⁻¹ with and without inhibitor)[7]

Experimental Protocols

The elucidation of the mechanism of action of this compound has relied on a variety of biochemical and biophysical techniques. Detailed methodologies for key experiments are provided below.

Cytochrome bc1 Complex Activity Assay

This protocol describes a common method for measuring the ubiquinol-cytochrome c reductase activity of the isolated cytochrome bc1 complex and its inhibition by this compound.

Materials:

  • Isolated cytochrome bc1 complex

  • Decylubiquinol (DBH2) as the electron donor substrate

  • Horse heart cytochrome c as the electron acceptor

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Spectrophotometer capable of measuring absorbance changes at 550 nm

Procedure:

  • Prepare the reaction mixture in a cuvette containing the assay buffer and a known concentration of oxidized cytochrome c.

  • Add a specific amount of the isolated cytochrome bc1 complex to the cuvette.

  • To measure inhibition, add varying concentrations of this compound to the reaction mixture and incubate for a short period.

  • Initiate the reaction by adding a saturating concentration of the substrate, decylubiquinol.

  • Immediately monitor the reduction of cytochrome c by recording the increase in absorbance at 550 nm over time. The initial rate of the reaction is determined from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound. IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Crystallization of the Cytochrome bc1 Complex with this compound

This protocol outlines a general procedure for obtaining crystals of the cytochrome bc1 complex in the presence of this compound for X-ray crystallographic analysis.

Materials:

  • Purified and concentrated cytochrome bc1 complex

  • Detergent solution (e.g., lauryldimethylamine N-oxide (LDAO) or n-dodecyl-β-D-maltoside (DDM))

  • Precipitant solution (e.g., polyethylene glycol (PEG), salts)

  • This compound

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

Procedure:

  • The purified cytochrome bc1 complex is incubated with a molar excess of this compound to ensure saturation of the binding sites.

  • The complex-inhibitor solution is mixed with a precipitant solution at various ratios in the wells of a crystallization plate.

  • The plates are sealed and incubated under controlled temperature conditions to allow for slow vapor diffusion, which gradually increases the concentration of the protein and precipitant, leading to crystallization.

  • Crystals are harvested, cryo-protected if necessary, and then subjected to X-ray diffraction analysis to determine the three-dimensional structure of the complex with the bound inhibitor.[3][4][8]

Electron Paramagnetic Resonance (EPR) Spectroscopy of the Rieske Iron-Sulfur Protein

EPR spectroscopy is a powerful technique to study the electronic environment of the [2Fe-2S] cluster of the Rieske protein and how it is affected by inhibitors like this compound.

Materials:

  • Isolated cytochrome bc1 complex

  • EPR spectrometer and cryostat

  • This compound

  • Reducing and oxidizing agents (e.g., sodium dithionite, potassium ferricyanide)

Procedure:

  • The cytochrome bc1 complex is prepared at a suitable concentration in an EPR-compatible buffer.

  • To observe the reduced Rieske signal, the sample is treated with a reducing agent like sodium dithionite.

  • To study the effect of the inhibitor, this compound is added to the sample before or after reduction.

  • The sample is then frozen in liquid nitrogen to record the EPR spectrum at cryogenic temperatures.

  • The binding of this compound to the Qo site can induce changes in the EPR spectrum of the Rieske protein, such as a shift in the g-values, which provides insights into the inhibitor's effect on the electronic structure of the [2Fe-2S] cluster.[6] For instance, Myxothiazol has been shown to shift the gx resonance of the iron-sulfur protein's EPR spectrum.[6]

Visualizing the Mechanism of Action

Diagrams are essential for understanding the complex interactions and pathways involved in the cytochrome bc1 complex and its inhibition.

Q_Cycle_and_Myxothiazol_Inhibition cluster_membrane Inner Mitochondrial Membrane cluster_Qo Qo Site cluster_Qi Qi Site cluster_components Cytochrome bc1 Complex cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix QH2_pool QH2 (pool) Qo_site Ubiquinol Oxidation QH2_pool->Qo_site 1. Ubiquinol binds ISP Rieske ISP (2Fe-2S) Qo_site->ISP 3a. 1e- Heme_bL Heme bL Qo_site->Heme_bL 3b. 1e- protons_out 2H+ Qo_site->protons_out 2. Releases 2H+ Myxothiazol This compound Myxothiazol->Qo_site Inhibits Q_pool Q (pool) Qi_site Ubiquinone Reduction Q_pool->Qi_site 4. Ubiquinone binds Qi_site->QH2_pool 6. Ubiquinol released CytC1 Cytochrome c1 ISP->CytC1 CytC_ox Cyt c (ox) CytC1->CytC_ox Heme_bH Heme bH Heme_bL->Heme_bH Heme_bH->Qi_site CytC_red Cyt c (red) CytC_ox->CytC_red protons_in 2H+ protons_in->Qi_site 5. Takes up 2H+

Caption: The Q-cycle and the inhibitory action of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_assay Inhibition Assay cluster_structural Structural/Biophysical Analysis isolate_bc1 Isolate and Purify Cytochrome bc1 Complex activity_assay Perform Cytochrome bc1 Activity Assay isolate_bc1->activity_assay crystallization Crystallize bc1 Complex with this compound isolate_bc1->crystallization epr_spectroscopy Perform EPR Spectroscopy isolate_bc1->epr_spectroscopy prep_inhibitor Prepare this compound Stock Solution add_inhibitor Add Varying Concentrations of this compound prep_inhibitor->add_inhibitor prep_inhibitor->crystallization prep_inhibitor->epr_spectroscopy activity_assay->add_inhibitor measure_activity Measure Enzymatic Activity (e.g., Spectrophotometry) add_inhibitor->measure_activity determine_ic50 Determine IC50 Value measure_activity->determine_ic50 xray X-ray Diffraction crystallization->xray structure_determination Determine 3D Structure xray->structure_determination analyze_rieske Analyze Rieske Protein Signal epr_spectroscopy->analyze_rieske

References

The Architecture of an Antifungal Agent: A Technical Guide to the Biosynthesis of (+)-Myxothiazol in Myxobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Myxothiazol, a potent antifungal agent and inhibitor of the mitochondrial respiratory chain, is a secondary metabolite produced by the myxobacterium Stigmatella aurantiaca. Its unique chemical structure, featuring a distinctive bis-thiazole ring system connected to a β-methoxyacrylate pharmacophore, arises from a complex and fascinating biosynthetic pathway. This technical guide provides an in-depth exploration of the genetic and enzymatic machinery responsible for the assembly of this compound, offering a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery. The pathway involves a sophisticated interplay between polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) modules, representing a paradigm for the generation of chemical diversity in microorganisms.

The Myxothiazol Biosynthetic Gene Cluster (mta)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated mta, spanning approximately 57 kilobase pairs in the genome of Stigmatella aurantiaca DW4/3-1.[1][2] This cluster encodes a series of large, modular enzymes that function as an assembly line to construct the myxothiazol backbone from simple metabolic precursors. The core biosynthetic genes, mtaB through mtaG, encode the PKS and NRPS megasynthases, while mtaA is responsible for the essential post-translational activation of these enzymes.[1][3]

Genetic Organization of the mta Cluster

The mta gene cluster is organized as a contiguous stretch of DNA, with the genes arranged in the order of their proposed function in the biosynthetic pathway. This colinearity is a common feature of microbial secondary metabolite gene clusters. The individual genes and their putative functions are summarized in the table below.

GeneEncoded ProteinProposed Function
mtaAMtaAA 4'-phosphopantetheinyl transferase (PPTase) responsible for the activation of the acyl carrier protein (ACP) and peptidyl carrier protein (PCP) domains of the PKS and NRPS modules, respectively, by transferring a 4'-phosphopantetheinyl moiety from coenzyme A.[1][3]
mtaBMtaBA polyketide synthase (PKS) module likely responsible for the initiation of the polyketide chain.[1][2]
mtaCMtaCA nonribosomal peptide synthetase (NRPS) module involved in the formation of the first thiazole ring.[1]
mtaDMtaDA hybrid PKS-NRPS module that catalyzes the extension of the polyketide chain and the formation of the second thiazole ring.[1][2]
mtaEMtaEA PKS module containing a methyltransferase domain, likely involved in the formation of a methoxy group.[1]
mtaFMtaFA PKS module also containing a methyltransferase domain, proposed to be responsible for the formation of the β-methoxyacrylate moiety.[1]
mtaGMtaGAn NRPS-like module that facilitates the termination and release of the final myxothiazol molecule as an amide.[1] This module contains an unprecedented domain with homology to monooxygenases, which is thought to be involved in the removal of the carbon backbone of the final amino acid.[1]

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of this compound is a modular process, with each module of the PKS and NRPS enzymes catalyzing a specific set of reactions to elongate and modify the growing intermediate. The overall pathway can be conceptualized as follows:

Myxothiazol_Biosynthesis precursors Malonyl-CoA, Methylmalonyl-CoA, Cysteine, Glycine MtaA MtaA (PPTase) Activation precursors->MtaA MtaB MtaB (PKS) MtaA->MtaB holo-ACP/PCP MtaC MtaC (NRPS) MtaB->MtaC Polyketide chain initiation MtaD MtaD (PKS/NRPS) MtaC->MtaD Thiazole formation & chain elongation MtaE MtaE (PKS-MT) MtaD->MtaE Thiazole formation & chain elongation MtaF MtaF (PKS-MT) MtaE->MtaF Methoxy group addition MtaG MtaG (NRPS-like) MtaF->MtaG β-methoxyacrylate formation Myxothiazol This compound MtaG->Myxothiazol Amidation & Release

Caption: Proposed assembly line for this compound biosynthesis.

Initiation and Early Elongation

The biosynthesis is initiated by the loading of a starter unit, likely derived from short-chain carboxylic acids, onto the MtaB PKS module. The subsequent elongation of the polyketide chain is catalyzed by the sequential action of the MtaB, MtaC, and MtaD modules.

Thiazole Ring Formation

A key feature of myxothiazol is its bis-thiazole core. These heterocyclic rings are derived from the amino acid cysteine. The NRPS modules MtaC and MtaD are responsible for the incorporation of cysteine and its subsequent cyclization and oxidation to form the thiazoline and then the thiazole rings.

Methylation and Methoxyacrylate Formation

The characteristic methoxy groups and the β-methoxyacrylate moiety of myxothiazol are installed by the PKS modules MtaE and MtaF.[1] These modules contain integrated methyltransferase (MT) domains that utilize S-adenosylmethionine (SAM) as a methyl group donor.[1][4] The formation of the β-methoxyacrylate is a critical step for the biological activity of myxothiazol.

Termination and Release

The final step in the assembly line is the termination and release of the completed myxothiazol molecule. This is catalyzed by the MtaG module, which functions as a terminating NRPS.[1] Uniquely, MtaG is proposed to activate an amino acid and then remove its carbon backbone to generate the terminal amide of myxothiazol, a process involving a domain with homology to monooxygenases.[1]

Experimental Methodologies

The elucidation of the myxothiazol biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques.

Gene Inactivation and Heterologous Expression

A fundamental approach to understanding the function of the mta genes has been targeted gene inactivation. For instance, genomic replacement of a fragment of mtaB and the insertion of a kanamycin resistance gene into mtaA both resulted in the abolishment of myxothiazol synthesis, confirming their essential roles in the pathway.[1]

Furthermore, the entire 57-kbp myxothiazol biosynthetic gene cluster has been successfully reconstituted and heterologously expressed in the well-characterized myxobacterium Myxococcus xanthus.[2] This achievement not only confirmed that the identified gene cluster is sufficient for myxothiazol production but also demonstrated the potential for engineering myxobacterial hosts for the production of valuable natural products.[2]

Experimental Workflow for Heterologous Expression:

Heterologous_Expression_Workflow start Isolation of cosmids containing the mta gene cluster from S. aurantiaca DW4/3-1 library recombination Reconstitution of the complete 57-kbp mta gene cluster using Red/ET recombination start->recombination integration Integration of the reconstituted cluster into the Myxococcus xanthus chromosome recombination->integration expression Cultivation of the engineered M. xanthus strain integration->expression analysis Extraction and analysis of metabolites by HPLC and MS to detect myxothiazol production expression->analysis

Caption: Workflow for heterologous expression of the myxothiazol gene cluster.

Characterization of MtaA as a Phosphopantetheinyl Transferase

The function of MtaA as a 4'-phosphopantetheinyl transferase was confirmed through heterologous co-expression in Escherichia coli.[3][5] MtaA was shown to activate an acyl carrier protein domain from the myxothiazol synthetase, demonstrating its crucial role in rendering the PKS and NRPS enzymes catalytically active.[3][5]

Regulation of Myxothiazol Biosynthesis

The production of secondary metabolites like myxothiazol is often tightly regulated in response to environmental cues and the physiological state of the producing organism. While the specific regulatory network governing the mta gene cluster has not been fully elucidated, it is likely subject to complex control mechanisms common in myxobacteria, which may include quorum sensing, nutrient limitation, and developmental signals. Further research is needed to uncover the specific transcriptional regulators and signaling pathways that control the expression of the myxothiazol biosynthetic genes.

Conclusion and Future Perspectives

The biosynthesis of this compound in Stigmatella aurantiaca is a testament to the remarkable metabolic capabilities of myxobacteria. The modular nature of the PKS and NRPS enzymes involved offers exciting prospects for combinatorial biosynthesis and the generation of novel myxothiazol analogs with potentially improved or novel biological activities. A deeper understanding of the regulatory circuits controlling the mta gene cluster will be crucial for optimizing myxothiazol production and for harnessing the full potential of myxobacteria as a source of new pharmaceuticals. The detailed knowledge of this pathway provides a solid foundation for future research in metabolic engineering and the discovery of new bioactive compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (+)-Myxothiazol: Chemical Structure, Properties, and Biological Activity

Introduction

This compound is a potent antifungal antibiotic naturally produced by the myxobacterium Myxococcus fulvus.[1] It belongs to the β-methoxyacrylate class of natural products and has garnered significant interest in the scientific community due to its specific and potent inhibition of the mitochondrial respiratory chain.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies for this compound, tailored for researchers in drug discovery and mitochondrial biology.

Chemical Structure and Identification

This compound is a complex molecule featuring a bis-thiazole core linked to two distinct side chains. Its chemical formula is C₂₅H₃₃N₃O₃S₂.[1][3] The structure was elucidated through spectroscopic methods, primarily 1H NMR, 13C NMR, and mass spectrometry.[4]

IUPAC Name: (2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(2S,3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide[3]

CAS Number: 76706-55-3[3]

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some experimentally determined data is available, certain parameters are based on computational predictions.

PropertyValueReference
Molecular Formula C₂₅H₃₃N₃O₃S₂[1][3]
Molecular Weight 487.68 g/mol [2]
Appearance White to off-white solid
Melting Point Not experimentally determined; predicted values may vary.
Boiling Point 679.6 ± 65.0 °C (Predicted)
Density 1.158 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in DMSO, methanol, acetone, ethyl acetate, ethanol, chloroform, and dichloromethane.[2]
Specific Rotation ([α]D) Not available.
UV-Vis Absorption (λmax) Thiazole rings generally exhibit absorption maxima in the range of 358-410 nm. Specific data for Myxothiazol is not readily available.[5]
Storage Store sealed at –20 °C under an inert atmosphere (e.g., argon) and protected from light for long-term stability (at least 2 years).[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

¹H and ¹³C NMR Spectroscopy:

Infrared (IR) Spectroscopy:

Characteristic IR absorption peaks for this compound would include:

  • N-H stretch: Around 3500-3300 cm⁻¹ (from the amide group)

  • C-H stretch (sp²): Above 3000 cm⁻¹ (from the dienyl and thiazole groups)

  • C-H stretch (sp³): Below 3000 cm⁻¹ (from the alkyl groups)

  • C=O stretch: Around 1690-1630 cm⁻¹ (from the amide carbonyl)

  • C=C and C=N stretch: In the 1680-1475 cm⁻¹ region (from the dienyl and thiazole groups)

  • C-O stretch: In the 1300-1000 cm⁻¹ region (from the methoxy groups)

Mass Spectrometry:

The exact mass of this compound is 487.1963 m/z. The fragmentation pattern in electron ionization mass spectrometry (EI-MS) of thiazole derivatives often involves cleavage of the bonds adjacent to the heterocyclic ring and fragmentation of the side chains.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III (cytochrome bc₁ complex).[2][6] It binds to the Qo (quinol oxidation) site on cytochrome b, thereby blocking the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein.[2] This disruption of the electron flow inhibits ATP synthesis and leads to a cytostatic effect.

Signaling Pathway: Inhibition of Mitochondrial Electron Transport Chain

Myxothiazol_ETC_Inhibition cluster_protons Intermembrane Space Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e⁻ Proton_I H⁺ Complex_I->Proton_I Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e⁻ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e⁻ Cyt_C Cytochrome c Complex_III->Cyt_C e⁻ Proton_III H⁺ Complex_III->Proton_III Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV e⁻ O2 O₂ Complex_IV->O2 e⁻ Proton_IV H⁺ Complex_IV->Proton_IV ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I e⁻ NAD NAD+ Succinate Succinate Succinate->Complex_II e⁻ Fumarate Fumarate H2O 2H₂O ADP ADP + Pi Proton_I->ATP_Synthase Proton_III->ATP_Synthase Proton_IV->ATP_Synthase Myxothiazol This compound Myxothiazol->Complex_III Inhibits Qo site

Caption: Inhibition of the mitochondrial electron transport chain by this compound at the Qo site of Complex III.

Quantitative Biological Activity

This compound exhibits potent inhibitory activity against a broad range of fungi and demonstrates significant inhibition of mitochondrial respiration.

Target Organism/SystemAssay TypeValueReference
Mucor hiemalisFungal Growth Inhibition (MIC)2 µg/mL[1]
Various Yeasts and FungiFungal Growth Inhibition (MIC)0.01 - 3 µg/mL[7]
Beef Heart MitochondriaInhibition of NADH Oxidation50% inhibition at 0.45 mol Myxothiazol / mol cytochrome b
Beef Heart MitochondriaInhibition of Oxygen Consumption50% inhibition at 0.58 mol Myxothiazol / mol cytochrome b
Mouse LiverIn vivo Complex III activityReversible decrease to 50% of control 2 hours post-injection (0.56 mg/kg)[8][9][10]
Mammalian Complex IInhibition of NADH:ubiquinone reductaseMicromolar concentrations

Experimental Protocols

1. Isolation and Purification of this compound from Myxococcus fulvus

This protocol is a generalized procedure based on published methods for the isolation of Myxothiazol.[1][11]

Workflow for Isolation and Purification

isolation_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification start Inoculate M. fulvus culture ferment Ferment at 30°C for 28-32 hours start->ferment adsorb Adsorb culture broth onto Amberlite XAD-16 resin ferment->adsorb elute Elute with acetone adsorb->elute concentrate Concentrate eluate to obtain crude extract elute->concentrate silica Silica Gel Chromatography (Hexane-Ethyl Acetate Gradient) concentrate->silica hplc Preparative HPLC silica->hplc pure_product Pure this compound hplc->pure_product

Caption: General workflow for the isolation and purification of this compound.

Detailed Protocol:

  • Cultivation:

    • Prepare a suitable medium such as Casitone-Yeast Extract Agar.

    • Inoculate the medium with a pre-culture of Myxococcus fulvus (strain Mx f16).

    • Incubate at 30°C with adequate aeration and agitation for 28-32 hours.[11]

  • Extraction:

    • After fermentation, add Amberlite XAD-16 resin to the culture broth and stir to allow adsorption of Myxothiazol.

    • Collect the resin by filtration.

    • Wash the resin with deionized water to remove polar impurities.

    • Elute the Myxothiazol from the resin using acetone.

    • Evaporate the acetone under reduced pressure to yield a crude extract.

  • Purification:

    • Silica Gel Chromatography:

      • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

      • Load the solution onto a silica gel column.

      • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

      • Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing Myxothiazol.

      • Combine the Myxothiazol-containing fractions and evaporate the solvent.

    • Preparative High-Performance Liquid Chromatography (HPLC):

      • Dissolve the partially purified product in a suitable solvent (e.g., methanol).

      • Inject the solution onto a preparative reverse-phase HPLC column (e.g., C18).

      • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

      • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

      • Evaporate the solvent to obtain the pure compound.

2. Total Synthesis of this compound

The total synthesis of this compound has been achieved through various routes. A common strategy involves the synthesis of the bis-thiazole core and the side chains separately, followed by their coupling. A key step in forming the thiazole rings is the Hantzsch thiazole synthesis.[12] A subsequent Wittig reaction is often employed to couple the side chain.[13][14]

Simplified Synthetic Scheme:

synthesis_scheme alpha_haloketone α-Haloketone thiazole_ring Thiazole Ring alpha_haloketone->thiazole_ring Hantzsch Synthesis thioamide Thioamide thioamide->thiazole_ring Hantzsch Synthesis phosphonium_salt Phosphonium Salt of Side Chain myxothiazol This compound phosphonium_salt->myxothiazol Wittig Reaction aldehyde Aldehyde of Bis-thiazole aldehyde->myxothiazol Wittig Reaction bis_thiazole Bis-thiazole Intermediate thiazole_ring->bis_thiazole Further Elaboration

Caption: A simplified retrosynthetic approach to this compound.

Detailed Protocol for Key Steps:

  • Hantzsch Thiazole Synthesis (General Protocol):

    • Dissolve the α-haloketone (1.0 eq) and the thioamide (1.1-1.5 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.[15]

    • Heat the mixture to reflux with stirring for 2-3 hours, monitoring the reaction by TLC.[15]

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a weak base (e.g., 5% sodium bicarbonate solution) to precipitate the product.[16]

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry.

  • Wittig Reaction (General Protocol):

    • In an oven-dried flask under an inert atmosphere, suspend the phosphonium salt (1.0 eq) in an anhydrous solvent (e.g., THF or ethanol).

    • Add a strong base (e.g., n-butyllithium, sodium ethoxide) dropwise at a low temperature (e.g., -78°C or 0°C) to generate the ylide.

    • Stir the mixture for a specified time to ensure complete ylide formation.

    • Add a solution of the aldehyde (1.0 eq) in the same anhydrous solvent dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

3. Assay for Mitochondrial Respiration Inhibition

The inhibitory effect of this compound on mitochondrial respiration can be quantified by measuring oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode.[1][17][18][19]

Protocol Overview:

  • Isolation of Mitochondria:

    • Isolate mitochondria from a suitable source (e.g., rat liver, beef heart) using differential centrifugation.

  • Oxygen Consumption Measurement:

    • Calibrate the Clark-type oxygen electrode system.

    • Add a respiration buffer to the reaction chamber and equilibrate to the desired temperature (e.g., 30°C).

    • Add the isolated mitochondria to the chamber.

    • Initiate respiration by adding a substrate for Complex I (e.g., glutamate/malate) or Complex II (e.g., succinate in the presence of rotenone to inhibit Complex I).

    • Record the basal rate of oxygen consumption (State 2 respiration).

    • Add ADP to induce active respiration (State 3).

    • Once a stable State 3 respiration rate is established, add a known concentration of this compound (dissolved in a suitable solvent like DMSO) and record the inhibited rate of oxygen consumption.

    • The degree of inhibition can be calculated by comparing the rates before and after the addition of Myxothiazol.

Biosynthesis of this compound

The biosynthesis of Myxothiazol is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The biosynthetic gene cluster, mta, has been identified and characterized in Stigmatella aurantiaca DW4/3-1.[11][20] The pathway involves the sequential condensation of acetate, propionate, and cysteine units, followed by modifications such as methylation and oxidation to form the final structure.

Proposed Biosynthetic Pathway Overview

biosynthesis_pathway Acetate Acetate/Propionate units PKS_NRPS PKS/NRPS Megasynthase (mta gene products) Acetate->PKS_NRPS Cysteine Cysteine Cysteine->PKS_NRPS Polyketide_chain Growing Polyketide Chain PKS_NRPS->Polyketide_chain Condensation Methyltransferases Methyltransferases Chain_elongation Chain Elongation & Modification Methyltransferases->Chain_elongation Methylation Monooxygenase Monooxygenase-like domain Amide_formation Terminal Amide Formation Monooxygenase->Amide_formation Amide synthesis Thiazole_formation Bis-thiazoline formation Polyketide_chain->Thiazole_formation Thiazole_formation->Chain_elongation Chain_elongation->Amide_formation Myxothiazol This compound Amide_formation->Myxothiazol

Caption: A simplified overview of the biosynthetic pathway of this compound.

Conclusion

This compound remains a molecule of significant interest due to its potent and specific mechanism of action. This guide provides a foundational resource for researchers working with this compound, covering its fundamental chemical and biological properties, as well as detailed experimental procedures. The continued study of Myxothiazol and its analogs holds promise for the development of new antifungal agents and provides a valuable tool for dissecting the intricacies of mitochondrial respiration.

References

Unveiling the Antifungal Potential of (+)-Myxothiazol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Myxothiazol, a natural product isolated from the myxobacterium Myxococcus fulvus, has demonstrated significant antifungal properties. This technical guide provides an in-depth analysis of its antifungal activity spectrum, mechanism of action, and the experimental protocols used for its evaluation. By inhibiting the mitochondrial respiratory chain at Complex III, this compound effectively disrupts fungal cellular respiration, leading to cytostatic effects against a broad range of yeasts and filamentous fungi. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel antifungal agents.

Introduction

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the exploration of novel antifungal agents with unique mechanisms of action. This compound, a thiazole-containing antibiotic, has been identified as a potent inhibitor of fungal growth.[1][2][3] Its specific targeting of a fundamental cellular process, mitochondrial respiration, makes it a valuable subject of study for the development of new therapeutic strategies. This guide synthesizes the current knowledge on the antifungal activity of this compound, offering a technical overview for the scientific community.

Antifungal Activity Spectrum

This compound exhibits a broad spectrum of activity against various yeasts and filamentous fungi. Its inhibitory effect is primarily cytostatic, meaning it prevents the growth and proliferation of fungal cells rather than directly killing them.[1][2][3] The antifungal activity is generally observed at concentrations ranging from 0.01 to 3 µg/mL.[1][2][3][4][5] In contrast, this compound is largely inactive against bacteria.[1][2][3]

Quantitative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Fungal SpeciesMIC (µg/mL)Reference(s)
Candida albicansGeneral range of 0.01 - 3[1][4]
Saccharomyces cerevisiaeGeneral range of 0.01 - 3[1][4]
Mucor hiemalis2[6]
Various Yeasts and FungiGeneral range of 0.01 - 3[1][2][5][7]

Note: Specific MIC values for a wider range of fungal pathogens are not extensively documented in publicly available literature. The provided data is based on initial discovery and characterization studies.

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary molecular target of this compound is the mitochondrial electron transport chain, specifically Complex III , also known as the cytochrome bc1 complex.[4][5]

This compound acts as a competitive inhibitor of ubiquinol.[8] It binds to the ubiquinol oxidation (Qo) site on cytochrome b, a key subunit of Complex III.[5][8] This binding event physically obstructs the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, a critical step in the Q-cycle.[8] The interruption of this electron flow effectively halts the process of oxidative phosphorylation, leading to a rapid cessation of oxygen consumption and a collapse in cellular ATP production.[1][2][3]

Mitochondrial Electron Transport Chain Inhibition by this compound cluster_0 Inner Mitochondrial Membrane cluster_1 Intermembrane Space cluster_2 Mitochondrial Matrix ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool (Q) ComplexI->UQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e- ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII e- (QH2) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATPSynthase ATP Synthase (Complex V) ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP Myxothiazol This compound Myxothiazol->ComplexIII Inhibits Qo site H_plus_IMS H+ NADH NADH NADH->ComplexI FADH2 FADH2 FADH2->ComplexII O2 O2 O2->ComplexIV H2O H2O ADP ADP + Pi ADP->ATPSynthase

Figure 1: Inhibition of the Electron Transport Chain by this compound.
Downstream Signaling Consequences

The inhibition of mitochondrial respiration by this compound triggers a cascade of cellular stress responses. In yeast, mitochondrial dysfunction is known to activate the retrograde (RTG) signaling pathway . This pathway communicates the metabolic state of the mitochondria to the nucleus, leading to the transcriptional reprogramming of genes involved in nutrient biosynthesis and metabolic adaptation to compensate for the loss of respiratory function. While not directly elucidated for Myxothiazol, it is a plausible downstream consequence of its activity.

Fungal Cellular Response to Mitochondrial Dysfunction cluster_0 Cellular Stress Signals cluster_1 Cellular Response Myxothiazol This compound Mitochondrion Mitochondrion (Complex III) Myxothiazol->Mitochondrion Inhibition ATP_depletion ATP Depletion Mitochondrion->ATP_depletion ROS_increase ROS Increase Mitochondrion->ROS_increase Metabolic_imbalance Metabolic Imbalance Mitochondrion->Metabolic_imbalance Stress_Sensors Stress Sensors (e.g., RTG Pathway Components) ATP_depletion->Stress_Sensors ROS_increase->Stress_Sensors Metabolic_imbalance->Stress_Sensors Signal_Transduction Signal Transduction Cascade Stress_Sensors->Signal_Transduction Nucleus Nucleus Signal_Transduction->Nucleus Gene_Expression Transcriptional Reprogramming Nucleus->Gene_Expression Metabolic_Adaptation Metabolic Adaptation Gene_Expression->Metabolic_Adaptation Growth_Arrest Growth Arrest (Cytostasis) Gene_Expression->Growth_Arrest

Figure 2: Conceptual overview of the fungal response to mitochondrial inhibition.

Experimental Protocols

The determination of the antifungal activity of this compound is typically performed using standardized broth microdilution methods. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution MIC Assay

This method determines the MIC of an antifungal agent in a liquid medium.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum, standardized to the appropriate cell density

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antifungal Dilutions: A serial two-fold dilution of this compound is prepared in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from >64 µg/mL down to <0.015 µg/mL.

  • Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium. The inoculum is prepared by suspending fungal colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the antifungal dilutions is inoculated with the standardized fungal suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the growth rate of the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Broth Microdilution Workflow Start Start Prep_Drug Prepare Serial Dilutions of this compound in 96-well plate Start->Prep_Drug Prep_Inoculum Prepare Standardized Fungal Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Wells Prep_Drug->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read_Results Read Results Visually or with Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (≥50% Growth Inhibition) Read_Results->Determine_MIC End End Determine_MIC->End

References

(+)-Myxothiazol: A Specific Inhibitor of Mitochondrial Complex III - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: (+)-Myxothiazol is a potent and highly specific antifungal antibiotic produced by the myxobacterium Myxococcus fulvus.[1][2] It functions as a competitive inhibitor of the mitochondrial electron transport chain's Complex III (also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase).[1][3] By binding to the ubiquinol oxidation (Qo) site of cytochrome b, Myxothiazol effectively blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, thereby halting the Q-cycle and inhibiting mitochondrial respiration.[1][4][5] This specific mechanism of action has established this compound as an invaluable tool for researchers studying mitochondrial bioenergetics, the mechanisms of reactive oxygen species (ROS) production, and the pathophysiology of mitochondrial dysfunction.[6][7] This document provides an in-depth technical overview of its mechanism, quantitative inhibitory data, key experimental protocols, and applications for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary function of Complex III is to mediate the transfer of electrons from ubiquinol (Coenzyme Q, QH2) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane. This process, known as the Q-cycle, involves two distinct binding sites for coenzyme Q within the cytochrome b subunit: the quinol oxidation (Qo) site near the intermembrane space and the quinone reduction (Qi) site near the mitochondrial matrix.[8][9]

This compound exerts its inhibitory effect by specifically targeting the Qo site.[1][6]

  • Binding: It binds competitively with ubiquinol at the 'b-proximal' region of the Qo site on the cytochrome b subunit.[1] Mutations in the mitochondrial gene for cytochrome b have been shown to confer resistance to myxothiazol, confirming it as the binding target.[4][10]

  • Inhibition of Electron Transfer: Upon binding, Myxothiazol physically obstructs the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein (ISP).[1][4] This is the first critical step in the Q-cycle at the Qo site.

  • Consequences: The blockage prevents the reduction of both the Rieske ISP and, subsequently, cytochrome c1.[4] This effectively halts the entire electron flow through Complex III, disrupting the proton motive force and, consequently, ATP synthesis. In contrast to other Complex III inhibitors like antimycin A which binds at the Qi site, myxothiazol does not cause an extra reduction of cytochrome b.[11] The binding of myxothiazol does, however, induce a characteristic red-shift in the absorption spectrum of cytochrome b.[1][4]

cluster_ComplexIII Complex III (Cytochrome bc1 Complex) cluster_Inhibitor cluster_Substrates Qo Qo Site (Outer) ISP Rieske ISP Qo->ISP e- CytB_L Cyt bL Qo->CytB_L e- Qi Qi Site (Inner) CytC1 Cyt c1 ISP->CytC1 e- CytC_ox Cyt c (ox) CytC1->CytC_ox CytC_red Cyt c (red) CytC1->CytC_red e- CytB_H Cyt bH CytB_L->CytB_H e- CytB_H->Qi e- Myxo This compound Myxo->Qo BLOCKS QH2 QH2 (Ubiquinol) QH2->Qo Binds

Caption: Mechanism of Myxothiazol Inhibition of the Q-Cycle.

Biochemical and Cellular Effects

The specific inhibition of Complex III by this compound triggers several critical downstream cellular events.

  • Inhibition of Mitochondrial Respiration: The primary effect is a potent dose-dependent inhibition of oxygen consumption in isolated mitochondria, submitochondrial particles, and whole cells.[11][12]

  • Induction of Reactive Oxygen Species (ROS): By blocking electron flow at the Qo site, Myxothiazol causes an over-reduction of upstream electron carriers. This "electron back-up" can lead to an increased leakage of electrons, particularly from Complex I, which react with molecular oxygen to form superoxide (O2•−) and subsequently hydrogen peroxide (H2O2).[13][14] This makes Myxothiazol a useful tool for studying ROS generation, although it's important to note that the primary source of this ROS is often upstream of the inhibited Complex III.[13]

  • Disruption of ATP Synthesis: The cessation of electron transport and proton pumping directly leads to the collapse of the mitochondrial membrane potential (ΔΨm) and a halt in ATP production via oxidative phosphorylation.

  • Cellular Signaling and Viability: The profound impact on cellular bioenergetics can lead to various downstream effects, including the activation of signaling pathways sensitive to cellular redox state and energy status, such as protein kinase C (PKC).[14] At sufficient concentrations, this leads to cytostatic or cytotoxic effects.

Myxo This compound C3 Inhibits Complex III (Qo Site) Myxo->C3 Block Electron Flow Blocked C3->Block Backup Electron 'Back-up' to Complex I Block->Backup Proton Proton Pumping Decreased Block->Proton ROS Increased ROS Production (Superoxide, H2O2) Backup->ROS Membrane ΔΨm Collapse Proton->Membrane Signal Altered Cellular Signaling (e.g., PKC activation) ROS->Signal ATP ATP Synthesis Decreased ATP->Signal Membrane->ATP Viability Decreased Cell Viability (Cytostatic/Cytotoxic) Signal->Viability

Caption: Downstream Cellular Consequences of Myxothiazol Action.

Quantitative Inhibition Data

The potency of this compound has been quantified across various biological systems. The following tables summarize key findings.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

SystemParameter MeasuredInhibitor Concentration/DoseObserved EffectReference(s)
Beef Heart MitochondriaOxygen Consumption0.58 mol Myxothiazol / mol Cyt b50% Inhibition (IC50)[11]
Submitochondrial ParticlesNADH Oxidation0.45 mol Myxothiazol / mol Cyt b50% Inhibition (IC50)[11]
Bone Marrow-Derived Macrophages (BMDMs)Oxygen Consumption Rate (OCR)500 nMAbolished respiration[12]
Rat Hippocampal CA1 CellsPersistent Sodium CurrentsNot specifiedIncreased currents via ROS/PKC[14]
Rat SynaptosomesGlutamate Release>50% inhibition of CIII activityIncreased glutamate release[15]

Table 2: In Vivo Efficacy of this compound

Animal ModelAdministrationDoseObserved EffectReference(s)
C57Bl/J6 MiceIntraperitoneal (i.p.), daily0.56 mg/kgReversible 50% decrease in liver Complex III activity at 2h post-injection. No overt hepatotoxicity after 4 days.[3][6]

Table 3: Antifungal Activity of this compound

OrganismMinimum Inhibitory Concentration (MIC)Reference(s)
Various Yeasts and Fungi0.01 - 3.0 µg/mL[3]
Mucor hiemalis2.0 µg/mL (complete inhibition)[2]
Trichophyton mentagrophytes0.02 µg/mL[16]
Pythium debaryanum0.02 µg/mL[16]
Picularia oryzae0.8 µg/mL[16]

Experimental Protocols

The specificity of Myxothiazol makes it a standard reagent in mitochondrial research. Below are outlines of key experimental protocols.

Assay of Complex III (Ubiquinol-Cytochrome c Reductase) Activity

This assay spectrophotometrically measures the rate of cytochrome c reduction, which is dependent on Complex III activity.

  • Principle: The assay follows the increase in absorbance at 550 nm as oxidized cytochrome c (Fe3+) is reduced to cytochrome c (Fe2+) by Complex III. The substrate, ubiquinol, is provided by the action of Complex II (succinate dehydrogenase) on succinate.

  • Reagents:

    • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, with EDTA)

    • Isolated mitochondria (freshly prepared)

    • Succinate (Complex II substrate)

    • Rotenone (to inhibit Complex I and prevent reverse electron flow)

    • Oxidized Cytochrome C

    • Potassium Cyanide (KCN) or Sodium Azide (to inhibit Complex IV and prevent re-oxidation of cytochrome c)

    • This compound (test inhibitor)

    • Antimycin A (control Qo site inhibitor)

    • Detergent (e.g., n-dodecyl-β-D-maltoside, to permeabilize membranes if needed)

  • Procedure:

    • Set a spectrophotometer to 550 nm and maintain the cuvette holder at a constant temperature (e.g., 30°C).

    • To a cuvette, add assay buffer, rotenone, KCN, and oxidized cytochrome c.

    • Add the mitochondrial sample and equilibrate.

    • Initiate the reaction by adding succinate.

    • Record the baseline rate of cytochrome c reduction (increase in A550) for several minutes.

    • Add a known concentration of this compound and continue recording to measure the inhibited rate.

    • Finally, add antimycin A to achieve complete inhibition of Complex III, confirming the specificity of the measured activity.

    • Calculate the Complex III activity as the antimycin A-sensitive rate of cytochrome c reduction.

cluster_prep Preparation cluster_run Assay Execution Mito 1. Isolate Mitochondria Buffer 2. Prepare Assay Cuvette (Buffer, Rotenone, KCN, Cyt c) Equilibrate 3. Add Mitochondria & Equilibrate Buffer->Equilibrate Start 4. Initiate Reaction (Add Succinate) Equilibrate->Start Baseline 5. Record Baseline Rate (ΔA550/min) Start->Baseline Inhibit 6. Add Myxothiazol & Record Inhibited Rate Baseline->Inhibit Control 7. Add Antimycin A (Full Inhibition Control) Inhibit->Control Calc 8. Calculate Specific Activity Control->Calc

Caption: Workflow for a Complex III Activity Assay.
Measurement of Mitochondrial Respiration (OCR)

Modern respirometry platforms, such as the Seahorse XF Analyzer, allow for real-time measurement of the oxygen consumption rate (OCR) in living cells, providing a detailed profile of mitochondrial function.

  • Principle: The "Mito Stress Test" dissects key parameters of mitochondrial respiration by the sequential injection of specific inhibitors.

  • Reagents & Materials:

    • Adherent cells cultured in a Seahorse XF plate

    • Seahorse XF Assay Medium

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, an uncoupling agent)

    • Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)

    • This compound

  • Procedure:

    • Seed cells in a Seahorse XF plate and allow them to adhere.

    • Pre-treat cells with this compound at various concentrations or a vehicle control for the desired time.

    • Replace culture medium with assay medium and equilibrate the plate in a CO2-free incubator.

    • Place the plate in the Seahorse XF Analyzer and measure baseline OCR.

    • Injection 1 (Oligomycin): Injected to inhibit ATP synthase. The resulting drop in OCR represents ATP-linked respiration.

    • Injection 2 (FCCP): Injected to uncouple the proton gradient, collapsing the membrane potential and forcing the ETC to work at its maximum rate. This reveals the maximal respiratory capacity.

    • Injection 3 (Rotenone + Antimycin A): Injected to shut down all mitochondrial respiration. The remaining OCR is due to non-mitochondrial sources.

    • Analysis of the resulting OCR profile in Myxothiazol-treated vs. control cells reveals the degree of Complex III inhibition.

Applications in Research and Drug Development

The high specificity and potency of this compound make it a cornerstone tool in several research areas:

  • Fundamental Mitochondrial Biology: It is used to dissect the components and mechanism of the Q-cycle and to study the assembly and function of respiratory supercomplexes.[6]

  • ROS Signaling and Oxidative Stress: It serves as a reliable tool to induce mitochondrial ROS production (from upstream sites) to study the downstream consequences of oxidative stress and redox signaling.[7][13][14]

  • Disease Modeling: Myxothiazol can be used in cell culture or animal models to mimic the biochemical defects of Complex III deficiency, a feature of several human mitochondrial diseases, providing a platform to study disease pathophysiology and test potential therapeutic interventions.[6][10]

  • Drug Discovery: It can be used as a positive control in screening campaigns designed to identify new inhibitors of Complex III, which is a validated target for antifungal and antimalarial drugs.[5]

Conclusion

This compound is a powerful and precise molecular probe for the study of mitochondrial function. Its well-characterized mechanism, centered on the specific inhibition of the Complex III Qo site, allows researchers to manipulate the electron transport chain with confidence. From elucidating the fundamental bioenergetics of the cell to modeling human disease, Myxothiazol remains an indispensable tool for the scientific community. A thorough understanding of its effects, as detailed in this guide, is crucial for the robust design and accurate interpretation of experiments in mitochondrial research.

References

An In-depth Technical Guide to the Natural Source and Production of (+)-Myxothiazol Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Myxothiazol is a potent antifungal antibiotic that has garnered significant interest in the scientific community due to its unique mechanism of action and potential therapeutic applications. First isolated from the myxobacterium Myxococcus fulvus, this secondary metabolite exhibits a broad spectrum of activity against various filamentous fungi and yeasts.[1][2]

Mechanism of Action

Myxothiazol functions as a highly specific inhibitor of the mitochondrial respiratory chain.[3] It binds to the Qo site of the cytochrome bc1 complex (Complex III), thereby blocking the transfer of electrons from ubiquinol to cytochrome c1.[3] This disruption of the electron transport chain effectively halts cellular respiration in susceptible fungi, leading to a cytostatic effect.[4]

Applications

The primary application of Myxothiazol is as a valuable research tool in the study of mitochondrial respiration. Its specific mode of action allows for the detailed investigation of the cytochrome bc1 complex. Furthermore, its potent antifungal properties make it a lead compound for the development of novel antifungal agents for agricultural and clinical use.

Natural Source and Producing Organism

The natural producer of this compound is the gliding bacterium Myxococcus fulvus, specifically the strain designated as Mx f16.[1][5] Myxobacteria are a group of soil-dwelling bacteria known for their complex social behaviors, including the formation of multicellular fruiting bodies, and for their prolific production of a wide array of bioactive secondary metabolites.[2]

Biosynthesis of this compound

The biosynthesis of Myxothiazol is a complex process orchestrated by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymatic machinery. The genetic blueprint for this pathway is encoded within the mta biosynthetic gene cluster, which has been extensively studied in the closely related myxobacterium Stigmatella aurantiaca.

The Myxothiazol Biosynthetic Gene Cluster (mta)

The mta gene cluster contains the genes that code for the large, modular PKS and NRPS enzymes responsible for the stepwise assembly of the Myxothiazol molecule. These enzymes function as an assembly line, where each module is responsible for the incorporation and modification of a specific building block.

The Hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Pathway

The biosynthesis of Myxothiazol begins with a starter unit that is sequentially elongated through the action of PKS modules, which add acetate and propionate-derived extender units. The growing polyketide chain is then transferred to NRPS modules, which incorporate amino acid residues, including two cysteine molecules that form the characteristic bithiazole core of Myxothiazol. A series of modifications, including methylations and dehydrations, are carried out by various domains within the PKS and NRPS modules to yield the final this compound structure.

Myxothiazol_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Modules cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Modules Starter Unit Starter Unit PKS1 PKS Module 1 Acetate Extender Starter Unit->PKS1 Chain Initiation PKS2 PKS Module 2 Propionate Extender PKS1->PKS2 Elongation PKS3 PKS Module 3 Acetate Extender PKS2->PKS3 Elongation NRPS1 NRPS Module 1 Cysteine Incorporation PKS3->NRPS1 Transfer NRPS2 NRPS Module 2 Cysteine Incorporation NRPS1->NRPS2 Peptide Bond Formation Release Thioesterase Domain Release and Cyclization NRPS2->Release Chain Termination Myxothiazol Myxothiazol Release->Myxothiazol Final Product

Biosynthetic pathway of this compound.

Production of this compound

The production of this compound is achieved through the submerged fermentation of Myxococcus fulvus Mx f16, followed by a multi-step extraction and purification process.

Fermentation Protocol

4.1.1. Culture Medium Composition

A suitable medium for the production of Myxothiazol is Casitone-Yeast Extract Agar.[6] While the exact composition can be optimized, a typical medium formulation is as follows:

ComponentConcentration (g/L)
Casitone5.0
Yeast Extract2.5
MgSO₄·7H₂O1.0
Agar15.0
Distilled Water1 L

4.1.2. Fermentation Conditions

Optimal production of Myxothiazol is achieved under the following conditions:

ParameterValue
Temperature30°C
AerationVigorous
Agitation200 rpm
Fermentation Time72 - 96 hours
Extraction and Purification Protocol

4.2.1. Adsorption to Amberlite XAD-16

The first step in the extraction process involves the adsorption of Myxothiazol from the fermentation broth onto a polymeric resin.

  • Add Amberlite XAD-16 resin to the fermentation broth at a concentration of 2% (w/v).

  • Stir the mixture for 2 hours at room temperature to allow for complete adsorption of Myxothiazol onto the resin.

  • Separate the resin from the broth by filtration.

  • Wash the resin with distilled water to remove polar impurities.

  • Elute the adsorbed Myxothiazol from the resin with acetone.

  • Evaporate the acetone under reduced pressure to yield a crude extract.

4.2.2. Silica Gel Chromatography

The crude extract is then subjected to silica gel column chromatography for further purification.

  • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

  • Load the dissolved extract onto a silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing Myxothiazol.

4.2.3. Sephadex LH-20 Chromatography

The Myxothiazol-containing fractions from the silica gel chromatography are pooled, concentrated, and further purified by size-exclusion chromatography.

  • Dissolve the concentrated fractions in methanol.

  • Load the solution onto a Sephadex LH-20 column equilibrated with methanol.

  • Elute the column with methanol.[2]

  • Collect the fractions containing Myxothiazol.

4.2.4. High-Performance Liquid Chromatography (HPLC)

The final purification step is performed using reversed-phase HPLC.

  • Dissolve the semi-purified Myxothiazol in a suitable solvent (e.g., methanol).

  • Inject the solution onto a C18 reversed-phase HPLC column.

  • Elute with a gradient of water and acetonitrile.

  • Monitor the elution at 312 nm and collect the peak corresponding to this compound.

Production_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification Inoculation Inoculation Fermentation_Process Submerged Fermentation (30°C, 72-96h) Inoculation->Fermentation_Process Adsorption Amberlite XAD-16 Adsorption Fermentation_Process->Adsorption Silica_Gel Silica Gel Chromatography (Hexane-EtOAc Gradient) Adsorption->Silica_Gel Sephadex Sephadex LH-20 Chromatography (Methanol) Silica_Gel->Sephadex HPLC Reversed-Phase HPLC (C18, Water-ACN Gradient) Sephadex->HPLC Final_Product This compound HPLC->Final_Product

Production workflow for this compound.

Quantitative Data

The production and biological activity of this compound have been quantified in various studies.

ParameterValueReference
Fermentation Yield
Initial Yield~2 mg/L[1]
Optimized Yield~20 mg/L[6]
Antifungal Activity (MIC µg/mL)
Mucor hiemalis2.0
Saccharomyces cerevisiae0.2
Candida albicans0.5
Aspergillus niger>100

Conclusion

This compound remains a significant natural product with both practical applications in research and potential for further development as an antifungal agent. This guide provides a comprehensive overview of its natural source, biosynthesis, and production, offering a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery. The detailed protocols and quantitative data presented herein are intended to facilitate the reproducible production and further investigation of this important antibiotic.

References

The Inhibitory Effect of (+)-Myxothiazol on Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Myxothiazol, a potent antifungal antibiotic isolated from the myxobacterium Myxococcus fulvus, has emerged as a critical tool in the study of cellular bioenergetics.[1] Its high specificity as an inhibitor of mitochondrial respiration has made it an invaluable molecular probe for dissecting the intricacies of the electron transport chain. This technical guide provides an in-depth analysis of the mechanism of action of this compound, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visualizations of its impact on mitochondrial function.

Mechanism of Action: Targeting the Cytochrome bc1 Complex

This compound exerts its inhibitory effect by specifically targeting the cytochrome bc1 complex, also known as Complex III, a crucial component of the mitochondrial electron transport chain.[1] The primary function of Complex III is to mediate the transfer of electrons from ubiquinol (Coenzyme Q10, CoQ) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, thereby contributing to the proton motive force essential for ATP synthesis.

Myxothiazol acts as a competitive inhibitor of ubiquinol at the quinol oxidation (Qo) site of the cytochrome bc1 complex.[1] This binding event physically obstructs the docking of ubiquinol, thereby preventing the transfer of electrons to the Rieske iron-sulfur protein (ISP), the initial acceptor in the high-potential electron transfer pathway of the Q-cycle.[2]

The binding site of Myxothiazol is located in the 'b-proximal' region of the cytochrome b subunit, a key catalytic subunit of the bc1 complex.[1] A distinguishing feature of Myxothiazol's interaction is that it does not form a hydrogen bond with the Rieske iron-sulfur protein, unlike other Qo site inhibitors such as stigmatellin. This lack of hydrogen bonding influences the conformational state of the ISP, favoring a "loose" or mobile state of its extramembrane domain.

The inhibition of electron flow at the Qo site by Myxothiazol has profound consequences for the Q-cycle, the complex mechanism by which Complex III facilitates electron transfer and proton pumping. By blocking the initial step of ubiquinol oxidation, Myxothiazol effectively halts the entire Q-cycle, leading to the following key effects:

  • Inhibition of Cytochrome c1 Reduction: The flow of electrons to cytochrome c1 is completely blocked.[2]

  • No Reduction of b-type Cytochromes: Unlike inhibitors of the Qi site (e.g., antimycin A), Myxothiazol does not promote the reduction of cytochromes bL and bH.[2]

  • Disruption of Proton Translocation: The blockage of the Q-cycle prevents the pumping of protons from the mitochondrial matrix to the intermembrane space, dissipating the proton motive force.

The following diagram illustrates the disruption of the Q-cycle by this compound:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis isolate_mito Isolate Mitochondria protein_quant Protein Quantification isolate_mito->protein_quant setup_assay Set up Respiration Assay (Spectrophotometer or Seahorse) protein_quant->setup_assay add_substrates Add Respiratory Substrates setup_assay->add_substrates add_myxo Add this compound (Test Group) add_substrates->add_myxo add_vehicle Add Vehicle (Control Group) add_substrates->add_vehicle measure_resp Measure Oxygen Consumption add_myxo->measure_resp add_vehicle->measure_resp calc_rates Calculate Respiration Rates measure_resp->calc_rates det_inhibition Determine % Inhibition calc_rates->det_inhibition calc_ic50 Calculate IC50 (if applicable) det_inhibition->calc_ic50

References

An In-Depth Technical Guide to the Qo Site Inhibition of Cytochrome bc1 Complex by (+)-Myxothiazol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytochrome bc1 complex (also known as complex III or ubiquinol-cytochrome c reductase) is a critical enzyme in the mitochondrial electron transport chain of eukaryotes and the photosynthetic and respiratory chains of many bacteria. It couples the transfer of electrons from ubiquinol to cytochrome c with the translocation of protons across the inner mitochondrial or bacterial membrane, thereby contributing to the proton-motive force that drives ATP synthesis. The Qo site of the cytochrome bc1 complex is the catalytic center responsible for ubiquinol oxidation and is a key target for a class of inhibitors known as Qo inhibitors (QoIs). Among these, (+)-Myxothiazol, a natural product isolated from the myxobacterium Myxococcus fulvus, stands out as a potent and specific inhibitor.[1] This guide provides a comprehensive technical overview of the mechanism of Qo site inhibition by this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visualizations of the relevant biochemical pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a competitive inhibitor with respect to ubiquinol, binding to the Qo site of the cytochrome bc1 complex.[1] Its binding blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein (ISP), a critical initial step in the Q-cycle.[1] Unlike some other Qo inhibitors such as stigmatellin, Myxothiazol does not form a hydrogen bond with the Rieske ISP. Instead, it binds in the 'b-proximal' region of the cytochrome b subunit's Qo site.[1] This interaction is sufficient to prevent the productive binding of ubiquinol and halt electron flow through the high-potential chain to cytochrome c1.

The binding of Myxothiazol induces a characteristic red-shift in the visible absorption spectrum of the reduced heme bL, which is a hallmark of its interaction with the cytochrome b subunit.[1] This spectral shift can be used to monitor the binding of the inhibitor. Functionally, the inhibition of the Qo site by Myxothiazol leads to a cessation of electron transfer to cytochrome c1 and a halt in proton translocation, ultimately disrupting cellular respiration and ATP synthesis.[2]

Quantitative Inhibition Data

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values can vary depending on the source of the cytochrome bc1 complex and the specific assay conditions.

Organism/System Parameter Value Reference
Beef heart mitochondriaIC50 (Oxygen consumption)0.58 mol Myxothiazol/mol cytochrome b[3]
Beef heart submitochondrial particlesIC50 (NADH oxidation)0.45 mol Myxothiazol/mol cytochrome b[3]
Saccharomyces cerevisiae (Yeast)IC50 (Cytochrome c reduction)Partially inhibited at saturating concentrations[4]

Experimental Protocols

Assay for Cytochrome bc1 Complex Activity (Ubiquinol-Cytochrome c Reductase Activity)

This protocol describes the spectrophotometric measurement of the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA

  • Substrate: Decylubiquinol (DBH2) or other ubiquinol analogue

  • Electron Acceptor: Oxidized cytochrome c

  • Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare the reaction mixture in a cuvette containing Assay Buffer and oxidized cytochrome c (final concentration typically 10-50 µM).

  • Add the isolated mitochondria or purified enzyme to the cuvette and mix gently.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 550 nm.

  • Initiate the reaction by adding the ubiquinol substrate (e.g., DBH2, final concentration typically 10-50 µM).

  • Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • To determine the specific activity, the rate is normalized to the protein concentration of the enzyme preparation.

Determination of the IC50 Value of this compound

This protocol outlines the procedure for determining the concentration of this compound that inhibits 50% of the cytochrome bc1 complex activity.

Materials:

  • All materials listed for the cytochrome bc1 complex activity assay.

  • A series of dilutions of the this compound stock solution.

Procedure:

  • Set up a series of reactions as described in the activity assay protocol.

  • To each reaction, add a different concentration of this compound from the dilution series. Include a control reaction with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a short period (e.g., 2-5 minutes) at room temperature before initiating the reaction with the substrate.

  • Measure the initial rate of cytochrome c reduction for each inhibitor concentration.

  • Calculate the percentage of inhibition for each concentration relative to the control (0% inhibition).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: The Q-Cycle and Myxothiazol Inhibition

Q_Cycle_Inhibition cluster_membrane Inner Mitochondrial Membrane cluster_Qo Qo Site cluster_Qi Qi Site cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix UQH2 Ubiquinol (UQH2) UQ_semi Semiquinone (UQ•-) UQH2->UQ_semi e- H_out 2H+ UQH2->H_out UQ Ubiquinone (UQ) UQ_semi->UQ e- bL Heme bL UQ_semi->bL e- ISP Rieske ISP (Fe-S) UQ_semi->ISP e- UQ_in UQ UQ_semi_in UQ•- UQ_in->UQ_semi_in UQH2_out UQH2 UQ_semi_in->UQH2_out H_in 2H+ UQH2_out->H_in bH Heme bH bL->bH e- bH->UQ_in e- CytC1 Cytochrome c1 ISP->CytC1 e- CytC Cytochrome c CytC1->CytC e- Myxothiazol This compound Myxothiazol->UQ_semi Inhibits

Caption: The Q-cycle electron transport pathway at the cytochrome bc1 complex and the site of inhibition by this compound.

Experimental Workflow: IC50 Determination

IC50_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Inhibitor) start->prep_reagents setup_rxn Set up Reaction Mixtures (Enzyme, Buffer, Cyt c) prep_reagents->setup_rxn add_inhibitor Add Serial Dilutions of This compound setup_rxn->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate initiate_rxn Initiate Reaction (Add Substrate) pre_incubate->initiate_rxn measure Measure Cytochrome c Reduction (Absorbance at 550 nm) initiate_rxn->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. [Inhibitor] calculate->plot determine_ic50 Determine IC50 (Sigmoidal Curve Fit) plot->determine_ic50 end End determine_ic50->end

Caption: A generalized workflow for determining the IC50 value of this compound against the cytochrome bc1 complex.

Conclusion

This compound is a powerful tool for studying the function of the cytochrome bc1 complex due to its specific and potent inhibition of the Qo site. Understanding its mechanism of action is crucial for researchers in the fields of bioenergetics, toxicology, and drug development. The experimental protocols and visualizations provided in this guide offer a solid foundation for investigating the inhibitory effects of Myxothiazol and other Qo site inhibitors. The development of new therapeutic agents targeting the cytochrome bc1 complex in pathogens relies on a detailed comprehension of the interactions between inhibitors like Myxothiazol and their molecular target.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Myxothiazol is a naturally occurring antifungal antibiotic produced by the myxobacterium Myxococcus fulvus. It is a highly specific and potent inhibitor of the mitochondrial electron transport chain, targeting the cytochrome bc1 complex (Complex III). This technical guide provides a comprehensive overview of the biological properties of this compound and its structurally related analogs, including their mechanism of action, quantitative inhibitory data, detailed experimental protocols for their characterization, and the downstream cellular consequences of their activity. This document is intended to serve as a valuable resource for researchers in the fields of mitochondrial biology, drug discovery, and toxicology.

Mechanism of Action

This compound exerts its biological effects through the specific inhibition of the cytochrome bc1 complex, a critical component of the mitochondrial respiratory chain.[1][2] The cytochrome bc1 complex, also known as ubiquinol-cytochrome c reductase, catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, which generates the proton motive force for ATP synthesis.

Myxothiazol is a competitive inhibitor of ubiquinol and binds to the quinol oxidation (Qo) site located on the cytochrome b subunit of the complex.[3] This binding event physically obstructs the docking of ubiquinol, thereby blocking the transfer of electrons to the Rieske iron-sulfur protein (ISP), the initial step in the Q-cycle.[3] Unlike some other Qo site inhibitors, Myxothiazol does not form a hydrogen bond with the Rieske ISP.[3] The inhibition of electron flow through Complex III disrupts the entire electron transport chain, leading to a cessation of mitochondrial respiration and a collapse of the mitochondrial membrane potential.

Quantitative Inhibitory Data

The inhibitory potency of this compound and its related compounds has been quantified using various assays, including measurements of enzymatic activity, antifungal activity, and cytotoxicity.

Table 1: Inhibition of Mitochondrial Complex III Activity
CompoundTarget Enzyme/SystemAssayIC50 / KiReference
This compound Mitochondrial Complex IIIInhibition of NADH oxidase (Submitochondrial Particles)2.1 µM[1]
Cystothiazole A Mitochondrial Complex IIIInhibition of NADH oxidase (Submitochondrial Particles)1.8 µM[1]
Antimycin A Mitochondrial Complex III (Qi site)Porcine bc1 complex0.033 nM (Ki)[4]

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibitory constant. Antimycin A is included as a reference inhibitor that binds to a different site (Qi) on Complex III.

Table 2: Antifungal and Cytotoxic Activity
CompoundOrganism/Cell LineAssayMIC / IC50Reference
This compound Candida albicansAntifungal Susceptibility0.01 - 3 µg/mL[5]
Saccharomyces cerevisiaeAntifungal Susceptibility0.01 - 3 µg/mL[5]
Mucor hiemalisAntifungal Susceptibility0.01 - 3 µg/mL[5]
Human Colon Carcinoma (HCT-116)Cytotoxicity130 ng/mL[1]
Human Leukemia (K562)Cytotoxicity110 ng/mL[1]
Cystothiazole A FungiAntifungal SusceptibilityMore active than Myxothiazol
Human Tumor CellsCytotoxicityLess cytotoxic than Myxothiazol

Note: MIC is the Minimum Inhibitory Concentration.

Structure-Activity Relationship (SAR)

The bithiazole scaffold is a key structural feature for the inhibitory activity of Myxothiazol and its analogs. The comparison between this compound and the structurally similar Cystothiazoles A and B provides insights into their SAR.

  • Bithiazole Core: The presence of the bithiazole ring system is essential for high-affinity binding to the Qo site of cytochrome b.

  • Side Chains: The lipophilic side chains extending from the thiazole rings play a crucial role in the interaction with the hydrophobic binding pocket within the enzyme.

  • Hydroxylation: Cystothiazole B, which is a hydroxylated derivative of Cystothiazole A, is reported to be approximately 20-fold less active in antifungal assays.[1] This suggests that the introduction of polar groups in certain positions on the side chains can significantly reduce inhibitory potency.

  • Stereochemistry: The stereochemistry of the side chains is also critical for optimal binding and inhibitory activity.

Downstream Cellular Effects & Signaling Pathways

The inhibition of the mitochondrial electron transport chain by this compound triggers a cascade of downstream cellular events.

Disruption of Cellular Respiration and ATP Synthesis

The primary and most immediate consequence of Myxothiazol's action is the cessation of electron flow through the respiratory chain. This leads to a rapid decrease in oxygen consumption and the collapse of the mitochondrial membrane potential, which in turn halts the production of ATP via oxidative phosphorylation. Cells become reliant on glycolysis for their energy needs, a state that is unsustainable for many cell types in the long term.

Myxothiazol This compound Complex_III Mitochondrial Complex III (Qo Site) Myxothiazol->Complex_III Inhibits ETC Electron Transport Chain Complex_III->ETC Blocks Electron Flow H_gradient Proton Gradient ETC->H_gradient Disrupts Generation of ATP_Synthase ATP Synthase (Complex V) H_gradient->ATP_Synthase Inhibits ATP ATP Production ATP_Synthase->ATP Halts Myxothiazol This compound Complex_III Mitochondrial Complex III Myxothiazol->Complex_III Inhibits Upstream_Carriers Reduced Upstream Electron Carriers (e.g., Complex I, II) Complex_III->Upstream_Carriers Causes Accumulation of Oxygen Molecular Oxygen (O2) Upstream_Carriers->Oxygen Donates Electrons to ROS Reactive Oxygen Species (ROS) Oxygen->ROS Forms Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Leads to Myxothiazol This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction (Reduced ATP, Increased ROS) Myxothiazol->Mitochondrial_Dysfunction Checkpoint_Activation Cell Cycle Checkpoint Activation Mitochondrial_Dysfunction->Checkpoint_Activation Triggers G1_S_Transition G1 to S Phase Transition Checkpoint_Activation->G1_S_Transition Blocks Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Prevents cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Mito Isolate Mitochondria/SMPs Add_Components Add Buffer, Cytochrome c, and Mitochondria to Cuvette Prep_Mito->Add_Components Prep_Reagents Prepare Assay Buffer, Cytochrome c, and Substrate Prep_Reagents->Add_Components Prep_Compound Prepare Serial Dilutions of Test Compound Add_Inhibitor Add Test Compound/Vehicle Prep_Compound->Add_Inhibitor Add_Components->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Start_Reaction Initiate with Substrate Incubate->Start_Reaction Measure_Absorbance Measure Absorbance at 550 nm (Kinetic Read) Start_Reaction->Measure_Absorbance Calc_Rate Calculate Initial Reaction Rate Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

References

Methodological & Application

Application Notes and Protocols for Studying the Mitochondrial Electron Transport Chain with (+)-Myxothiazol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Myxothiazol is a potent and specific inhibitor of the mitochondrial electron transport chain (ETC). It is an invaluable tool for researchers studying mitochondrial function, cellular bioenergetics, and the role of the ETC in various physiological and pathological processes. This document provides detailed application notes and protocols for the use of this compound in key experimental assays.

Mechanism of Action

This compound is an antifungal antibiotic isolated from the myxobacterium Myxococcus fulvus.[1] It specifically targets Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[2][3] Myxothiazol binds to the ubiquinol oxidation (Qo) site of cytochrome b, one of the subunits of Complex III.[2][3] This binding competitively inhibits the oxidation of ubiquinol (Coenzyme Q10), thereby blocking the transfer of electrons to the Rieske iron-sulfur protein and subsequently to cytochrome c1.[2][3] This inhibition of electron flow disrupts the proton motive force across the inner mitochondrial membrane, leading to a decrease in mitochondrial respiration, a reduction in mitochondrial membrane potential, and the inhibition of ATP synthesis.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of this compound from various studies.

ParameterSystemSubstrateValueReference
IC50 Beef Heart MitochondriaNADH0.45 mol/mol cytochrome b
Beef Heart MitochondriaSuccinate0.58 mol/mol cytochrome b
Mouse Liver MitochondriaSuccinate~50% inhibition at 0.56 mg/kg (in vivo)[4]
Ki Yeast Mitochondria-Potent Inhibition[5]

Experimental Protocols

Here, we provide detailed protocols for common assays used to study the effects of this compound on mitochondrial function.

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

This protocol describes how to use a Seahorse XF Analyzer to measure the effect of Myxothiazol on mitochondrial respiration in cultured cells.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound (stock solution in DMSO)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Cultured cells of interest

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration:

    • The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.

  • Assay Preparation:

    • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

    • Prepare stock solutions of the inhibitors in Seahorse XF Assay Medium. A typical concentration range for Myxothiazol is 1-10 µM.

  • Seahorse XF Analyzer Setup and Assay Execution:

    • Load the hydrated sensor cartridge with the prepared inhibitor solutions. For a standard Mito Stress Test with the inclusion of Myxothiazol, a suggested injection strategy is:

      • Port A: this compound (e.g., to achieve a final concentration of 2 µM)

      • Port B: Oligomycin (e.g., 1.5 µM final concentration)

      • Port C: FCCP (e.g., 1.0 µM final concentration, requires optimization for cell type)

      • Port D: Rotenone/Antimycin A (e.g., 0.5 µM final concentration)

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Once calibration is complete, replace the calibrant plate with the cell plate and start the assay.

    • The instrument will measure the basal OCR, and then sequentially inject the compounds and measure the OCR after each injection.

Data Analysis:

  • The Seahorse XF software will generate a real-time profile of the OCR.

  • The injection of Myxothiazol should cause a significant decrease in OCR, representing the portion of respiration dependent on Complex III.

  • Subsequent injections of oligomycin, FCCP, and rotenone/antimycin A will further dissect the components of mitochondrial respiration.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential upon treatment with Myxothiazol. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • JC-1 dye

  • Cultured cells

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

  • This compound

  • FCCP or CCCP (positive control for depolarization)

  • DMSO (vehicle control)

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Compound Treatment:

    • Treat cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) for a desired period (e.g., 1-4 hours).

    • Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 10 µM FCCP for 15-30 minutes).

  • JC-1 Staining:

    • Prepare a JC-1 working solution (typically 1-5 µg/mL in cell culture medium).

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Data Acquisition:

    • After incubation, wash the cells with PBS.

    • Add fresh PBS or imaging buffer to the wells.

    • Fluorescence Microscopy: Capture images using filters for green (e.g., FITC) and red (e.g., TRITC) fluorescence.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with appropriate laser and filter settings for green and red fluorescence.

    • Fluorescence Plate Reader: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths for JC-1 monomers (green) and aggregates (red).

Data Analysis:

  • Calculate the ratio of red to green fluorescence intensity.

  • A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • Compare the ratios of Myxothiazol-treated cells to the vehicle control and the positive control.

Protocol 3: Measurement of Cellular ATP Levels

This protocol describes the use of a luciferase-based assay to measure the effect of Myxothiazol on cellular ATP levels. The assay relies on the ATP-dependent oxidation of luciferin by luciferase, which produces a luminescent signal proportional to the amount of ATP.

Materials:

  • Luciferase-based ATP assay kit (commercially available)

  • Cultured cells

  • Opaque 96-well plates

  • Luminometer

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer (often included in the kit)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque 96-well plate and allow them to adhere.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) for a desired time. Include a vehicle control.

  • Cell Lysis and ATP Measurement:

    • Following the manufacturer's instructions for the ATP assay kit, lyse the cells to release ATP.

    • Add the luciferase/luciferin reagent to the cell lysates.

    • Immediately measure the luminescence using a luminometer.

Data Analysis:

  • Generate an ATP standard curve to convert luminescence readings to ATP concentrations.

  • Normalize ATP levels to the number of cells or total protein content.

  • Compare the ATP levels in Myxothiazol-treated cells to the vehicle control. A dose-dependent decrease in ATP levels is expected.

Protocol 4: Detection of Mitochondrial Superoxide Production

This protocol uses the fluorescent probe MitoSOX Red to specifically detect superoxide production in the mitochondria of live cells treated with Myxothiazol.

Materials:

  • MitoSOX Red reagent

  • Cultured cells

  • Fluorescence microscope or flow cytometer

  • This compound

  • Antimycin A (positive control for superoxide production)

  • DMSO (vehicle control)

  • HBSS (Hank's Balanced Salt Solution) or other suitable buffer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass-bottom dishes or in appropriate plates for microscopy or flow cytometry.

    • Treat cells with this compound (e.g., 1-10 µM) for a short duration (e.g., 30-60 minutes). Include a vehicle control and a positive control (e.g., 10 µM Antimycin A).

  • MitoSOX Red Staining:

    • Prepare a 5 µM working solution of MitoSOX Red in HBSS or serum-free medium.

    • Remove the treatment medium and wash the cells once with warm HBSS.

    • Add the MitoSOX Red working solution and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing and Imaging/Analysis:

    • Wash the cells three times with warm HBSS.

    • Fluorescence Microscopy: Image the cells using a filter set appropriate for red fluorescence (e.g., TRITC).

    • Flow Cytometry: Harvest the cells, resuspend in HBSS, and analyze using a flow cytometer with the appropriate laser and emission filter for red fluorescence.

Data Analysis:

  • Quantify the fluorescence intensity of the MitoSOX Red signal.

  • An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

  • Compare the fluorescence intensity in Myxothiazol-treated cells to the vehicle and positive controls.[6]

Visualizations

Myxothiazol_ETC_Inhibition cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- H_out H+ ComplexI->H_out ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- (Ubiquinol) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_out ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- O2 O2 ComplexIV->O2 e- ComplexIV->H_out ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP ADP + Pi H_in H+ H_out->ATPsynthase Proton Motive Force Myxothiazol This compound Myxothiazol->ComplexIII Inhibits Qo site

Caption: Mechanism of this compound inhibition of the mitochondrial electron transport chain.

Seahorse_Workflow_Myxothiazol cluster_workflow Seahorse XF Assay Workflow with Myxothiazol Start Basal Respiration Measurement Inject_Myxo Inject this compound Start->Inject_Myxo Measure_Myxo Measure Complex III- dependent Respiration Inject_Myxo->Measure_Myxo Inject_Oligo Inject Oligomycin Measure_Myxo->Inject_Oligo Measure_Oligo Measure ATP-linked Respiration & Proton Leak Inject_Oligo->Measure_Oligo Inject_FCCP Inject FCCP Measure_Oligo->Inject_FCCP Measure_FCCP Measure Maximal Respiration Inject_FCCP->Measure_FCCP Inject_RotAA Inject Rotenone/Antimycin A Measure_FCCP->Inject_RotAA Measure_RotAA Measure Non-mitochondrial Respiration Inject_RotAA->Measure_RotAA

Caption: Experimental workflow for a Seahorse XF Mito Stress Test incorporating this compound.

JC1_Assay_Logic cluster_logic JC-1 Assay Principle Healthy_Cell Healthy Cell (High ΔΨm) JC1_Aggregates JC-1 Aggregates (Red Fluorescence) Healthy_Cell->JC1_Aggregates JC-1 accumulates in mitochondria Myxo_Treated_Cell Myxothiazol-Treated Cell (Low ΔΨm) JC1_Monomers JC-1 Monomers (Green Fluorescence) Myxo_Treated_Cell->JC1_Monomers JC-1 remains in cytosol

Caption: Principle of the JC-1 assay for measuring mitochondrial membrane potential changes.

References

Application Notes and Protocols for (+)-Myxothiazol Treatment in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Myxothiazol is a potent inhibitor of the mitochondrial electron transport chain, making it a valuable tool for studying mitochondrial respiration, cell metabolism, and apoptosis.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in cultured cells.

Myxothiazol primarily targets Complex III (cytochrome bc1 complex) of the electron transport chain.[1] It binds to the quinol oxidation (Qo) site, effectively blocking the transfer of electrons from ubiquinol to cytochrome b.[1] This inhibition of the respiratory chain leads to a decrease in oxygen consumption, a reduction in ATP synthesis, and the generation of reactive oxygen species (ROS). Consequently, Myxothiazol treatment can induce a cytostatic effect, causing cell cycle arrest, and at higher concentrations or longer exposure times, trigger apoptosis through the intrinsic pathway.

A critical consideration for designing experiments with Myxothiazol is the significant variability in sensitivity across different cell lines. Some cell lines exhibit high sensitivity with IC50 values in the nanomolar range, while others are considerably more resistant, with IC50 values in the micromolar range. This highlights the importance of empirical determination of the optimal concentration for each cell line and experimental endpoint.

Data Presentation

The following tables summarize the quantitative data for this compound's effects on cultured cells.

Table 1: Cytotoxicity of this compound in Various Cultured Cell Lines

Cell LineCell TypeAssayIC50 (Cytotoxicity)
HeLaHuman Cervical CancerMTT0.36 ± 0.09 nM
P815Mouse MastocytomaMTT1.02 ± 0.22 nM
RAW 264.7Mouse MacrophageNot SpecifiedSensitive (nM range)
MDCKMadin-Darby Canine KidneyNot Specified1.47 ± 0.79 nM
143BHuman OsteosarcomaNot Specified3.24 ± 1.6 nM
4T1Mouse Breast CancerNot SpecifiedSensitive (nM range)
B16Mouse MelanomaNot Specified13.8 ± 3.6 nM
HL-60Human Promyelocytic LeukemiaMTT12.2 ± 2.2 µM
LN18Human GlioblastomaNot Specified26.5 ± 3.1 µM
JurkatHuman T-cell LeukemiaNot Specified26.5 µM

Table 2: Inhibition of Mitochondrial Respiration by this compound

SystemParameterIC50
Beef Heart MitochondriaOxygen Consumption0.58 mol Myxothiazol / mol cytochrome b

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Due to its light sensitivity, handle Myxothiazol in a darkened environment or in light-protected tubes.

  • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of Myxothiazol powder in DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light. Under these conditions, the solution is stable for at least 2 years.[1]

MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of Myxothiazol and to calculate the IC50 value for a specific cell line.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of Myxothiazol in complete culture medium from the stock solution. It is crucial to test a wide range of concentrations, especially when the sensitivity of the cell line is unknown (e.g., from 0.1 nM to 100 µM).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Myxothiazol. Include a vehicle control (medium with the same concentration of DMSO as the highest Myxothiazol concentration).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol allows for the real-time measurement of the effect of Myxothiazol on the oxygen consumption rate (OCR) of cultured cells.

Materials:

  • Cultured cells of interest

  • Seahorse XF Cell Culture Microplate

  • Complete cell culture medium

  • Seahorse XF Assay Medium

  • This compound stock solution

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Seed cells into a Seahorse XF Cell Culture Microplate at the optimal density for your cell type.

  • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • On the day of the assay, prepare fresh Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine.

  • Remove the culture medium from the cells and wash with the pre-warmed assay medium.

  • Add the appropriate volume of assay medium to each well.

  • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.

  • Prepare the Seahorse XF sensor cartridge by adding the compounds to be injected. For determining the acute effect of Myxothiazol, it can be injected from one of the ports. To measure the IC50 for OCR inhibition, a range of Myxothiazol concentrations should be prepared and added to the wells before starting the assay.

  • Load the sensor cartridge into the Seahorse XF Analyzer for calibration.

  • After calibration, replace the calibration plate with the cell plate and start the assay.

  • A typical assay protocol will measure the basal OCR, followed by the sequential injection of Myxothiazol (if not pre-incubated), Oligomycin, FCCP, and Rotenone/Antimycin A.

  • Analyze the data to determine the effect of Myxothiazol on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following Myxothiazol treatment.

Materials:

  • Cultured cells of interest

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of Myxothiazol (determined from the MTT assay) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells) and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour, detecting FITC fluorescence (Ex/Em ~488/525 nm) and PI fluorescence (Ex/Em ~535/617 nm).

Visualizations

Myxothiazol_Signaling_Pathway cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain ComplexIII Complex III (bc1 complex) Cytochrome_c1 Cytochrome c1 ComplexIII->Cytochrome_c1 e- ROS Reactive Oxygen Species (ROS) ComplexIII->ROS e- leak Ubiquinol Ubiquinol (QH2) Ubiquinol->ComplexIII e- Cytochrome_b Cytochrome b Electron_Flow Electron Flow H_pump Proton Pumping Electron_Flow->H_pump ATP_Synthase ATP Synthase H_pump->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Apoptosis Apoptosis ATP->Apoptosis Depletion contributes to ROS->Apoptosis Induces Myxothiazol This compound Myxothiazol->ComplexIII Inhibits Qo site

Caption: Mechanism of this compound action.

Myxothiazol_Apoptosis_Pathway Myxothiazol This compound Mitochondrion Mitochondrion Myxothiazol->Mitochondrion Inhibits Complex III ROS Increased ROS Mitochondrion->ROS Bcl2_family Bcl-2 Family Proteins (Bax, Bak activation) ROS->Bcl2_family MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Bcl2_family->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Myxothiazol-induced intrinsic apoptosis pathway.

Myxothiazol_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture (Select sensitive/resistant cell line) Myxo_Prep 2. Prepare Myxothiazol Stock Solution (in DMSO) Treatment 3. Treat Cells with a Range of Myxothiazol Concentrations Myxo_Prep->Treatment Incubation 4. Incubate for Desired Time (e.g., 24-72h) Treatment->Incubation MTT 5a. Cell Viability (MTT Assay) Incubation->MTT Seahorse 5b. Mitochondrial Respiration (Seahorse XF Assay) Incubation->Seahorse Apoptosis_Assay 5c. Apoptosis (Annexin V/PI Staining) Incubation->Apoptosis_Assay IC50 Determine IC50 (Cytotoxicity) MTT->IC50 OCR_Inhibition Quantify OCR Inhibition Seahorse->OCR_Inhibition Apoptosis_Quant Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant

Caption: Experimental workflow for Myxothiazol treatment.

References

Application Notes and Protocols for (+)-Myxothiazol in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Myxothiazol is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III (cytochrome bc1 complex).[1][2] This natural product, originally isolated from the myxobacterium Myxococcus fulvus, demonstrates significant antifungal and cytostatic activities.[3][4] Its specific mechanism of action involves binding to the Qo site of cytochrome b, which blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, thereby inhibiting cellular respiration.[3][5] This makes this compound an invaluable tool for research in mitochondrial function, cellular metabolism, and as a potential lead compound in drug discovery.

These application notes provide detailed information on the solubility of this compound and protocols for its preparation for use in various in vitro assays.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₂₅H₃₃N₃O₃S₂
Molecular Weight487.68 g/mol
AppearanceColorless Powder
Solubility of this compound
SolventSolubilityConcentrationNotes
Dimethyl Sulfoxide (DMSO)Soluble[3][6]≥ 1.25 mg/mL[7]Recommended for preparing high-concentration stock solutions.[8]
ChloroformSoluble[3][6]9.80 - 10.20 mg/mL[6]
MethanolSoluble[3][6]Not specified
EthanolSoluble[3][6]Not specified
AcetoneSoluble[3][6]Not specified
Ethyl AcetateSoluble[3][6]Not specified
DichloromethaneSoluble[3][6]Not specified
WaterScarcely SolubleNot specifiedNot recommended for initial stock solution preparation.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound, which can be further diluted to working concentrations for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, as this compound is a biologically active and potentially cytotoxic compound.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh 1 mg of this compound powder into the tube. For greater accuracy, a larger mass (e.g., 5 mg) can be used, with a proportional increase in solvent volume.

  • Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM) For 1 mg of this compound (MW = 487.68 g/mol ): Volume (µL) = (1 mg / 487.68 g/mol ) * 1,000,000 / 10 mM ≈ 205 µL

  • Dissolution: Add 205 µL of sterile DMSO to the microcentrifuge tube containing the 1 mg of this compound.

  • Mixing: Securely cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and colorless. Gentle warming in a 37°C water bath can aid dissolution if necessary, but prolonged heating should be avoided.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protecting cryovials or microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[7][9] Protect the tubes from light.[3] Under these conditions, the product is stable for at least 2 years.[3] In solvent, it is stable for 6 months at -80°C and 1 month at -20°C when stored under nitrogen.[7][9]

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the 10 mM DMSO stock solution to a final working concentration for a typical cell-based assay (e.g., cytotoxicity or mitochondrial function assay). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[8]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, it is advisable to perform an intermediate dilution step. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in sterile DMSO or cell culture medium.

  • Final Dilution: Dilute the stock or intermediate solution into the final cell culture medium to achieve the desired working concentration.

    • Example for a final concentration of 10 µM in 1 mL of medium:

      • V₁C₁ = V₂C₂

      • (V₁) * (10,000 µM) = (1000 µL) * (10 µM)

      • V₁ = 1 µL

      • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or brief vortexing before adding it to the cell culture plates.

  • Important Considerations:

    • Always prepare working solutions fresh for each experiment.

    • Do not store dilute aqueous solutions of this compound for extended periods.

    • Include a vehicle control in your experiments (cell culture medium with the same final concentration of DMSO as the treated wells).

Visualizations

Myxothiazol_Preparation_Workflow Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Dilute in Cell Culture Medium thaw->dilute mix Mix Gently dilute->mix assay Add to In Vitro Assay mix->assay

Caption: Workflow for preparing this compound stock and working solutions.

Myxothiazol_Signaling_Pathway Mechanism of Action of this compound cluster_etc Mitochondrial Electron Transport Chain UQ Ubiquinol (UQH₂) ComplexIII Complex III (Cytochrome bc₁ complex) UQ->ComplexIII Electron Flow CytC Cytochrome c ComplexIII->CytC Electron Flow Myxothiazol This compound Myxothiazol->Inhibition label_inhibition Inhibition at Qo site

Caption: Inhibition of Complex III by this compound.

References

Application Notes and Protocols for Creating a Mouse Model of Mitochondrial Dysfunction with (+)-Myxothiazol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. The development of robust and reproducible animal models of mitochondrial dysfunction is crucial for understanding disease mechanisms and for the preclinical evaluation of novel therapeutic strategies. (+)-Myxothiazol is a potent and specific inhibitor of the mitochondrial respiratory chain complex III (CIII), also known as the bc1 complex.[1][2][3] It binds to the ubiquinol oxidation (Qo) site of CIII, thereby blocking the transfer of electrons from ubiquinol to cytochrome b.[4][5][6] This inhibition disrupts the electron transport chain, leading to decreased ATP production and increased production of reactive oxygen species (ROS), specifically superoxide.[7][8]

These application notes provide a detailed protocol for establishing a mouse model of acute mitochondrial dysfunction using this compound. This model is characterized by a reversible inhibition of CIII, primarily affecting the liver, without causing significant overt toxicity when administered for a short duration.[4][9] This makes it a valuable tool for studying the acute consequences of CIII inhibition and for screening potential therapeutic interventions.

Mechanism of Action of this compound

This compound competitively inhibits the binding of ubiquinol to the Qo site on cytochrome b, a subunit of mitochondrial complex III.[1][6] This blockage prevents the transfer of electrons to the Rieske iron-sulfur protein, a critical step in the Q-cycle. The disruption of electron flow leads to a reduction in the proton motive force across the inner mitochondrial membrane, consequently impairing ATP synthesis. A significant consequence of this inhibition is the increased generation of superoxide radicals at the Qo site.[7][8]

Data Presentation

Table 1: Quantitative Data for the this compound-Induced Mouse Model of Mitochondrial Dysfunction

ParameterValueOrgan/TissueTime PointReference
This compound Dosage 0.56 mg/kg body weight-Every 24 hours[4][9]
Administration Route Intraperitoneal (i.p.) injection--[4][9]
Complex III Activity ~50% decrease compared to controlLiver2 hours post-injection[4][5][9]
Histological Changes MinorLiver74 hours (after 4 daily injections)[4][9]
Hepatotoxicity Gene Expression No significant changesLiver74 hours[4][9]
Inflammation Gene Expression No significant changesLiver74 hours[4][9]
Supercomplex Formation PreservedLiver74 hours[4][9]

Experimental Protocols

Preparation and Administration of this compound

This protocol is based on the established model by Davoudi et al. (2014).[4][9]

Materials:

  • This compound (Sigma-Aldrich, T5580 or equivalent)[10]

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Syringes and needles (27-30 gauge)

Preparation of this compound Solution (for a 1 mg/mL stock):

  • Dissolve this compound in DMSO to create a stock solution (e.g., 12.5 mg/mL).[5] Myxothiazol is also soluble in methanol, acetone, ethyl acetate, ethanol, chloroform, and dichloromethane.[10]

  • For a working solution, take the required volume of the DMSO stock solution and add it to PEG300. Mix thoroughly.

  • Add Tween-80 to the mixture and mix again until homogenous.

  • Finally, add sterile saline to the desired final concentration. A recommended vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

  • Prepare the solution fresh before each injection.

Animal Handling and Administration:

  • Use C57Bl/6J mice (or other appropriate strain) of a specific age and sex, as required by the experimental design.

  • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[11][12][13]

  • Administer this compound via intraperitoneal (i.p.) injection at a dose of 0.56 mg/kg body weight.[4][9]

  • For a multi-day study, repeat the injection every 24 hours for the desired duration (e.g., up to 4 days).[4][9]

  • Monitor the animals for any signs of distress or toxicity.[11]

Assessment of Mitochondrial Complex III Activity in Liver

This protocol is adapted from commercially available kits and standard laboratory procedures.[14][15][16]

Materials:

  • Mouse liver tissue

  • Mitochondria isolation buffer (e.g., 225 mM Mannitol, 75 mM Sucrose, 0.1 mM EGTA, 10 mM HEPES-KOH pH 7.4)[17]

  • Dounce homogenizer[17]

  • Centrifuge

  • Spectrophotometer or plate reader

  • Complex III activity assay kit (e.g., Abcam ab287844 or equivalent)[14]

  • Bradford assay reagent for protein quantification

Procedure:

  • Mitochondria Isolation:

    • Euthanize the mouse at the desired time point after this compound injection.

    • Perfuse the liver with ice-cold PBS to remove blood.

    • Excise the liver and place it in ice-cold mitochondria isolation buffer.

    • Mince the tissue and homogenize using a Dounce homogenizer.[17]

    • Perform differential centrifugation to isolate the mitochondrial fraction. A common procedure involves a low-speed spin to pellet nuclei and cell debris, followed by a high-speed spin to pellet mitochondria.[17]

    • Resuspend the mitochondrial pellet in a suitable buffer.

  • Protein Quantification:

    • Determine the protein concentration of the mitochondrial isolate using the Bradford assay.

  • Complex III Activity Assay:

    • Follow the instructions provided with the commercial assay kit. The principle of the assay is to measure the reduction of cytochrome c, which is dependent on Complex III activity. The increase in absorbance at 550 nm is monitored over time.[14][15][16]

    • Use a consistent amount of mitochondrial protein for all samples.

    • Include a control group of mice injected with the vehicle solution.

    • The activity is typically expressed as nmol of cytochrome c reduced per minute per mg of mitochondrial protein.

Histological Analysis of Liver Tissue

This protocol provides a general guideline for Hematoxylin and Eosin (H&E) staining to assess liver morphology.[18][19][20]

Materials:

  • Mouse liver tissue

  • 10% neutral buffered formalin

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Microscope slides

  • Hematoxylin and Eosin stains

  • Light microscope

Procedure:

  • Tissue Fixation and Processing:

    • Immediately after dissection, fix a portion of the liver in 10% neutral buffered formalin for at least 24 hours.[18]

    • Dehydrate the fixed tissue through a graded series of ethanol.

    • Clear the tissue with xylene.

    • Embed the tissue in paraffin wax.

  • Sectioning and Staining:

    • Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome.

    • Mount the sections on microscope slides.

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination:

    • Examine the stained sections under a light microscope.

    • Assess for any pathological changes, such as necrosis, inflammation, and steatosis (fatty changes).[19][20]

Analysis of Mitochondrial Supercomplexes by Blue Native PAGE (BN-PAGE)

This protocol is a summary of established methods for analyzing mitochondrial supercomplexes.[21][22][23][24][25]

Materials:

  • Isolated liver mitochondria

  • Digitonin or other mild non-ionic detergents

  • BN-PAGE sample buffer

  • Gradient polyacrylamide gels (e.g., 3-12%)

  • BN-PAGE running buffers (cathode and anode buffers)

  • Electrophoresis apparatus

  • Western blotting equipment and antibodies against specific complex subunits (optional, for identification)

Procedure:

  • Sample Preparation:

    • Resuspend isolated mitochondria in a buffer containing a mild detergent like digitonin to solubilize the mitochondrial membranes while preserving protein-protein interactions. The digitonin-to-protein ratio is a critical parameter.[24]

  • Electrophoresis:

    • Load the solubilized mitochondrial samples onto a native polyacrylamide gradient gel.

    • Perform electrophoresis using appropriate native running buffers. The Coomassie blue G-250 in the cathode buffer imparts a negative charge to the protein complexes, allowing them to migrate towards the anode.[24]

  • Visualization and Analysis:

    • After electrophoresis, the gel can be stained with Coomassie blue or subjected to in-gel activity assays for specific respiratory complexes.

    • Alternatively, the protein complexes can be transferred to a membrane for Western blot analysis using antibodies against subunits of the different respiratory complexes to identify the composition of the supercomplexes.

Gene Expression Analysis by RT-qPCR

This protocol outlines the general steps for measuring the expression of genes related to hepatotoxicity and inflammation.[26][27][28][29][30]

Materials:

  • Mouse liver tissue

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (e.g., TNF-α, IL-6, IL-1β for inflammation; ALT, AST for hepatotoxicity) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Homogenize liver tissue and extract total RNA using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Prepare a qPCR reaction mix containing the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the housekeeping gene.

Visualizations

Myxothiazol_Mechanism cluster_mitochondrion Mitochondrion cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space CIII Complex III (bc1 complex) CytC Cytochrome c CIII->CytC e- Qo Qo Site Protons Proton Pumping (Inhibited) CIII->Protons ROS Superoxide (O2-) Production (Increased) CIII->ROS UQ Ubiquinol (UQH2) UQ->CIII e- Myxo This compound Myxo->Qo Inhibits ATP ATP Synthesis (Decreased) Protons->ATP

Caption: Mechanism of this compound action.

Experimental_Workflow cluster_assays Downstream Assays start Start: C57Bl/6J Mice injection Intraperitoneal Injection (0.56 mg/kg this compound or Vehicle) start->injection timepoints Time Points (e.g., 2h, 24h, 48h, 74h) injection->timepoints euthanasia Euthanasia and Tissue Collection (Liver) timepoints->euthanasia biochem Biochemical Assays - Complex III Activity euthanasia->biochem histology Histological Analysis - H&E Staining euthanasia->histology molecular Molecular Biology - BN-PAGE (Supercomplexes) - RT-qPCR (Gene Expression) euthanasia->molecular Signaling_Pathway Myxo This compound CIII Mitochondrial Complex III Myxo->CIII Inhibits ROS Increased Superoxide (O2-) Production CIII->ROS Leads to PKC Protein Kinase C (PKC) Activation ROS->PKC Downstream Downstream Cellular Effects (e.g., altered ion channel activity, changes in gene expression) PKC->Downstream

References

Application Notes and Protocols: (+)-Myxothiazol as a Tool for Studying the Q-cycle Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Myxothiazol is a potent and specific inhibitor of the mitochondrial respiratory chain, targeting the cytochrome bc1 complex (Complex III). Its unique mechanism of action makes it an invaluable tool for elucidating the intricacies of the Q-cycle, a fundamental process in cellular respiration. By binding to the Qo site of cytochrome b within Complex III, myxothiazol blocks the oxidation of ubiquinol, thereby inhibiting electron transfer to cytochrome c1 and the subsequent reduction of cytochrome c.[1][2] This specific inhibition allows researchers to dissect the electron and proton transport pathways within Complex III, investigate the generation of reactive oxygen species (ROS), and study the overall dynamics of mitochondrial function. These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, key experimental protocols, and relevant quantitative data.

Mechanism of Action

This compound inhibits the cytochrome bc1 complex by binding to the ubiquinol oxidation (Qo) site on the cytochrome b subunit.[2] This binding event physically obstructs the docking of ubiquinol, preventing the transfer of electrons to the Rieske iron-sulfur protein (ISP) and cytochrome bL. This blockade effectively halts the Q-cycle at a critical step. The Q-cycle is the process by which electrons are transferred from ubiquinol (CoQH2) to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane, which is essential for ATP synthesis. Myxothiazol's action leads to an accumulation of reduced ubiquinone and prevents the reduction of cytochrome c1 and cytochrome c.[1]

Data Presentation

The following tables summarize key quantitative data related to the inhibitory effects of this compound.

ParameterValueOrganism/SystemReference
IC50 (Oxygen Consumption) 0.58 mol/mol cytochrome bBeef heart mitochondria[1]
IC50 (NADH Oxidation) 0.45 mol/mol cytochrome bBeef heart submitochondrial particles[1]
Inhibition of Fungal Growth 0.01 - 3 µg/mlVarious yeasts and fungi

Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and the source of mitochondria.

Mandatory Visualizations

Q_Cycle_Inhibition cluster_complex_III Complex III (Cytochrome bc1 complex) QH2 Ubiquinol (QH2) Qo_site Qo Site Myxothiazol This compound ISP Rieske ISP (Fe-S) Cyt_c1 Cytochrome c1 Cyt_bL Cytochrome bL Cyt_bH Cytochrome bH Qi_site Qi Site Q Ubiquinone (Q) Cyt_c Cytochrome c

Caption: Inhibition of the Q-cycle by this compound at the Qo site of Complex III.

Exp_Workflow Start Start: Isolate Mitochondria Prepare_Mito Prepare Mitochondrial Suspension Start->Prepare_Mito Substrate Add Respiratory Substrate (e.g., succinate, pyruvate/malate) Prepare_Mito->Substrate Measure_Basal Measure Basal Respiration Rate Substrate->Measure_Basal Add_Myxo Add this compound (titrate concentrations) Measure_Basal->Add_Myxo Measure_Inhibited Measure Inhibited Respiration Rate Add_Myxo->Measure_Inhibited Data_Analysis Data Analysis (e.g., IC50 determination) Measure_Inhibited->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for measuring mitochondrial oxygen consumption.

Logical_Relationship Myxo This compound Binds_Qo Binds to Qo site of Cytochrome b in Complex III Myxo->Binds_Qo Inhibits_QH2_Ox Inhibits Ubiquinol (QH2) Oxidation Binds_Qo->Inhibits_QH2_Ox Blocks_ET Blocks Electron Transfer to Rieske ISP and Cytochrome bL Inhibits_QH2_Ox->Blocks_ET Stalls_Q_Cycle Stalls the Q-Cycle Blocks_ET->Stalls_Q_Cycle Reduced_CytC Prevents Reduction of Cytochrome c Stalls_Q_Cycle->Reduced_CytC Inhibits_Resp Inhibits Mitochondrial Respiration Stalls_Q_Cycle->Inhibits_Resp Alters_ROS Alters Reactive Oxygen Species (ROS) Production Stalls_Q_Cycle->Alters_ROS Tool Valuable Tool for Studying Q-cycle Mechanism & Mitochondrial Function Reduced_CytC->Tool Inhibits_Resp->Tool Alters_ROS->Tool

Caption: Logical flow of this compound's utility in studying the Q-cycle.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to investigate mitochondrial function.

Measurement of Mitochondrial Oxygen Consumption

This protocol measures the rate of oxygen consumption in isolated mitochondria to assess the inhibitory effect of this compound on the electron transport chain.

Materials:

  • Isolated mitochondria (e.g., from rat liver, heart, or cultured cells)

  • Respiration Buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 1 mg/ml BSA, pH 7.2)

  • Respiratory substrates (e.g., 10 mM succinate + 2 µM rotenone, or 10 mM pyruvate + 5 mM malate)

  • ADP (Adenosine diphosphate)

  • This compound stock solution (e.g., in DMSO)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

Procedure:

  • Mitochondria Preparation: Prepare a suspension of isolated mitochondria in ice-cold Respiration Buffer at a final concentration of approximately 0.25-0.5 mg/mL.

  • Chamber Equilibration: Add the mitochondrial suspension to the respirometer chamber containing pre-warmed Respiration Buffer (37°C) and allow the signal to stabilize.

  • State 2 Respiration: Add the desired respiratory substrate (e.g., succinate + rotenone to assess Complex II-linked respiration). This initiates State 2 respiration (substrate-dependent, but ADP-limited).

  • State 3 Respiration: Induce State 3 respiration (active phosphorylation) by adding a saturating concentration of ADP (e.g., 1-2 mM).

  • Myxothiazol Titration: Once a stable State 3 respiration rate is established, perform a stepwise titration of this compound. Add small aliquots of the stock solution to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar).

  • Data Recording: Record the oxygen consumption rate after each addition, allowing the rate to stabilize before the next addition.

  • Data Analysis: Plot the oxygen consumption rate as a function of the this compound concentration to determine the IC50 value.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye (e.g., TMRE or JC-1) to measure the mitochondrial membrane potential and its dissipation upon inhibition of the respiratory chain by this compound.

Materials:

  • Isolated mitochondria or cultured cells

  • Assay Buffer (e.g., PBS or appropriate cell culture medium)

  • Mitochondrial membrane potential dye (e.g., Tetramethylrhodamine, Ethyl Ester - TMRE, or JC-1)

  • This compound stock solution

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell/Mitochondria Preparation: Prepare a suspension of cells or mitochondria in the appropriate assay buffer.

  • Dye Loading: Incubate the samples with the fluorescent dye (e.g., 200 nM TMRE) for 15-30 minutes at 37°C in the dark to allow the dye to accumulate in the mitochondria.

  • Treatment: Add varying concentrations of this compound to the dye-loaded samples. Include a vehicle control (DMSO) and a positive control (FCCP, e.g., 10 µM).

  • Incubation: Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ~549/575 nm for TMRE) or a flow cytometer. A decrease in fluorescence indicates mitochondrial depolarization.

  • Data Analysis: Normalize the fluorescence intensity of the treated samples to the vehicle control to quantify the extent of depolarization induced by this compound.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol measures the production of mitochondrial ROS (specifically hydrogen peroxide) using a fluorescent probe like Amplex Red. This compound can be used to investigate the role of the Qo site in ROS generation.

Materials:

  • Isolated mitochondria

  • Respiration Buffer

  • Respiratory substrates

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Superoxide dismutase (SOD)

  • This compound stock solution

  • Antimycin A (as a positive control for ROS production at the Qi site)

  • Fluorescence plate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Respiration Buffer, Amplex Red (e.g., 50 µM), HRP (e.g., 0.1 U/mL), and SOD (to convert superoxide to H2O2).

  • Mitochondria and Substrate Addition: Add isolated mitochondria (e.g., 25-50 µg) and the respiratory substrate to each well.

  • Inhibitor Treatment: Add different concentrations of this compound or Antimycin A to the designated wells.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and measure the increase in fluorescence (Ex/Em ~530/590 nm) over time. The rate of increase in fluorescence is proportional to the rate of H2O2 production.

  • Data Analysis: Calculate the rate of ROS production for each condition and compare the effects of this compound to the control and Antimycin A-treated samples.

Cytochrome c Reductase Activity Assay

This assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c, and how it is inhibited by this compound.

Materials:

  • Isolated mitochondria or purified Complex III

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA)

  • Cytochrome c (oxidized form)

  • Ubiquinol (e.g., decylubiquinol) as the substrate

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a cuvette, combine the Assay Buffer, cytochrome c, and the mitochondrial/Complex III sample.

  • Baseline Measurement: Measure the baseline absorbance at 550 nm.

  • Inhibitor Addition (for inhibition studies): Add this compound at the desired concentration and incubate for a few minutes.

  • Reaction Initiation: Initiate the reaction by adding the ubiquinol substrate.

  • Kinetic Measurement: Monitor the increase in absorbance at 550 nm over time. The rate of increase corresponds to the rate of cytochrome c reduction.

  • Data Analysis: Calculate the initial rate of the reaction (V0) from the linear portion of the absorbance curve. Compare the rates in the presence and absence of this compound to determine the percentage of inhibition.

Conclusion

This compound is a powerful and selective tool for probing the Q-cycle mechanism within the mitochondrial electron transport chain. Its specific inhibition of the Qo site of Complex III allows for detailed investigations into electron transfer, proton translocation, and ROS production. The protocols outlined in these application notes provide a framework for utilizing this compound to gain deeper insights into mitochondrial bioenergetics and its role in cellular health and disease. Researchers in basic science and drug development can leverage this inhibitor to understand fundamental biological processes and to screen for compounds that may modulate mitochondrial function.

References

Application Notes and Protocols for the Experimental Use of (+)-Myxothiazol in Fungicide Development Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of (+)-Myxothiazol, a potent inhibitor of mitochondrial respiration, in the context of fungicide development research. Detailed protocols for key experiments are provided to facilitate the investigation of its antifungal properties and potential applications.

Application Notes

Introduction

This compound is a naturally occurring antifungal antibiotic produced by the myxobacterium Myxococcus fulvus.[1][2] It exhibits a broad spectrum of activity against a wide range of yeasts and filamentous fungi, with inhibitory concentrations typically falling in the range of 0.01 to 3 µg/ml.[1][2] The primary mechanism of action of Myxothiazol is the inhibition of the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc1 complex.[3] This targeted disruption of cellular respiration makes it a valuable tool for mitochondrial research and a lead compound for the development of novel fungicides.

Mechanism of Action

Myxothiazol is a specific inhibitor of the ubiquinol oxidation (Qo) site of the cytochrome bc1 complex.[4] It binds to cytochrome b, a key subunit of the complex, and blocks the transfer of electrons from ubiquinol to the iron-sulfur protein (ISP), thereby halting the electron flow through the respiratory chain.[5] This inhibition leads to a collapse of the mitochondrial membrane potential, a cessation of ATP synthesis, and ultimately, the inhibition of fungal growth. The inhibitory effect of Myxothiazol is generally cytostatic.[1] Strobilurin fungicides, a major class of agricultural fungicides, share the same binding site and mechanism of action as Myxothiazol.[6]

Antifungal Spectrum

Myxothiazol has demonstrated in vitro activity against a variety of fungal species. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data. It is important to note that the provided values are from a limited number of studies and may vary depending on the specific strain and testing conditions.

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans0.1 - 0.8[1]
Saccharomyces cerevisiae0.01 - 0.1[1]
Mucor hiemalis0.8 - 3.0[1][7]
Resistance Mechanisms

Resistance to Myxothiazol in the model organism Saccharomyces cerevisiae has been shown to arise from mutations in the mitochondrial gene encoding cytochrome b.[4][8] These mutations likely alter the binding site of Myxothiazol, reducing its inhibitory activity. Given that strobilurin fungicides share the same target, cross-resistance between Myxothiazol and these commercial fungicides is a significant consideration in fungicide development and resistance management strategies.

Potential for Synergistic Interactions

The combination of antifungal agents with different mechanisms of action is a promising strategy to enhance efficacy and combat the development of resistance. While specific studies on the synergistic effects of Myxothiazol with other fungicides are limited, its targeted action on mitochondrial respiration suggests potential for synergistic interactions with compounds that disrupt other cellular processes. For instance, combining Myxothiazol with agents that target cell wall synthesis (e.g., echinocandins) or ergosterol biosynthesis (e.g., azoles) could lead to enhanced antifungal activity.[9][10][11][12][13][14] Further research is warranted to explore these potential synergistic combinations.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standardized method for determining the in vitro susceptibility of a fungal isolate to Myxothiazol.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate fungal growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Fungal inoculum, standardized to the desired concentration (e.g., 0.5-2.5 x 10^3 CFU/mL)

  • Sterile DMSO (for control wells)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare Myxothiazol Dilutions: Perform serial two-fold dilutions of the Myxothiazol stock solution in the growth medium directly in the 96-well plate. The final concentration range should typically span from 0.008 to 16 µg/mL.

  • Prepare Control Wells:

    • Growth Control: Wells containing only growth medium and the fungal inoculum.

    • Sterility Control: Wells containing only growth medium.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the dilutions, growth medium, and the fungal inoculum.

  • Inoculate the Plate: Add the standardized fungal inoculum to each well, except for the sterility control wells.

  • Incubation: Incubate the plate at the optimal temperature for the specific fungus (e.g., 35°C for Candida spp.) for 24-48 hours, or until sufficient growth is observed in the growth control wells.

  • Determine MIC: The MIC is the lowest concentration of Myxothiazol that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Protocol 2: Assessment of Mitochondrial Respiration Inhibition

This protocol outlines a method to measure the effect of Myxothiazol on the oxygen consumption rate (OCR) of fungal cells, providing a direct measure of its impact on mitochondrial respiration.

Materials:

  • Fungal cells grown to mid-log phase

  • Respiration buffer (e.g., a non-carbon source buffer like PBS supplemented with a respiratory substrate such as glucose or ethanol)

  • This compound stock solution

  • Oxygen sensing system (e.g., a Seahorse XF Analyzer or a Clark-type oxygen electrode)

  • Respiratory chain inhibitors (optional, for further characterization):

    • Antimycin A (Complex III inhibitor at the Qi site)

    • Potassium cyanide (KCN) or Sodium Azide (Complex IV inhibitor)

Procedure:

  • Cell Preparation: Harvest fungal cells from culture, wash, and resuspend them in the respiration buffer to a known cell density.

  • System Equilibration: Equilibrate the oxygen sensing system with the respiration buffer at the desired temperature.

  • Basal Respiration Measurement: Add the fungal cell suspension to the measurement chamber and record the basal oxygen consumption rate.

  • Myxothiazol Addition: Inject a known concentration of Myxothiazol into the chamber and continue to monitor the OCR. A decrease in OCR indicates inhibition of mitochondrial respiration.

  • Data Analysis: Calculate the percentage of inhibition of respiration at different concentrations of Myxothiazol to determine the IC50 value (the concentration that inhibits 50% of the respiratory activity).

  • (Optional) Further Characterization: After observing the effect of Myxothiazol, other respiratory inhibitors can be added sequentially to further dissect the electron transport chain. For example, the addition of KCN should completely abolish any remaining oxygen consumption that is dependent on the electron transport chain.

Visualizations

Myxothiazol_Mechanism_of_Action cluster_ETC Mitochondrial Inner Membrane cluster_Inhibitor ComplexI Complex I Q Ubiquinone Pool (Q) ComplexI->Q H_out H+ ComplexI->H_out H+ ComplexII Complex II ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_out H+ ComplexIV Complex IV CytC->ComplexIV e- O2 O2 ComplexIV->O2 ComplexIV->H_out H+ ATPSynthase ATP Synthase ADP ADP + Pi ATP ATP ATPSynthase->ATP Myxothiazol This compound Myxothiazol->ComplexIII Inhibits Qo site NADH NADH NADH->ComplexI FADH2 FADH2 FADH2->ComplexII H2O H2O O2->H2O H_in H+ H_out->ATPSynthase H+

Caption: Mechanism of action of this compound in the mitochondrial electron transport chain.

Synergism_Screening_Workflow start Start prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum setup_checkerboard Set up Checkerboard Assay (96-well plate) prep_inoculum->setup_checkerboard add_compounds Add Serial Dilutions of Myxothiazol and Test Fungicide setup_checkerboard->add_compounds incubate Incubate at Optimal Temperature and Time add_compounds->incubate read_mic Determine MIC of Each Compound Alone and in Combination incubate->read_mic calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calculate_fici interpret_results Interpret Interaction: Synergism (FICI ≤ 0.5) Indifference (0.5 < FICI ≤ 4) Antagonism (FICI > 4) calculate_fici->interpret_results end End interpret_results->end

Caption: Experimental workflow for screening synergistic interactions.

Logical_Relationship_Diagram myxothiazol This compound complex_iii Mitochondrial Complex III Inhibition myxothiazol->complex_iii causes etc_disruption Electron Transport Chain Disruption complex_iii->etc_disruption leads to atp_depletion ATP Depletion etc_disruption->atp_depletion results in growth_inhibition Fungal Growth Inhibition atp_depletion->growth_inhibition causes

Caption: Logical relationship between Myxothiazol and fungal growth inhibition.

References

Application Notes and Protocols for Determining the Effective Concentration of (+)-Myxothiazol for Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

(+)-Myxothiazol is a potent inhibitor of the mitochondrial electron transport chain. It specifically targets the cytochrome bc1 complex (Complex III), binding to the Qo site and blocking the transfer of electrons from ubiquinol to cytochrome c1.[1][2][3][4] This disruption of mitochondrial respiration leads to a decrease in ATP production and can have significant impacts on cellular processes, including cell cycle progression. At lower, non-cytotoxic concentrations, Myxothiazol has been observed to have a cytostatic effect, arresting cells in the cell cycle.[5] For instance, in Jurkat T-cells, Myxothiazol was shown to cause a reversible block in the late G1/S phase of the cell cycle at a concentration of 0.5 µg/ml.[6] The effective concentration for cell cycle arrest can, however, vary significantly between different cell lines, with IC50 values for metabolic inhibition ranging from nanomolar to micromolar concentrations.[5]

These application notes provide a comprehensive set of protocols for researchers to determine the effective concentration of this compound for inducing cell cycle arrest in their specific cell line of interest. The workflow involves an initial determination of the cytotoxic and cytostatic concentration range using a cell viability assay, followed by a detailed analysis of the cell cycle distribution using flow cytometry and confirmation of the arrest mechanism through western blotting of key cell cycle regulatory proteins.

Data Presentation

Table 1: Example of Dose-Response Data for this compound on Cell Viability (MTT Assay)
Concentration of this compound (nM)% Cell Viability (Relative to Vehicle Control)
0 (Vehicle)100%
0.198%
195%
1085%
10052%
100020%
100005%

This table presents illustrative data to demonstrate the expected outcome of a cell viability assay. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be calculated from this data.

Table 2: Example of Cell Cycle Distribution Analysis by Flow Cytometry
Treatment (24 hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control45%35%20%
This compound (10 nM)55%30%15%
This compound (50 nM)70%20%10%
This compound (100 nM)65% (Sub-G1 peak observed)15%10%

This table provides an example of the data obtained from a cell cycle analysis experiment, suggesting a G1 phase arrest at 50 nM and the onset of apoptosis at 100 nM as indicated by a sub-G1 peak.

Mandatory Visualization

Myxothiazol_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cellular_effects Cellular Effects UQ_pool Ubiquinol (UQH2) Complex_III Complex III (bc1 complex) UQ_pool->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- ATP_depletion ATP Depletion Complex_III->ATP_depletion ROS_alteration Altered ROS Production Complex_III->ROS_alteration Myxothiazol This compound Myxothiazol->Complex_III Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G1/S phase) ATP_depletion->Cell_Cycle_Arrest ROS_alteration->Cell_Cycle_Arrest Apoptosis Apoptosis (at high conc.) Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of this compound inducing cell cycle arrest.

Experimental_Workflow cluster_workflow Experimental Workflow for Determining Effective Concentration A 1. Cell Culture (Seed cells in multi-well plates) B 2. This compound Treatment (Dose-response and time-course) A->B C 3. Cell Viability Assay (e.g., MTT) (Determine IC50) B->C D 4. Select Sub-IC50 Concentrations for Cell Cycle Analysis C->D E 5. Cell Cycle Analysis (Flow Cytometry) (Propidium Iodide Staining) D->E F 6. Western Blot Analysis (Analyze Cyclins, CDKs, etc.) E->F G 7. Data Analysis and Interpretation (Determine effective concentration for arrest) E->G F->G

Caption: Experimental workflow for determining the effective concentration.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Cell Viability Assay

This protocol is designed to determine the concentration of this compound that inhibits cell metabolic activity by 50% (IC50). This is a crucial first step to identify the appropriate concentration range for subsequent cell cycle arrest experiments.[7]

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Drug Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[8][9][10]

Materials:

  • Cells treated with sub-IC50 concentrations of this compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with a range of sub-IC50 concentrations of this compound (determined from Protocol 1) for a specific duration (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • Adherent cells: Collect the culture medium (to include any detached cells), wash the attached cells with PBS, and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • Suspension cells: Directly collect the cells from the culture vessel.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in ice-cold PBS.

  • Fixation: While gently vortexing, add the cell suspension dropwise into ice-cold 70% ethanol for fixation. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of Cell Cycle Proteins

This protocol is for the detection of changes in the expression levels of key cell cycle regulatory proteins (e.g., Cyclin D1, Cyclin E, CDK2, CDK4) to confirm the phase of cell cycle arrest.[11][12]

Materials:

  • Cells treated with the effective concentration of this compound for cell cycle arrest

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Analyze the changes in the expression of cell cycle proteins relative to a loading control (e.g., β-actin).

References

Application Notes and Protocols for the Use of (+)-Myxothiazol in Seahorse XF Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Myxothiazol is a potent and specific inhibitor of the mitochondrial electron transport chain (ETC) at Complex III, also known as the cytochrome bc1 complex.[1][2] Its mechanism of action involves binding to the Qo site of cytochrome b, which effectively blocks the transfer of electrons from ubiquinol to cytochrome c1.[1][2] This disruption of the electron flow leads to a significant decrease in mitochondrial respiration and, consequently, a reduction in ATP synthesis via oxidative phosphorylation. Due to its specific mode of action, this compound is a valuable tool for studying mitochondrial function and dysfunction in various cell types and disease models.

Seahorse XF assays provide a real-time, label-free measurement of cellular metabolism by simultaneously determining the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively.[3][4][5][6] The integration of this compound into Seahorse XF assays allows for a detailed investigation of Complex III activity and its contribution to cellular bioenergetics.

These application notes provide a comprehensive guide for utilizing this compound in Seahorse XF assays, including detailed protocols, data interpretation, and visualization of the underlying biological pathways.

Mechanism of Action of this compound

This compound specifically targets Complex III of the electron transport chain. By binding to the Qo site, it prevents the oxidation of ubiquinol, thereby inhibiting the transfer of electrons to the iron-sulfur protein and cytochrome c1. This leads to a buildup of reduced upstream components and a depletion of reduced downstream components of the ETC, ultimately halting the proton pumping activity of Complex III and collapsing the mitochondrial membrane potential.

Myxothiazol_Pathway cluster_Inhibitors Inhibitors Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone Pool) Complex_I->CoQ e⁻ H_out H⁺ (IMS) Complex_I->H_out H⁺ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e⁻ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e⁻ CytC Cytochrome c Complex_III->CytC e⁻ Complex_III->H_out H⁺ Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e⁻ O2 O₂ Complex_IV->O2 e⁻ Complex_IV->H_out H⁺ ATP_Synthase Complex V (ATP Synthase) H_in H⁺ (matrix) ATP_Synthase->H_in ATP ATP ATP_Synthase->ATP Myxothiazol This compound Myxothiazol->Complex_III NADH NADH NADH->Complex_I e⁻ FADH2 FADH2 FADH2->Complex_II e⁻ H2O H₂O O2->H2O H_out->ATP_Synthase H⁺ ADP ADP + Pi ADP->ATP_Synthase

Caption: Mechanism of this compound action on the electron transport chain.

Experimental Protocols

A. Dose-Response Experiment for Optimal this compound Concentration

It is crucial to determine the optimal concentration of this compound for your specific cell type and experimental conditions. A dose-response experiment should be performed prior to conducting a full Seahorse XF assay.

Materials:

  • Seahorse XF96 or XF24 cell culture microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with appropriate substrates, e.g., glucose, pyruvate, glutamine)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cells of interest

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at the optimal density for your cell type (typically 20,000-80,000 cells/well for a 96-well plate). Allow cells to adhere and grow overnight.

  • Prepare this compound Dilutions: On the day of the assay, prepare a serial dilution of this compound in Seahorse XF assay medium. A suggested starting range is from 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest Myxothiazol concentration.

  • Hydrate Sensor Cartridge: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Medium Exchange: Replace the cell culture medium with the prepared this compound dilutions and vehicle control.

  • Incubate: Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Seahorse XF Analyzer Run: Load the hydrated sensor cartridge and the cell plate into the Seahorse XF Analyzer. Perform a baseline OCR measurement for at least 3 cycles.

  • Data Analysis: Analyze the OCR data to determine the concentration of this compound that results in a significant and stable inhibition of mitochondrial respiration. This concentration can then be used in subsequent experiments.

B. Modified Seahorse XF Cell Mito Stress Test with this compound

This protocol allows for the investigation of Complex III's role in basal and maximal respiration.

Materials:

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • This compound at the predetermined optimal concentration

  • Seahorse XF96 or XF24 cell culture microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with appropriate substrates)

  • Cells of interest

Protocol:

  • Cell Seeding and Sensor Cartridge Hydration: Follow steps 1 and 3 from the dose-response protocol.

  • Prepare Reagents:

    • Reconstitute the components of the Seahorse XF Cell Mito Stress Test Kit according to the manufacturer's instructions.

    • Prepare a working solution of this compound in Seahorse XF assay medium at the optimal concentration determined previously.

  • Medium Exchange: Replace the cell culture medium with fresh, pre-warmed Seahorse XF assay medium.

  • Load Injection Ports:

    • Port A: this compound working solution (or vehicle control).

    • Port B: Oligomycin.

    • Port C: FCCP.

    • Port D: Rotenone/Antimycin A.

  • Seahorse XF Analyzer Run:

    • Load the sensor cartridge and cell plate into the Seahorse XF Analyzer.

    • The instrument will first measure the basal OCR.

    • After establishing a baseline, the instrument will inject the compounds from each port sequentially, with measurement cycles in between each injection.

  • Data Analysis: The resulting OCR profile will show the effect of this compound on basal respiration, followed by the standard parameters of the Mito Stress Test.

Seahorse_Workflow cluster_Day1 Day 1: Preparation cluster_Day2 Day 2: Assay cluster_ReagentPrep Reagent Preparation Seed_Cells Seed cells in Seahorse microplate Medium_Exchange Exchange cell medium with Seahorse assay medium Seed_Cells->Medium_Exchange Hydrate_Cartridge Hydrate sensor cartridge with Calibrant (overnight) Load_Ports Load injection ports: A: Myxothiazol B: Oligomycin C: FCCP D: Rotenone/Antimycin A Hydrate_Cartridge->Load_Ports Prepare_Medium Prepare Seahorse assay medium Prepare_Medium->Medium_Exchange Prepare_Myxo Prepare this compound working solution Prepare_Myxo->Load_Ports Prepare_MitoStress Prepare Mito Stress Test compounds Prepare_MitoStress->Load_Ports Run_Assay Run Seahorse XF Assay Medium_Exchange->Run_Assay Load_Ports->Run_Assay Data_Analysis Analyze OCR and ECAR data Run_Assay->Data_Analysis

References

Application Notes and Protocols for (+)-Myxothiazol in Inhibiting Cellular Oxygen Consumption

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Myxothiazol is a potent and highly specific inhibitor of the mitochondrial electron transport chain.[1][2] It is an antifungal antibiotic produced by the myxobacterium Myxococcus fulvus.[1][3] Its primary mechanism of action is the inhibition of Complex III (cytochrome bc1 complex or ubiquinol-cytochrome c reductase) by binding to the quinol oxidation (Qo) site on cytochrome b.[1][2][4] This binding event blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, thereby interrupting the electron transport chain and inhibiting cellular oxygen consumption.[1][5] These characteristics make this compound an invaluable tool for studying mitochondrial respiration, the effects of its dysfunction, and for screening compounds that may modulate mitochondrial activity.

Mechanism of Action

This compound competitively inhibits the binding of ubiquinol at the Qo site of Complex III.[1] This blockage prevents the reduction of cytochrome c1 and subsequently cytochrome c, halting the flow of electrons to Complex IV (cytochrome c oxidase) and ultimately preventing the reduction of molecular oxygen to water. Unlike some other Complex III inhibitors like antimycin A, which binds to the Qi site, myxothiazol's action at the Qo site leads to the accumulation of reduced ubiquinone and does not typically induce a significant increase in reactive oxygen species (ROS) production under normal conditions.[6] However, under certain experimental conditions, myxothiazol has been observed to stimulate the production of hydrogen peroxide (H₂O₂) from the Qo center.[7]

Data Presentation

The effective concentration of this compound can vary significantly depending on the experimental system. The following table summarizes quantitative data from various studies.

Experimental SystemOrganism/Cell TypeParameterValueReference
Isolated MitochondriaBeef HeartIC50 (Oxygen Consumption)0.58 mol myxothiazol/mol cytochrome b[5]
Submitochondrial ParticlesBeef HeartIC50 (NADH Oxidation)0.45 mol myxothiazol/mol cytochrome b[5]
Cell CultureVarious Yeasts and FungiGrowth Inhibition (MIC)0.01 - 3 µg/mL[2][8]
Cell CultureHeLa, P815, RAW 264.7, etc. (Sensitive Lines)IC50 (Metabolic Activity)0.36 - 13.8 nM[9]
Cell CultureHL-60, LN18, Jurkat (Insensitive Lines)IC50 (Metabolic Activity)12.2 - 26.5 µM[9]
In VivoC57Bl/J6 MiceDosage for 50% CIII activity decrease0.56 mg/kg (intraperitoneal)[10]
Cell CultureHuman Lymphoblastic T-cell Line (Jurkat)Cell Cycle Block (G1/S phase)0.5 µg/mL[11]

Experimental Protocols

Protocol 1: Inhibition of Oxygen Consumption in Isolated Mitochondria

This protocol describes the use of this compound to measure its inhibitory effect on oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode or other oxygen sensing system (e.g., Seahorse XF Analyzer).

Materials:

  • Isolated mitochondria (e.g., from rat liver, heart, or cultured cells)

  • Respiration Buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl₂, pH 7.2)

  • Respiratory substrates (e.g., 10 mM succinate + 2 µM rotenone, or 10 mM pyruvate + 5 mM malate)

  • ADP

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Clark-type oxygen electrode or other oxygen measurement system

Procedure:

  • Preparation: Prepare a stock solution of this compound in DMSO. Note that DMSO should be used for the vehicle control.

  • Mitochondrial Suspension: Resuspend isolated mitochondria in ice-cold respiration buffer to a final concentration of approximately 0.5 mg/mL.

  • Oxygen Consumption Measurement: a. Add the mitochondrial suspension to the chamber of the oxygen electrode equilibrated at the desired temperature (e.g., 30°C). b. Add the respiratory substrate(s) to initiate basal respiration (State 2). c. Add a known amount of ADP (e.g., 150 µM) to stimulate State 3 respiration (phosphorylating respiration). d. Once a stable State 3 respiration rate is established, add varying concentrations of this compound to the chamber. e. Monitor the rate of oxygen consumption to determine the inhibitory effect. f. A vehicle control (DMSO) should be run in parallel.

  • Data Analysis: Calculate the rate of oxygen consumption before and after the addition of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Inhibition of Cellular Respiration in Cultured Cells

This protocol outlines the use of this compound to inhibit oxygen consumption in adherent or suspension cells using an extracellular flux analyzer (e.g., Seahorse XF Analyzer).

Materials:

  • Cultured cells

  • Cell culture medium

  • Seahorse XF Assay Medium (or similar, supplemented with substrates like glucose, pyruvate, and glutamine)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Extracellular flux analyzer and associated consumables

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dilution series of this compound in the assay medium.

  • Assay Preparation: a. On the day of the assay, replace the culture medium with pre-warmed assay medium. b. Incubate the cells in a CO₂-free incubator for 1 hour prior to the assay. c. Load the desired concentrations of this compound into the injector ports of the sensor cartridge.

  • Oxygen Consumption Rate (OCR) Measurement: a. Place the cell culture plate in the extracellular flux analyzer and initiate the assay protocol. b. Measure the basal OCR. c. Inject this compound and monitor the subsequent changes in OCR. d. A vehicle control (DMSO) should be included.

  • Data Analysis: Analyze the OCR data to determine the effect of different concentrations of this compound on cellular respiration.

Visualizations

Signaling Pathway Diagram

Myxothiazol_Mechanism cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I Q Ubiquinone (Coenzyme Q) ComplexI->Q e- ComplexII Complex II ComplexII->Q e- ComplexIII Complex III (bc1 complex) Q->ComplexIII e- (QH₂) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- O2 O₂ ComplexIV->O2 H2O H₂O O2->H2O Reduction Myxothiazol This compound Myxothiazol->ComplexIII Inhibits Qo site

Caption: Mechanism of action of this compound in the electron transport chain.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound stock solution (in DMSO) G Inject this compound or vehicle control A->G B Prepare cell suspension or isolated mitochondria E Add cells/mitochondria and respiratory substrates B->E C Prepare respiration buffer or assay medium C->E D Equilibrate system (e.g., oxygen electrode, Seahorse) D->E F Measure basal oxygen consumption E->F F->G H Measure inhibited oxygen consumption G->H I Calculate oxygen consumption rates H->I J Determine % inhibition I->J K Calculate IC50 value J->K

Caption: General workflow for measuring inhibition of oxygen consumption by this compound.

References

Troubleshooting & Optimization

(+)-Myxothiazol stability and storage conditions for long-term use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the stability and storage of (+)-Myxothiazol for long-term use. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and efficacy of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at –20°C under an inert atmosphere, such as argon or nitrogen.[1][2] It is also crucial to protect the compound from light.[1][3] Under these conditions, the product is stable for at least two years.[1]

Q2: I received my vial of this compound at room temperature. Is it still viable?

While the recommended long-term storage temperature is -20°C, many compounds, including Myxothiazol, are stable at warmer temperatures for short durations, such as during shipping.[2][4] However, upon receipt, it should be immediately stored at the recommended -20°C for long-term stability.

Q3: What solvents can be used to dissolve this compound?

This compound is soluble in a variety of organic solvents, including DMSO, methanol, ethanol, acetone, ethyl acetate, chloroform, and dichloromethane.[1][3]

Q4: How should I prepare and store stock solutions of this compound?

Stock solutions can be prepared by dissolving the compound in a suitable organic solvent like DMSO. For storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at low temperatures. Store stock solutions under nitrogen.[2] For optimal stability, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Q5: My vial of solid this compound appears empty. Is there a problem?

If you have ordered a small quantity, the compound may be present as a thin film on the vial's wall, making it appear empty.[4] You can confirm the presence of the compound by adding the appropriate solvent as indicated on the datasheet and vortexing or sonicating to ensure full dissolution.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no biological activity in experiments. Improper storage leading to degradation.Ensure solid compound is stored at -20°C under inert gas and protected from light. Verify the age of the compound and stock solutions.
Repeated freeze-thaw cycles of stock solution.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Inaccurate concentration of stock solution.If the compound appeared as a waxy or sticky solid, which can be difficult to weigh accurately, it is recommended to dissolve the entire vial's contents in a known volume of solvent to prepare the initial stock solution.
Precipitate forms in my aqueous working solution. Low aqueous solubility of Myxothiazol.Myxothiazol has low solubility in aqueous buffers. When diluting a stock solution (e.g., in DMSO) into an aqueous medium, ensure the final concentration of the organic solvent is low (e.g., <0.1% DMSO) but sufficient to maintain solubility. Prepare aqueous solutions fresh before use.
The solid compound has changed color. Potential degradation due to exposure to air or light.Discard the compound and use a fresh vial that has been stored under the recommended conditions.

Stability and Storage Conditions Summary

Form Storage Temperature Atmosphere Light Condition Duration
Solid-20°CInert gas (Argon/Nitrogen)Protect from lightAt least 2 years[1]
Stock Solution (in DMSO)-80°CInert gas (Nitrogen)Protect from lightUp to 6 months[2]
Stock Solution (in DMSO)-20°CInert gas (Nitrogen)Protect from lightUp to 1 month[2]

Experimental Protocols

Recommended Protocol for Preparation of Stock Solution:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Under a gentle stream of inert gas (argon or nitrogen), add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Cap the vial tightly and vortex or sonicate until the compound is completely dissolved.

  • For storage, aliquot the stock solution into smaller, single-use vials.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2]

Visual Guides

Myxothiazol_Handling_Workflow cluster_receipt Receiving and Initial Storage cluster_prep Stock Solution Preparation cluster_storage Solution Storage Receive Receive Vial (Shipped at ambient temp) StoreSolid Store Solid at -20°C Under Inert Gas Protect from Light Receive->StoreSolid Immediately upon receipt Equilibrate Equilibrate Vial to Room Temp StoreSolid->Equilibrate For Use Dissolve Dissolve in Solvent (e.g., DMSO) under Inert Gas Equilibrate->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store80 Store at -80°C (up to 6 months) Aliquot->Store80 Store20 Store at -20°C (up to 1 month) Aliquot->Store20 Use Use in Experiment Store80->Use Store20->Use

Caption: Recommended workflow for handling and storing this compound.

Degradation_Pathway cluster_conditions Improper Conditions Myxothiazol This compound (Stable) Degradation Degradation Products (Reduced Activity) Myxothiazol->Degradation Potential Pathways (e.g., Oxidation, Isomerization) Light Light Exposure Light->Degradation Oxygen Oxygen (Air) Oxygen->Degradation HighTemp High Temperature HighTemp->Degradation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Troubleshooting (+)-Myxothiazol Resistance in Yeast Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (+)-Myxothiazol resistance in yeast models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in yeast?

A1: this compound is a potent inhibitor of the mitochondrial respiratory chain. It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). By binding to cytochrome b, a key subunit of Complex III, Myxothiazol blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby inhibiting cellular respiration.[1]

Q2: What is the primary mechanism of this compound resistance in yeast?

A2: The primary mechanism of resistance to this compound in yeast, particularly Saccharomyces cerevisiae, is the acquisition of point mutations in the mitochondrially-encoded cytochrome b gene (CYTB).[2] These mutations alter the drug's binding site on the cytochrome b protein, reducing its inhibitory effect.[3]

Q3: Can other mechanisms contribute to Myxothiazol resistance?

A3: Yes. While mutations in cytochrome b are the most direct and common cause of high-level resistance, other mechanisms can contribute to a resistant phenotype. These include the upregulation of ATP-binding cassette (ABC) transporters involved in pleiotropic drug resistance (PDR), which can actively efflux the drug from the cell. Additionally, mutations in nuclear genes that affect mitochondrial function or drug import can also play a role.[2]

Q4: My wild-type yeast strain shows higher than expected resistance to Myxothiazol. What could be the cause?

A4: Higher than expected resistance in a wild-type strain could be due to several factors:

  • Pleiotropic Drug Resistance (PDR): Your strain may have an activated PDR network, leading to the efflux of Myxothiazol. This can be investigated by checking the expression levels of major PDR transporters like PDR5.

  • Media Composition: The composition of your growth medium can influence drug efficacy. Ensure your media is consistent across experiments.

  • Spontaneous Mutants: There might be a subpopulation of spontaneous resistant mutants in your culture. Plating on Myxothiazol-containing media can help identify these.

Q5: My yeast mutant with a known resistance mutation in CYTB is not as resistant as expected. Why?

A5: This could be due to:

  • Fitness Cost: The resistance mutation might impose a fitness cost on the yeast, leading to slower growth or reduced respiratory efficiency, which could be misinterpreted as lower resistance.

  • Secondary Mutations: The strain may have acquired secondary mutations that affect its overall health or other aspects of mitochondrial function.

  • Experimental Conditions: Ensure that the experimental conditions (e.g., oxygen availability, carbon source) are optimal for respiratory growth, as Myxothiazol's effects are most pronounced under these conditions.

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Possible Cause Troubleshooting Step
Inconsistent Inoculum Size Standardize the inoculum preparation. Ensure the yeast culture is in the mid-logarithmic growth phase and adjust the cell density accurately (e.g., to a 0.5 McFarland standard).
Improper Drug Dilution Prepare fresh serial dilutions of Myxothiazol for each experiment. Ensure the solvent used for the stock solution (e.g., DMSO) does not exceed a concentration that affects yeast growth.
Plate Edge Effects To minimize evaporation from wells on the edge of the 96-well plate, fill the outer wells with sterile water or media and do not use them for experimental data.[4]
Inadequate Mixing Ensure proper mixing of the yeast inoculum and the drug dilutions in each well of the microtiter plate.
Incubation Conditions Maintain consistent incubation temperature and humidity. Ensure adequate aeration for respiratory growth.
Issue 2: Poor or No Growth of Yeast on Non-Fermentable Carbon Sources
Possible Cause Troubleshooting Step
Petite Mutants The yeast culture may have a high proportion of petite mutants (cells with non-functional mitochondria). Screen for petite mutants by plating on a medium with a non-fermentable carbon source (e.g., glycerol) and a small amount of glucose. Petite colonies will be smaller.
Toxicity of Myxothiazol At high concentrations, Myxothiazol can be toxic even to resistant strains. Optimize the concentration range in your experiments.
Sub-optimal Media Ensure the growth medium is properly prepared and contains all necessary nutrients for growth on a non-fermentable carbon source.

Quantitative Data Summary

The following table summarizes typical Minimum Inhibitory Concentration (MIC) values for this compound against wild-type and resistant Saccharomyces cerevisiae strains.

Yeast Strain Genotype Mutation in Cytochrome b Approximate MIC (µg/mL) Fold Resistance
Wild-TypeCYTBNone0.01 - 0.11x
Resistant Mutant 1cytb-G137RG137R~0.5~5x[3]
Resistant Mutant 2cytb-N256YN256Y~0.5~5x[3]

Note: MIC values can vary depending on the specific strain background and experimental conditions.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[5][6]

Materials:

  • Yeast strain of interest

  • YPD (Yeast Extract Peptone Dextrose) or other appropriate growth medium

  • RPMI-1640 medium (buffered with MOPS)

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Yeast Inoculum:

    • Streak the yeast strain on a YPD agar plate and incubate at 30°C for 24-48 hours.

    • Inoculate a single colony into 5 mL of YPD broth and grow overnight at 30°C with shaking.

    • Dilute the overnight culture in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[7]

    • Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Prepare Myxothiazol Dilutions:

    • Prepare a stock solution of Myxothiazol in DMSO.

    • Perform serial twofold dilutions of Myxothiazol in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate the Plate:

    • Add 100 µL of the yeast inoculum to each well containing the drug dilutions.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control (sterility).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of Myxothiazol that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.[6] This can be determined visually or by measuring the optical density (OD) at 600 nm.

Yeast Growth Curve Analysis in the Presence of Myxothiazol

This protocol allows for the kinetic analysis of Myxothiazol's effect on yeast growth.[8]

Materials:

  • Yeast strain of interest

  • Appropriate liquid growth medium (e.g., YPD for fermentative growth, YPG for respiratory growth)

  • This compound

  • Sterile 96-well flat-bottom microtiter plate

  • Microplate reader with temperature control and shaking capabilities

Procedure:

  • Prepare Yeast Culture:

    • Grow an overnight culture of the yeast strain in the desired medium.

    • Dilute the overnight culture to a starting OD600 of ~0.1 in fresh medium.

  • Plate Setup:

    • Add 180 µL of the diluted yeast culture to the wells of the 96-well plate.

    • Add 20 µL of Myxothiazol at different concentrations (prepared as 10x stocks) to the respective wells. Include a solvent control (e.g., DMSO).

  • Growth Measurement:

    • Place the plate in a microplate reader set to 30°C with intermittent shaking.

    • Measure the OD600 of each well every 15-30 minutes for 24-48 hours.

  • Data Analysis:

    • Plot the OD600 values against time to generate growth curves.

    • Analyze the curves to determine growth parameters such as lag phase duration, maximum growth rate, and final cell density for each Myxothiazol concentration.

Isolation of Yeast Mitochondrial DNA (mtDNA) for Sequencing

This protocol outlines a method for extracting mtDNA to sequence the CYTB gene for resistance mutations.[9][10]

Materials:

  • Yeast culture

  • Spheroplasting buffer (e.g., sorbitol-based buffer with Zymolyase or Lyticase)

  • Mitochondria isolation buffer

  • DNA extraction kit or reagents (e.g., phenol-chloroform)

  • Primers specific for the yeast CYTB gene

Procedure:

  • Cell Lysis and Spheroplast Formation:

    • Grow a yeast culture to mid-log phase.

    • Harvest the cells by centrifugation and wash them.

    • Resuspend the cells in spheroplasting buffer and incubate to digest the cell wall.

  • Mitochondria Isolation:

    • Gently lyse the spheroplasts to release the mitochondria.

    • Perform differential centrifugation to pellet the mitochondria.

  • mtDNA Extraction:

    • Lyse the isolated mitochondria to release the mtDNA.

    • Purify the mtDNA using a DNA extraction kit or standard phenol-chloroform extraction followed by ethanol precipitation.[11]

  • PCR and Sequencing:

    • Perform PCR using primers that flank the entire coding sequence of the CYTB gene.

    • Sequence the PCR product to identify any mutations.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways involved in the response to mitochondrial dysfunction and drug resistance in yeast.

Myxothiazol_Action_Pathway Myxothiazol This compound CytB Cytochrome b (Qo site) Myxothiazol->CytB Inhibits ComplexIII Cytochrome bc1 Complex (Complex III) ElectronTransport Electron Transport Chain ComplexIII->ElectronTransport Blocks electron flow CytB->ComplexIII ATP_Production ATP Production (Respiration) ElectronTransport->ATP_Production Disrupts Mitochondrial_Retrograde_Signaling Mito_Dysfunction Mitochondrial Dysfunction (e.g., Myxothiazol treatment) RTG_Signal Retrograde (RTG) Signal Mito_Dysfunction->RTG_Signal Rtg2 Rtg2p RTG_Signal->Rtg2 Activates Rtg1_Rtg3 Rtg1p/Rtg3p Complex Rtg2->Rtg1_Rtg3 Promotes nuclear localization Nucleus Nucleus Rtg1_Rtg3->Nucleus Target_Genes Target Gene Expression (e.g., CIT2) Nucleus->Target_Genes Upregulates Pleiotropic_Drug_Resistance Xenobiotic Xenobiotic Stress (e.g., Myxothiazol) Pdr1_Pdr3 Pdr1p / Pdr3p (Transcription Factors) Xenobiotic->Pdr1_Pdr3 Activates PDRE Pleiotropic Drug Response Element (PDRE) Pdr1_Pdr3->PDRE Binds to PDR_Genes PDR Gene Expression (e.g., PDR5) PDRE->PDR_Genes Induces ABC_Transporter ABC Transporter (Pdr5p) PDR_Genes->ABC_Transporter Translates to Efflux Drug Efflux ABC_Transporter->Efflux Mediates Efflux->Xenobiotic Reduces intracellular concentration MIC_Assay_Workflow start Start prep_inoculum Prepare Yeast Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Yeast prep_inoculum->inoculate prep_dilutions Prepare Myxothiazol Serial Dilutions in 96-well Plate prep_dilutions->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end Mutant_Analysis_Workflow start Start mutagenesis Induce Mutations (e.g., Chemical Mutagenesis) start->mutagenesis selection Select for Resistant Colonies on Myxothiazol-containing Medium mutagenesis->selection isolate_mtdna Isolate Mitochondrial DNA selection->isolate_mtdna pcr PCR Amplify CYTB Gene isolate_mtdna->pcr sequencing Sequence CYTB Gene pcr->sequencing analyze Analyze Sequence for Mutations sequencing->analyze end End analyze->end

References

optimizing (+)-Myxothiazol concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of (+)-Myxothiazol, a potent inhibitor of the mitochondrial respiratory chain. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to determining the appropriate concentration of this compound to elicit on-target effects while minimizing off-target cellular responses.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a well-characterized inhibitor of the mitochondrial electron transport chain.[1] It specifically targets Complex III (cytochrome bc1 complex) by binding to the ubiquinol oxidation (Qo) site of cytochrome b.[2][3] This binding event blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, thereby inhibiting mitochondrial respiration and cellular ATP production.[1][2]

Q2: What are the potential off-target effects of this compound?

A2: While potent and specific for Complex III, high concentrations or prolonged exposure to this compound can lead to off-target effects, including:

  • Increased Reactive Oxygen Species (ROS) Production: Inhibition of Complex III can lead to the accumulation of electrons upstream, resulting in the generation of superoxide and other reactive oxygen species.[4][5][6]

  • Induction of Apoptosis: Prolonged mitochondrial dysfunction and elevated ROS can trigger programmed cell death.[7]

  • Cell Cycle Arrest: Myxothiazol has been shown to cause a reversible block in the late G1/S phase of the cell cycle in some cell lines.[8]

  • Alterations in Gene Expression: Studies have shown that Myxothiazol treatment can lead to significant changes in the expression of genes related to cell death, apoptosis, and the cell cycle.[7]

Q3: How do I determine the optimal concentration of this compound for my experiment?

A3: The optimal concentration is cell-type dependent and should be empirically determined. A systematic approach involving a dose-response curve is recommended. The goal is to identify the lowest concentration that produces the desired on-target effect (e.g., inhibition of mitochondrial respiration) without causing significant off-target effects (e.g., excessive cytotoxicity or ROS production).

Q4: What is a typical concentration range for this compound in cell culture experiments?

A4: The effective concentration of this compound can vary significantly between cell lines. Sensitive cell lines can show responses in the low nanomolar range (e.g., 0.36–13.8 nM), while less sensitive or resistant cell lines may require micromolar concentrations (e.g., 12.2–26.5 μM). One study reported using 50 nM Myxothiazol for 24 and 48-hour exposures in HeLa and P815 cells.[9] It is crucial to perform a dose-response analysis for your specific cell line.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed even at low concentrations.

  • Potential Cause: The cell line being used is highly sensitive to inhibitors of oxidative phosphorylation.

  • Troubleshooting Steps:

    • Perform a detailed dose-response curve: Test a wide range of concentrations, starting from the low nanomolar range, to accurately determine the IC50 value for your specific cell line.

    • Reduce exposure time: Shorter incubation times may be sufficient to observe the on-target effect without inducing widespread cell death.

    • Use a less sensitive cell line: If experimentally feasible, consider using a cell line known to be less reliant on mitochondrial respiration.

    • Confirm on-target effect: Use a lower, more specific concentration and confirm the inhibition of mitochondrial respiration using an oxygen consumption assay.[10]

Issue 2: No observable effect on cellular function at expected concentrations.

  • Potential Cause 1: The cell line may be resistant to Myxothiazol or primarily relies on glycolysis for energy production.

  • Troubleshooting Steps:

    • Increase the concentration range: Test higher concentrations (into the micromolar range) to determine if the cell line is less sensitive.

    • Assess metabolic phenotype: Culture cells in a medium containing galactose instead of glucose to force reliance on oxidative phosphorylation.

    • Verify compound activity: Test the compound on a known sensitive cell line to confirm its potency.

  • Potential Cause 2: The compound has degraded.

  • Troubleshooting Steps:

    • Proper storage: Ensure this compound is stored correctly, protected from light and moisture, as recommended by the supplier.

    • Fresh dilutions: Prepare fresh dilutions from a stock solution for each experiment.

Issue 3: Inconsistent results between experiments.

  • Potential Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Standardize cell culture conditions: Maintain consistent cell passage number, seeding density, and growth conditions.

    • Consistent compound handling: Use a consistent solvent for dilution and ensure complete solubilization.

    • Include appropriate controls: Always include vehicle-only controls and positive controls (e.g., another known mitochondrial inhibitor like antimycin A) in every experiment.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Various Cell Lines

Cell Line TypeExample Cell LinesReported IC50 RangeReference
SensitiveHeLa, P815, RAW 264.7, MDCK0.36 – 13.8 nM[9]
InsensitiveHL-60, LN18, Jurkat12.2 – 26.5 µM[9]

Table 2: Example Concentrations of this compound Used in Published Studies

ApplicationCell/Animal ModelConcentration/DoseExposure TimeReference
Cell Proliferation AssayHeLa, P815 cells50 nM24 and 48 hours[9]
In vivo CIII InhibitionC57Bl/J6 mice0.56 mg/kg (intraperitoneal)Every 24 hours[2]
Cell Cycle AnalysisJurkat (clone 886)0.5 µg/mlNot specified[8]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration Using a Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound and determine the IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., from 0.1 nM to 100 µM). Include a vehicle-only control.

  • Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Confirming On-Target Effects via Measurement of Oxygen Consumption Rate (OCR)

This protocol uses extracellular flux analysis (e.g., Seahorse Analyzer) to directly measure the effect of this compound on mitochondrial respiration.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.

  • Compound Preparation: Prepare a dilution series of this compound in the assay medium.

  • Assay Execution:

    • Equilibrate the cells in the assay medium.

    • Measure the basal oxygen consumption rate (OCR).

    • Inject different concentrations of this compound and monitor the change in OCR.

    • Optionally, inject other mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to perform a mitochondrial stress test.

  • Analysis: A dose-dependent decrease in OCR following the injection of this compound confirms its on-target inhibitory effect on mitochondrial respiration.[7][11]

Protocol 3: Assessing Off-Target Effects via Measurement of Mitochondrial Superoxide

This protocol uses a fluorescent probe (e.g., MitoSOX Red) to detect the production of mitochondrial superoxide, a potential off-target effect.

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a positive control (e.g., antimycin A) and a vehicle control.

  • Probe Loading: Incubate the cells with MitoSOX Red (typically 5 µM) for 10-30 minutes at 37°C, protected from light.[12]

  • Washing: Wash the cells to remove excess probe.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.[12]

  • Analysis: An increase in fluorescence intensity in Myxothiazol-treated cells compared to the vehicle control indicates an increase in mitochondrial superoxide production.[6]

Mandatory Visualizations

Myxothiazol_Mechanism_of_Action cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitor ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV CytochromeC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient Myxothiazol This compound Myxothiazol->ComplexIII Inhibits Qo site Experimental_Workflow start Start: Select Cell Line dose_response 1. Dose-Response Curve (e.g., MTT Assay) start->dose_response determine_ic50 2. Determine IC50 dose_response->determine_ic50 on_target 3. Confirm On-Target Effect (Oxygen Consumption Assay) determine_ic50->on_target off_target 4. Assess Off-Target Effects (ROS, Apoptosis, etc.) on_target->off_target optimize 5. Optimize Concentration (Lowest effective dose with minimal off-target effects) off_target->optimize end Optimized Concentration for Experiment optimize->end Troubleshooting_Logic cluster_yes cluster_no start Experiment with Myxothiazol decision Expected Outcome? start->decision proceed Proceed with Experiment decision->proceed Yes issue Identify Issue decision->issue No high_toxicity High Cytotoxicity? issue->high_toxicity no_effect No Effect? issue->no_effect inconsistent Inconsistent Results? issue->inconsistent ts_toxicity - Lower concentration - Shorter exposure time high_toxicity->ts_toxicity ts_no_effect - Increase concentration - Check cell metabolism - Verify compound no_effect->ts_no_effect ts_inconsistent - Standardize protocol - Use controls inconsistent->ts_inconsistent

References

Technical Support Center: (+)-Myxothiazol and Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing (+)-Myxothiazol in primary cell cultures. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research and ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an antifungal antibiotic that acts as a potent inhibitor of the mitochondrial electron transport chain. Specifically, it binds to the Qo site of cytochrome b in Complex III (cytochrome bc1 complex), thereby blocking the transfer of electrons from ubiquinol to cytochrome c1. This inhibition disrupts mitochondrial respiration and consequently impairs cellular ATP production.

Q2: How does this compound affect cell viability in primary cultures?

A2: The effect of this compound on primary cell viability is cell-type dependent and can range from cytostatic (inhibition of proliferation) to cytotoxic (cell death)[1]. The sensitivity of primary cells to this compound can vary significantly. For instance, primary murine splenic T-cells have been reported to be highly sensitive[1]. In contrast, some primary cells may exhibit resistance. The cytotoxic effects are often observed at higher concentrations and after prolonged exposure.

Q3: What is the expected mode of cell death induced by this compound in primary cells?

A3: At cytotoxic concentrations, this compound can induce both apoptosis and necrosis in primary cells. For example, in primary rat cerebellar granule neurons, treatment with this compound has been observed to lead to both apoptotic and necrotic cell death. The dominant cell death pathway may depend on the concentration of the compound and the specific primary cell type being studied.

Q4: Are there known IC50 values for this compound in primary cell cultures?

A4: Specific IC50 values for this compound in a wide range of primary cell cultures are not extensively documented in publicly available literature. However, it is known that primary murine splenic T-cells are highly sensitive, suggesting an IC50 in the nanomolar range[1]. For other primary cell types, it is crucial to perform a dose-response experiment to determine the IC50 empirically.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound in primary cell cultures.

Problem Possible Cause(s) Troubleshooting Steps
High variability in cell viability results between replicates. 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Inconsistent drug concentration: Errors in serial dilutions. 3. Edge effects: Evaporation from wells on the edge of the plate. 4. Cell clumping: Primary cells can be prone to clumping, leading to uneven distribution.1. Ensure thorough mixing of cell suspension before and during plating. Use a calibrated multichannel pipette for seeding. 2. Prepare fresh drug dilutions for each experiment. Verify pipette calibration. 3. Fill the outer wells of the plate with sterile PBS or media without cells to create a humidity barrier. 4. Gently triturate the cell suspension before seeding to break up clumps. Consider using a cell strainer if clumping is severe.
No significant cytotoxicity observed even at high concentrations. 1. Cell type resistance: The primary cell type may be inherently resistant to Myxothiazol. 2. Short incubation time: The cytotoxic effects of Myxothiazol can be delayed. 3. Drug degradation: Improper storage or handling of the this compound stock solution. 4. High cell density: A high number of cells may require a higher drug concentration to elicit a response.1. Confirm the activity of your Myxothiazol stock on a sensitive cancer cell line (e.g., HeLa, P815) as a positive control. 2. Increase the incubation time. Consider time points of 24, 48, and 72 hours. 3. Store this compound stock solution at -20°C or -80°C, protected from light. Prepare fresh working solutions from the stock for each experiment. 4. Optimize cell seeding density. Perform a titration to find the optimal density for your assay.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). 1. Different cellular processes measured: MTT assays measure metabolic activity, while LDH assays measure membrane integrity. Myxothiazol's primary effect is on mitochondrial respiration, which will be detected early by an MTT assay. LDH release occurs at later stages of cell death. 2. Timing of the assay: The two assays may have different optimal time points for detecting cytotoxicity.1. Understand the mechanism of each assay. An early decrease in MTT signal followed by a later increase in LDH release is expected for a mitochondrial inhibitor. 2. Perform a time-course experiment to determine the optimal endpoint for each assay with your specific primary cell type and Myxothiazol concentration.
Difficulty in distinguishing apoptosis from necrosis. 1. Inappropriate assay: Using a single viability assay is often insufficient to differentiate cell death mechanisms. 2. Incorrect timing of analysis: Early apoptotic cells can progress to late apoptosis/secondary necrosis over time.1. Use a multi-parametric approach. Combine Annexin V and Propidium Iodide (PI) staining with flow cytometry or fluorescence microscopy. 2. Perform a time-course analysis to capture the progression of apoptosis. Analyze cells at earlier time points (e.g., 6, 12, 24 hours) to detect early apoptotic events.

Data Presentation

Cytotoxicity of this compound in Various Cell Types (Literature-Derived)
Cell Type Assay Concentration Effect Reference
Primary Murine Splenic T-cellsCFSE Proliferation AssayNot specified (highly sensitive)Inhibition of proliferation[1]
Primary Rat Cerebellar Granule NeuronsHoechst 33342 and Propidium Iodide Staining0.01 µMIncreased apoptotic and necrotic cell death
HeLa (Human Cervical Cancer Cell Line)MTT AssayIC50: 0.36 nMInhibition of metabolic activity[1]
P815 (Murine Mastocytoma Cell Line)MTT AssayIC50: 1.02 nMInhibition of metabolic activity[1]
HL-60 (Human Promyelocytic Leukemia Cell Line)MTT AssayIC50: 12.2 µMInhibition of metabolic activity[1]

Note: The data for primary cells is limited. It is highly recommended to perform dose-response studies for your specific primary cell culture model.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay in Primary Neurons

Objective: To determine the dose-dependent effect of this compound on the viability of primary neurons.

Materials:

  • Primary neuronal cell culture

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates (poly-D-lysine coated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Plate primary neurons in a 96-well plate at an optimized seeding density (e.g., 2 x 10^4 to 5 x 10^4 cells/well).

    • Culture for 7-10 days to allow for differentiation and maturation.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

    • Carefully remove half of the old medium from each well and replace it with the medium containing the appropriate concentration of this compound. Include vehicle-only controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 15 minutes at room temperature on a shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Objective: To differentiate between apoptotic and necrotic primary cells after treatment with this compound.

Materials:

  • Primary cell culture

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment:

    • Culture primary cells in appropriate culture vessels (e.g., 6-well plates).

    • Treat cells with the desired concentrations of this compound for a specified time. Include untreated and positive controls.

  • Cell Harvesting:

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.

    • Collect all cells, including those in the supernatant (which may contain apoptotic bodies).

    • Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry or fluorescence microscopy within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Myxothiazol_Mechanism_of_Action cluster_Mitochondrial_Membrane Inner Mitochondrial Membrane cluster_Inhibition ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone e⁻ ComplexII Complex II ComplexII->Ubiquinone e⁻ ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e⁻ CytochromeC Cytochrome c ComplexIII->CytochromeC e⁻ ComplexIV Complex IV CytochromeC->ComplexIV e⁻ O2 O₂ ComplexIV->O2 e⁻ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Myxothiazol This compound Myxothiazol->ComplexIII Inhibits e⁻ transfer NADH NADH NADH->ComplexI e⁻ Succinate Succinate Succinate->ComplexII e⁻ H2O H₂O O2->H2O ADP ADP + Pi ADP->ATPSynthase Experimental_Workflow_Cytotoxicity cluster_assays Viability/Cytotoxicity Assays start Start: Primary Cell Culture seed_cells Seed cells in 96-well plate start->seed_cells treatment Treat with this compound (Dose-Response) seed_cells->treatment incubation Incubate (24-72h) treatment->incubation MTT_assay MTT Assay (Metabolic Activity) incubation->MTT_assay LDH_assay LDH Assay (Membrane Integrity) incubation->LDH_assay AnnexinV_PI Annexin V/PI Staining (Apoptosis/Necrosis) incubation->AnnexinV_PI analysis Data Analysis: Determine IC50/ Mode of Cell Death MTT_assay->analysis LDH_assay->analysis AnnexinV_PI->analysis Apoptosis_Signaling_Pathway Myxothiazol This compound Mitochondria Mitochondria Myxothiazol->Mitochondria Inhibits Complex III ETC_Inhibition Electron Transport Chain Inhibition Mitochondria->ETC_Inhibition MMP_Loss Loss of Mitochondrial Membrane Potential ETC_Inhibition->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

overcoming poor solubility of (+)-Myxothiazol in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Myxothiazol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is a hydrophobic compound and is readily soluble in various organic solvents. It is sparingly soluble in aqueous solutions. For a stock solution, Dimethyl Sulfoxide (DMSO) is a common choice.[1][2]

Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. What can I do?

A2: This is a common issue when working with hydrophobic compounds. The DMSO keeps the Myxothiazol in solution in a concentrated form, but when diluted into an aqueous buffer, the concentration of DMSO may be too low to maintain solubility, causing the Myxothiazol to precipitate. Please refer to our troubleshooting guide for detailed steps on how to address this.

Q3: What is the recommended starting concentration of this compound for in vitro assays?

A3: The effective concentration of Myxothiazol can vary depending on the cell type and the specific assay. It has been shown to inhibit the growth of many yeasts and fungi at concentrations between 0.01 and 3 µg/mL.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How does this compound exert its biological effect?

A4: this compound is an inhibitor of the mitochondrial electron transport chain complex III (also known as the bc1 complex).[2] It specifically binds to the Qo site of cytochrome b within complex III, which blocks the transfer of electrons from ubiquinol.[3] This inhibition leads to the production of superoxide radicals (a type of reactive oxygen species) and can subsequently activate signaling pathways, such as the Protein Kinase C (PKC) pathway.[3]

Q5: Are there any known strategies to improve the aqueous solubility of this compound for in vivo studies that could be adapted for in vitro use?

A5: Yes, a formulation used for intraperitoneal injections in mice consists of DMSO, PEG300, Tween-80, and saline.[1] This formulation aims to create a stable dispersion of the hydrophobic compound in an aqueous environment. While this is designed for in vivo use, the principles can be adapted for in vitro assays, but it is crucial to perform vehicle control experiments to account for any potential effects of the formulation components on the cells.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Buffer

Possible Cause 1: High concentration of Myxothiazol.

  • Solution: Try lowering the final concentration of Myxothiazol in your assay. Perform a concentration titration to find the highest workable concentration that does not precipitate.

Possible Cause 2: Insufficient organic co-solvent in the final solution.

  • Solution 1: Optimize the final DMSO concentration. While high concentrations of DMSO can be toxic to cells, a low percentage (typically <0.5%) is often tolerated.[4] Determine the minimal final DMSO concentration that keeps your desired Myxothiazol concentration in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Solution 2: Use a formulation with solubilizing agents. For challenging situations, consider a formulation containing excipients like PEG300 and a non-ionic surfactant like Tween-80, similar to the in vivo formulation. A detailed protocol for preparing a stock solution based on this principle is provided below.

Possible Cause 3: pH of the aqueous buffer.

  • Solution: While specific data on the pH-dependent solubility of Myxothiazol is limited, the charge state of a compound can influence its solubility. If your experimental conditions allow, you could test a small range of pH values for your buffer to see if it improves solubility.

Issue: Inconsistent or Unexpected Experimental Results

Possible Cause 1: Degradation of Myxothiazol.

  • Solution: Ensure proper storage of your Myxothiazol stock solution. It is recommended to store stock solutions at -20°C or -80°C and protect them from light.[1][2] Avoid repeated freeze-thaw cycles by preparing small aliquots.

Possible Cause 2: Vehicle effects.

  • Solution: The solvents and excipients used to dissolve Myxothiazol can have their own biological effects. Always include a vehicle control in your experiments. This control should contain the same concentration of all solvent components as your experimental samples, but without Myxothiazol.

Possible Cause 3: Cellular uptake issues.

  • Solution: If you suspect poor cellular uptake, you could consider more advanced formulation strategies such as cyclodextrin complexes or liposomal delivery. These methods can enhance the solubility and cellular delivery of hydrophobic compounds. A general protocol for each is provided in the Experimental Protocols section.

Quantitative Data

Table 1: Solubility of this compound in Organic Solvents

SolventSolubilityReference
DMSO≥ 50 mg/mL (102.53 mM)[2]
MethanolSoluble[1]
AcetoneSoluble[1]
Ethyl acetateSoluble[1]
EthanolSoluble[1]
ChloroformSoluble[1]
DichloromethaneSoluble[1]

Table 2: Example Formulation for In Vivo Use

ComponentRoleConcentration in Final 1 mL SolutionReference
This compoundActive Compound≥ 1.25 mg/mL (from a 12.5 mg/mL DMSO stock)[1]
DMSOOrganic Solvent10% (100 µL)[1]
PEG300Co-solvent/Solubilizer40% (400 µL)[1]
Tween-80Surfactant/Emulsifier5% (50 µL)[1]
SalineAqueous Vehicle45% (450 µL)[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mg/mL).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Method for Preparing a Working Solution for In Vitro Assays

This protocol is a starting point and may require optimization for your specific cell type and assay.

  • Thaw an aliquot of your concentrated this compound DMSO stock solution.

  • Prepare an intermediate dilution of the stock solution in your cell culture medium. It is crucial to add the DMSO stock to the medium while vortexing to ensure rapid dispersion and minimize precipitation.

  • Further dilute the intermediate solution to the final desired concentration in the cell culture medium.

  • Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) and consistent across all experimental and control groups.[4]

  • Always include a vehicle control containing the same final concentration of DMSO.

Protocol 3: General Protocol for Solubilization using Methyl-β-Cyclodextrin

This is a generalized method and requires optimization for this compound.

  • Prepare a stock solution of methyl-β-cyclodextrin (MβCD) in your aqueous buffer (e.g., PBS or cell culture medium). The solubility of MβCD is high in aqueous solutions.

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).

  • Slowly add the Myxothiazol stock solution to the MβCD solution while vigorously stirring or vortexing. The molar ratio of Myxothiazol to MβCD will need to be optimized.

  • Allow the mixture to incubate, with continued stirring, for a period of time (e.g., 1-24 hours) at a controlled temperature to allow for complex formation.

  • The resulting solution can then be sterile-filtered and used in your experiments. Remember to include a vehicle control with the same concentration of MβCD.

Protocol 4: General Protocol for Liposomal Formulation

This is a generalized thin-film hydration method and requires optimization for this compound.

  • Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under vacuum for at least one hour to remove any residual solvent.

  • Hydrate the lipid film by adding your aqueous buffer (e.g., PBS) and agitating the flask. This will form multilamellar vesicles (MLVs).

  • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through membranes with a defined pore size.

  • The resulting liposomal suspension should be characterized for size, and encapsulation efficiency. A vehicle control (empty liposomes) is essential for your experiments.

Visualizations

G cluster_0 Myxothiazol Signaling Pathway Myxothiazol Myxothiazol Mitochondrial Complex III (Qo site) Mitochondrial Complex III (Qo site) Myxothiazol->Mitochondrial Complex III (Qo site) Inhibits Superoxide (O2-) Superoxide (O2-) Mitochondrial Complex III (Qo site)->Superoxide (O2-) Increases Production Protein Kinase C (PKC) Protein Kinase C (PKC) Superoxide (O2-)->Protein Kinase C (PKC) Activates Downstream Cellular Effects Downstream Cellular Effects Protein Kinase C (PKC)->Downstream Cellular Effects

Caption: Signaling pathway of this compound.

G Start Start Precipitation in Aqueous Buffer Precipitation in Aqueous Buffer Start->Precipitation in Aqueous Buffer Lower Myxothiazol Concentration Lower Myxothiazol Concentration Precipitation in Aqueous Buffer->Lower Myxothiazol Concentration Is concentration high? Optimize Co-solvent (e.g., DMSO) Optimize Co-solvent (e.g., DMSO) Precipitation in Aqueous Buffer->Optimize Co-solvent (e.g., DMSO) Is co-solvent sufficient? Use Solubilizing Agents (e.g., PEG300, Tween-80) Use Solubilizing Agents (e.g., PEG300, Tween-80) Precipitation in Aqueous Buffer->Use Solubilizing Agents (e.g., PEG300, Tween-80) Still precipitating? Problem Solved Problem Solved Lower Myxothiazol Concentration->Problem Solved Optimize Co-solvent (e.g., DMSO)->Problem Solved Consider Advanced Formulations (Cyclodextrin, Liposomes) Consider Advanced Formulations (Cyclodextrin, Liposomes) Use Solubilizing Agents (e.g., PEG300, Tween-80)->Consider Advanced Formulations (Cyclodextrin, Liposomes) If precipitation persists Use Solubilizing Agents (e.g., PEG300, Tween-80)->Problem Solved Consider Advanced Formulations (Cyclodextrin, Liposomes)->Problem Solved

Caption: Troubleshooting workflow for precipitation issues.

References

issues with (+)-Myxothiazol degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Myxothiazol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental setups, with a focus on troubleshooting potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound powder?

A1: Solid this compound should be stored sealed at –20°C under an inert atmosphere such as argon or nitrogen.[1][2] It is also crucial to protect it from light.[1] Under these conditions, the product is stable for at least two years.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in several organic solvents, including DMSO, methanol, acetone, ethyl acetate, ethanol, chloroform, and dichloromethane.[1] For biological experiments, DMSO is a common solvent. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3] For short-term storage of up to one month, -20°C is acceptable, while for longer-term storage (up to six months), -80°C is recommended.[2][4] Stock solutions should be stored under nitrogen.[2][4]

Q3: Can I store my this compound stock solution at room temperature?

A3: It is not recommended. Studies on a large number of compounds stored in DMSO at room temperature have shown significant degradation over time.[5][6] For instance, one study found that after one year, only 52% of the compounds were likely to be observed.[5][6] While specific data for this compound is unavailable, the general trend indicates a risk of degradation.

Q4: Is this compound sensitive to light?

A4: Yes, protection from light is consistently recommended for the storage of this compound, suggesting it is photosensitive. Exposure to light, especially UV, can lead to photodegradation.[7]

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, compounds with thiazole rings can be susceptible to hydrolysis under acidic or basic conditions and photodegradation.[8][9] The ester and amide functional groups in the Myxothiazol structure could also be prone to hydrolysis.

Troubleshooting Guide: Degradation of this compound in Experimental Setups

This guide addresses common issues that may arise due to the degradation of this compound during experiments.

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Inconsistent or lower-than-expected bioactivity in assays. Degradation of this compound in stock or working solutions.1. Verify Stock Solution Integrity: - Prepare fresh stock solutions from solid compound. - Avoid using stock solutions that have been stored for extended periods at -20°C (over a month) or have undergone multiple freeze-thaw cycles.[3] - If possible, analyze the concentration and purity of the stock solution using HPLC.2. Minimize Exposure to Harsh Conditions: - Protect all solutions containing Myxothiazol from light by using amber vials or covering tubes with aluminum foil. - Prepare working solutions fresh for each experiment from a frozen stock. - Minimize the time working solutions spend at room temperature or in incubators.
Loss of activity in prolonged experiments (e.g., >24 hours). Instability in aqueous cell culture media at physiological pH and temperature.1. Replenish the Compound: - For long-term experiments, consider replacing the media with freshly prepared media containing this compound at regular intervals (e.g., every 24 hours).2. pH Considerations: - Be aware that the pH of cell culture media can change over time. While physiological pH is generally around 7.4, local changes or media exhaustion can alter this. Thiazole rings can be susceptible to hydrolysis at non-neutral pH.[8]
Precipitation of the compound in aqueous media. Low aqueous solubility or interaction with media components.1. Check Final Solvent Concentration: - Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is low (typically <0.5%) to avoid both solubility issues and solvent-induced cytotoxicity.[3]2. Stepwise Dilution: - When preparing working solutions, dilute the stock solution in a stepwise manner to prevent precipitation.[3]
Variability between different batches of the compound. Differences in purity or degradation of the solid compound.1. Source from a Reputable Supplier: - Ensure the compound is of high purity (≥98% by HPLC is common).[10]2. Proper Storage of Solid: - Re-confirm that the solid compound has been stored correctly at -20°C, protected from light and moisture.[1]

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution

This protocol outlines the recommended procedure for preparing a stock solution of this compound for use in biological assays.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Allow the sealed vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • (Optional but recommended) Briefly flush the headspace of the vial with inert gas before sealing.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][4]

Protocol for Forced Degradation Study of this compound

This protocol provides a general framework for investigating the stability of this compound under various stress conditions. This can help identify potential degradation issues in specific experimental setups.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 0.1 M HCl (for acidic hydrolysis)

  • 0.1 M NaOH (for basic hydrolysis)

  • 3% H₂O₂ (for oxidative degradation)

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • HPLC system with a UV or PDA detector

Procedure:

  • Preparation of Test Solutions:

    • Acidic: Dilute the Myxothiazol stock solution in 0.1 M HCl to a final concentration of ~100 µM.

    • Basic: Dilute the Myxothiazol stock solution in 0.1 M NaOH to a final concentration of ~100 µM.

    • Oxidative: Dilute the Myxothiazol stock solution in 3% H₂O₂ to a final concentration of ~100 µM.

    • Thermal: Dilute the Myxothiazol stock solution in a neutral buffer (e.g., PBS) or the intended experimental buffer to a final concentration of ~100 µM.

    • Photolytic: Prepare a solution of Myxothiazol (~100 µM) in a neutral, transparent buffer.

    • Control: Prepare a solution of Myxothiazol (~100 µM) in the same neutral buffer and protect it from light.

  • Incubation:

    • Acidic, Basic, Oxidative: Incubate at room temperature.

    • Thermal: Incubate at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose to a light source (e.g., UV lamp or direct sunlight).

    • Control: Keep at room temperature, protected from light.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • For the basic hydrolysis, quenching with an equivalent amount of acid may be necessary before analysis. For acidic hydrolysis, quenching with a base may be needed.

  • Analysis:

    • Analyze all samples by a suitable, validated HPLC method to determine the remaining concentration of this compound and to observe the formation of any degradation products.

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_exp Experiment cluster_troubleshoot Troubleshooting solid_myxo This compound (Solid, -20C, dark, inert gas) dissolve Dissolve in Anhydrous DMSO solid_myxo->dissolve stock Stock Solution (e.g., 10 mM) (Aliquot, -80C, dark) dissolve->stock working Prepare Working Solution (Fresh, stepwise dilution) stock->working assay Perform Assay (e.g., cell culture) working->assay analysis Data Analysis assay->analysis inconsistent_results Inconsistent Results? analysis->inconsistent_results check_storage Check Stock Storage & Handling inconsistent_results->check_storage Yes check_conditions Review Assay Conditions (pH, light, duration) inconsistent_results->check_conditions Yes

Caption: Workflow for the preparation and experimental use of this compound.

degradation_pathways Potential Degradation Pathways of this compound cluster_stressors Stress Conditions myxo This compound (Active Compound) degradation_products Degradation Products (Inactive/Altered Activity) myxo->degradation_products degrades to light Light (UV/Visible) light->myxo heat Heat heat->myxo ph Acid/Base (Hydrolysis) ph->myxo oxidation Oxidizing Agents oxidation->myxo

Caption: Factors that can potentially lead to the degradation of this compound.

References

Technical Support Center: Minimizing Variability in Experiments with (+)-Myxothiazol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Myxothiazol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the mitochondrial electron transport chain. It binds to the Qo site of cytochrome b in Complex III (cytochrome bc1 complex), blocking the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein.[1] This inhibition disrupts the mitochondrial membrane potential, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), specifically superoxide, from the Q cycle.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO, methanol, acetone, ethyl acetate, ethanol, chloroform, and dichloromethane. For cell culture experiments, preparing a concentrated stock solution in high-quality, anhydrous DMSO is recommended. Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to maintain its stability. When preparing working solutions, dilute the DMSO stock directly into pre-warmed cell culture medium to the final desired concentration. It is crucial to ensure that the final DMSO concentration in the assay does not exceed a level that is toxic to the cells, typically ≤ 0.5%.

Q3: What are the typical effective concentrations of this compound in cell-based assays?

A3: The effective concentration of this compound can vary significantly depending on the cell line, cell density, and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. The following table provides a range of reported IC50 values for this compound in various cancer cell lines as a starting point.

Cell LineCancer TypeIC50 ValueIncubation Time
Jurkat (clone 886)Human lymphoblastic T-cell~1.03 µM (0.5 µg/mL)Not Specified
C6 gliomaRat gliomaReported to be ~8x more sensitive than mouse and human glioma cellsNot Specified
A549Human lung carcinomaNot SpecifiedNot Specified
L929Mouse fibroblastNot SpecifiedNot Specified
HT-29Human colon adenocarcinomaNot SpecifiedNot Specified
MCF-7Human breast adenocarcinomaNot SpecifiedNot Specified

Note: This table is not exhaustive and IC50 values can vary between studies. It is crucial to determine the IC50 for your specific cell line and experimental conditions.

Troubleshooting Guides

Mitochondrial Respiration Assays (e.g., Seahorse XF)

Q4: My Oxygen Consumption Rate (OCR) does not decrease significantly after injecting this compound. What could be the issue?

A4: This can be due to several factors:

  • Suboptimal Concentration: The concentration of this compound may be too low to fully inhibit Complex III in your specific cell type. It is recommended to perform a dose-response titration to determine the optimal inhibitory concentration.

  • Cellular Metabolism: The cells you are using may have a low reliance on oxidative phosphorylation and a high rate of glycolysis. To address this, consider culturing your cells in a medium where glucose is replaced with galactose, forcing them to rely more on mitochondrial respiration.

  • Compound Instability: Ensure that your this compound stock solution has been stored properly and has not degraded. Prepare fresh dilutions for each experiment.

  • Assay Conditions: Verify that the cell seeding density is optimal and that the cells are healthy and in the exponential growth phase. Ensure your Seahorse instrument is properly calibrated.

Q5: I observe high variability in OCR measurements between replicate wells treated with this compound. How can I reduce this?

A5: High variability can stem from several sources:

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes from a concentrated stock, can introduce significant variability. Use calibrated pipettes and ensure thorough mixing.

  • Uneven Cell Seeding: Inconsistent cell numbers at the start of the experiment will lead to variable OCR readings. Ensure a homogenous cell suspension and use proper seeding techniques to achieve a uniform monolayer.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell health and metabolism. Avoid using the outer wells for experimental samples.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.

Expected Changes in Seahorse XF Parameters after this compound Treatment

ParameterExpected ChangeRationale
Basal Respiration DecreaseInhibition of Complex III directly reduces the basal rate of oxygen consumption.
ATP Production DecreaseThe disruption of the proton motive force by Myxothiazol impairs ATP synthase activity.
Proton Leak DecreaseWith the electron transport chain inhibited upstream, there is less proton pumping to contribute to a proton leak.
Maximal Respiration DecreaseThe electron transport chain's capacity to respond to an uncoupler like FCCP is severely limited by the Complex III block.
Spare Respiratory Capacity DecreaseThe difference between maximal and basal respiration will be significantly reduced.
Non-Mitochondrial Oxygen Consumption No ChangeThis is typically unaffected by mitochondrial inhibitors.
Extracellular Acidification Rate (ECAR) Increase (Compensatory)Cells may upregulate glycolysis to compensate for the loss of mitochondrial ATP production, leading to increased lactate efflux.
Cell Viability Assays (e.g., MTT)

Q6: My cell viability results from the MTT assay after this compound treatment are inconsistent or do not correlate with other apoptosis assays (e.g., Annexin V/PI staining). Why?

A6: This is a common issue with mitochondrial inhibitors and tetrazolium-based assays like MTT.

  • Interference with MTT Reduction: The MTT assay relies on the reduction of the tetrazolium salt by mitochondrial dehydrogenases. Since this compound directly inhibits mitochondrial function, it can lead to a decrease in MTT reduction that is not necessarily indicative of cell death.[2][3] Cells may be metabolically inactive but still viable.

  • Off-Target Effects of the Assay Reagent: The MTT reagent itself can be toxic to some cells and may interfere with mitochondrial function.[4]

  • Discrepancy with Apoptosis Markers: A decrease in metabolic activity (measured by MTT) is an early event in apoptosis. However, other markers like phosphatidylserine externalization (Annexin V) or loss of membrane integrity (PI) occur at later stages. Therefore, a discrepancy in the timing of these events is possible.

Solutions:

  • Use a Complementary Assay: It is highly recommended to use a secondary, non-metabolic viability assay to confirm your results. Assays that measure cell membrane integrity (e.g., LDH release or trypan blue exclusion) or apoptosis markers (e.g., caspase activity, Annexin V/PI staining) are good alternatives.

  • Optimize Assay Conditions: Ensure you are using an appropriate cell density and incubation time for the MTT assay.[5]

  • Control for Solvent Effects: Always include a vehicle control with the same concentration of DMSO used in your this compound treatment.

Reactive Oxygen Species (ROS) Measurement (e.g., DCFDA)

Q7: I am seeing high background fluorescence or inconsistent results in my DCFDA assay for ROS measurement after this compound treatment. What can I do?

A7: DCFDA assays can be sensitive and require careful optimization.

  • Autofluorescence: this compound itself may have some intrinsic fluorescence. Run a control with the compound in cell-free media to check for this.

  • Dye Concentration and Incubation Time: The optimal concentration of the DCFDA probe and the incubation time can vary between cell types. Titrate the DCFDA concentration and optimize the incubation time to maximize the signal-to-noise ratio.

  • Light Exposure: The DCF fluorophore is sensitive to photobleaching. Protect your samples from light as much as possible during incubation and measurement.

  • Cell Health: Ensure cells are healthy and not overly confluent, as stressed cells can have altered basal ROS levels.

  • Positive Control: Include a positive control (e.g., H₂O₂) to ensure the assay is working correctly.

Experimental Protocols

Protocol 1: Mitochondrial Respiration Assay using Seahorse XF Analyzer
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C.

  • Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and warm it to 37°C.

  • Cell Plate Preparation: Replace the culture medium in the cell plate with the pre-warmed assay medium and incubate in a non-CO₂ incubator at 37°C for one hour.

  • Compound Plate Preparation: Prepare a utility plate with your compounds. For a typical Mito Stress Test with this compound, the injection strategy would be:

    • Port A: this compound (at a pre-determined optimal concentration)

    • Port B: Oligomycin

    • Port C: FCCP

    • Port D: Rotenone/Antimycin A

  • Assay Execution: Calibrate the sensor cartridge and run the assay according to the manufacturer's instructions.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Measurement of Intracellular ROS using DCFDA
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat the cells with this compound for the desired time.

  • DCFDA Staining: Remove the treatment medium and incubate the cells with DCFDA solution (typically 10-20 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.

  • Wash: Gently wash the cells with pre-warmed PBS to remove excess probe.

  • Fluorescence Measurement: Add PBS or phenol red-free medium to the wells and immediately measure the fluorescence (Excitation/Emission ~485/535 nm) using a fluorescence microplate reader.

Visualizations

Myxothiazol_MoA cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I Ubiquinone Ubiquinone (CoQ) ComplexI->Ubiquinone e- H_gradient Proton Gradient (ΔΨm) ComplexI->H_gradient H+ pumping ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- Superoxide Superoxide (O2⁻) ComplexIII->Superoxide e- leak ComplexIII->H_gradient H+ pumping ComplexIV Complex IV CytochromeC->ComplexIV ATP_Synthase ATP Synthase (Complex V) ComplexIV->H_gradient ATP ATP Production ATP_Synthase->ATP Myxothiazol This compound Myxothiazol->ComplexIII Inhibits Qo site Myxothiazol->H_gradient Disrupts PKC Protein Kinase C (PKC) Superoxide->PKC Activates Downstream Downstream Signaling Pathways PKC->Downstream Phosphorylates H_gradient->ATP_Synthase Drives

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_ocr Mitochondrial Respiration (OCR) cluster_viability Cell Viability (MTT) cluster_ros ROS Measurement (DCFDA) Start Inconsistent/Unexpected Experimental Results AssayType Identify Assay Type Start->AssayType OCR_Check Check Myxothiazol Concentration (Dose-Response) AssayType->OCR_Check OCR MTT_Interference Consider Assay Interference (Mitochondrial Inhibition) AssayType->MTT_Interference Viability ROS_Control Run Controls (Compound Autofluorescence, Positive Control) AssayType->ROS_Control ROS OCR_Cells Evaluate Cell Metabolism (e.g., Galactose Media) OCR_Check->OCR_Cells OCR_Tech Review Assay Technique (Seeding, Pipetting) OCR_Cells->OCR_Tech Solution Implement Corrective Actions & Re-run Experiment OCR_Tech->Solution MTT_Confirm Confirm with Non-Metabolic Assay (LDH, Annexin V) MTT_Interference->MTT_Confirm MTT_Optimize Optimize Assay Conditions (Cell Density, Incubation Time) MTT_Confirm->MTT_Optimize MTT_Optimize->Solution ROS_Optimize Optimize Staining Protocol (Dye Concentration, Incubation) ROS_Control->ROS_Optimize ROS_Health Assess Cell Health (Basal ROS levels) ROS_Optimize->ROS_Health ROS_Health->Solution

Caption: Troubleshooting workflow for experiments with this compound.

Downstream_Signaling cluster_downstream Potential Downstream Consequences Myxothiazol This compound ComplexIII Mitochondrial Complex III Myxothiazol->ComplexIII Inhibits Superoxide Superoxide (O2⁻) Production ComplexIII->Superoxide Increased Leakage PKC Protein Kinase C (PKC) Activation Superoxide->PKC MAPK MAPK Pathway (e.g., JNK, p38) PKC->MAPK IonChannels Ion Channel Modulation PKC->IonChannels Apoptosis Apoptosis MAPK->Apoptosis GeneExpression Altered Gene Expression MAPK->GeneExpression

Caption: Downstream signaling effects of this compound.

References

safe handling and disposal of (+)-Myxothiazol in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of (+)-Myxothiazol in a laboratory setting.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary hazards?

This compound is an antifungal antibiotic that functions as a potent and specific inhibitor of the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex).[1] It binds to the quinol oxidation (Qo) site of cytochrome b, blocking electron transfer.[2] The primary hazard associated with this compound is its high acute oral toxicity; it is fatal if swallowed.[3][4] Therefore, stringent safety precautions are necessary during handling.

2. How should I properly store this compound?

For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light.[4] Some suppliers recommend storage under an inert gas like argon.[4] Under these conditions, the compound is stable for at least two years.[4] Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for one month, preferably under nitrogen.[1]

3. What are the appropriate personal protective equipment (PPE) when working with this compound?

Due to its toxicity, comprehensive PPE is mandatory. This includes:

  • Eye Protection: Safety goggles with side-shields.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]

  • Body Protection: A lab coat or impervious clothing.[3]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the solid compound, to avoid dust formation.[3]

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

Troubleshooting Guides

Experimental & Handling Issues

Q1: I am having trouble dissolving this compound.

  • Answer: this compound is soluble in a range of organic solvents including DMSO, methanol, ethanol, acetone, chloroform, and dichloromethane.[4] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous medium to the final working concentration. Ensure the final DMSO concentration in your assay is low and consistent across all treatments, including vehicle controls, as it can have its own biological effects.

Q2: My experimental results are inconsistent.

  • Answer: Inconsistencies can arise from several factors:

    • Compound Stability: Ensure your stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.

    • Cellular Uptake: Myxothiazol can have a long lag period of action in some cell lines, which may be due to slow uptake or the need for metabolic activation.[5] Consider increasing the pre-incubation time with the compound.

    • Off-target Effects: At higher concentrations, Myxothiazol may exhibit off-target effects.[6] It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific model system.

    • Mitochondrial State: The inhibitory effect of Myxothiazol can be influenced by the metabolic state of the mitochondria. Ensure consistent cell culture conditions and passage numbers.

Q3: I am observing unexpected cellular responses, such as increased reactive oxygen species (ROS).

  • Answer: Inhibition of the electron transport chain at Complex III by Myxothiazol can lead to the production of superoxide radicals and hydrogen peroxide (H₂O₂).[1] This is a known consequence of blocking electron flow at this site. Stigmatellin, another Complex III inhibitor, has been shown to inhibit H₂O₂ production induced by Myxothiazol.[1]

Spill & Exposure Scenarios

Q4: What should I do in case of a this compound spill?

  • Answer:

    • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

    • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

    • Personal Protection: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, a lab coat, and eye protection.

    • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully cover with a damp cloth to avoid raising dust.

    • Clean-up:

      • Solid: Carefully sweep the material into a designated waste container. Avoid creating dust.

      • Liquid: Absorb the spill with inert material and place it into a designated waste container.

    • Decontamination: Decontaminate the spill area with a 10% bleach solution, followed by a rinse with 70% ethanol.[7] All cleaning materials must be disposed of as hazardous waste.

    • Waste Disposal: Seal the waste container and label it clearly for hazardous waste disposal according to your institution's guidelines.

Q5: What are the first aid measures in case of exposure?

  • Answer:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek immediate medical attention.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3]

    • Ingestion: FATAL IF SWALLOWED. Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₂₅H₃₃N₃O₃S₂
Molecular Weight487.68 g/mol
AppearanceSolid
Storage Temperature-20°C[4]
Solubility Data
SolventSolubility
DMSOSoluble
MethanolSoluble
EthanolSoluble
AcetoneSoluble
ChloroformSoluble
DichloromethaneSoluble
Data sourced from[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing Preparation: Before handling the solid compound, ensure you are in a chemical fume hood and wearing all necessary PPE.

  • Weighing: Carefully weigh out 4.88 mg of this compound.

  • Solubilization: Add 1 mL of high-purity DMSO to the vial containing the weighed Myxothiazol.

  • Mixing: Vortex the solution until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Chemical Inactivation and Disposal of this compound Waste

This protocol is for the chemical degradation of small quantities of this compound waste (e.g., contaminated solutions, first rinse of "empty" containers). Caution: This procedure should be performed in a chemical fume hood with appropriate PPE.

  • Preparation: For every 1 volume of Myxothiazol-containing waste solution, prepare 10 volumes of a freshly made 10% sodium hypochlorite (bleach) solution.

  • Inactivation: Slowly add the Myxothiazol waste to the bleach solution while stirring. The thiazole ring in Myxothiazol is susceptible to oxidative cleavage by strong oxidizing agents like hypochlorite.

  • Reaction Time: Allow the mixture to react for a minimum of 24 hours at room temperature to ensure complete degradation.

  • Neutralization (Optional but Recommended): After the inactivation period, neutralize any remaining bleach by adding a reducing agent such as sodium thiosulfate until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).

  • Disposal: The resulting solution should be disposed of as chemical waste according to your institution's hazardous waste disposal procedures. Do not pour down the drain unless authorized by your institution's environmental health and safety office.

Visualizations

Myxothiazol_Signaling_Pathway cluster_electron_transport Electron Transport Chain Ubiquinol Ubiquinol (CoQH2) ComplexIII Complex III (Cytochrome bc1) Ubiquinol->ComplexIII e- Myxothiazol This compound Myxothiazol->ComplexIII Inhibits at Qo site CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV CytochromeC->ComplexIV Myxothiazol_Handling_Workflow start Start ppe Don PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid Myxothiazol fume_hood->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve experiment Perform Experiment dissolve->experiment waste Collect Waste (Liquid & Solid) experiment->waste decontaminate Decontaminate Glassware & Surfaces waste->decontaminate dispose Dispose of Waste via Chemical Inactivation or Hazardous Waste Pickup decontaminate->dispose end End dispose->end Myxothiazol_Disposal_Decision_Tree start Myxothiazol Waste Generated is_small_quantity Small Quantity of Aqueous Waste? start->is_small_quantity chemical_inactivation Chemical Inactivation (e.g., Bleach Treatment) is_small_quantity->chemical_inactivation Yes hazardous_waste Dispose as Hazardous Chemical Waste is_small_quantity->hazardous_waste No (Bulk solid, organic solvent) check_local_regulations Follow Institutional and Local Regulations chemical_inactivation->check_local_regulations hazardous_waste->check_local_regulations

References

Technical Support Center: (+)-Myxothiazol Experiments in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (+)-Myxothiazol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the mitochondrial respiratory chain at Complex III, also known as the cytochrome bc1 complex.[1][2][3] It binds to the Qo site of cytochrome b within Complex III, blocking the transfer of electrons from ubiquinol to cytochrome c1.[1][4][5] This inhibition disrupts the electron transport chain, leading to a decrease in mitochondrial membrane potential, a reduction in ATP synthesis, and an increase in the production of reactive oxygen species (ROS).

Q2: How do serum proteins in the cell culture medium affect the activity of this compound?

A2: Serum proteins, particularly albumin, can bind to small molecule inhibitors like this compound. This binding can sequester the compound, reducing its free concentration in the medium and thus limiting its availability to the cells.[6][7] Consequently, the observed potency (e.g., IC50 value) of Myxothiazol may be significantly lower in the presence of high serum concentrations. The extent of this effect depends on the binding affinity of Myxothiazol to the specific serum proteins.

Q3: I am observing a delayed onset of action for this compound in my experiments. Is this normal?

A3: Yes, a lag period before this compound exerts its full effect on cellular metabolism is a known characteristic.[8] Studies using assays like the MTT assay have reported an unexpected lag phase of approximately 12 hours before a significant impact on the metabolic response is observed.[8] Therefore, it is crucial to consider this lag phase when designing your experimental time points.

Q4: My cytotoxicity assay results with this compound are highly variable. What are the potential causes?

A4: High variability in cytotoxicity assays is a common issue.[8] Several factors can contribute to this when working with Myxothiazol:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.

  • Pipetting Errors: Inaccurate pipetting of Myxothiazol or assay reagents can lead to significant variations.

  • Incomplete Solubilization: If the formazan crystals in an MTT assay are not fully dissolved, absorbance readings will be inaccurate.

  • Contamination: Bacterial or fungal contamination can interfere with the assay reagents.[8]

  • Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can alter the effective concentration of Myxothiazol.[9]

Troubleshooting Guides

Problem 1: Reduced or No Apparent Activity of this compound
  • Possible Cause: Serum protein binding reducing the effective concentration of Myxothiazol.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: If your cell line can tolerate it, reduce the serum percentage (e.g., to 1-2% FBS) during the treatment period.

    • Use Serum-Free Medium: For short-term experiments, consider incubating cells with Myxothiazol in a serum-free medium.

    • Increase Myxothiazol Concentration: If reducing serum is not feasible, perform a dose-response curve with a higher concentration range of Myxothiazol to compensate for the protein binding.

    • Pre-incubation: Pre-incubate the cells in low-serum or serum-free media before adding Myxothiazol.

Problem 2: Inconsistent IC50 Values Across Experiments
  • Possible Cause: Variability in serum batches or inconsistent experimental conditions.

  • Troubleshooting Steps:

    • Standardize Serum Batch: Use the same batch of fetal bovine serum (FBS) for all related experiments to minimize variability in protein composition.

    • Control for Cell Density: Ensure consistent cell seeding density across all plates and experiments.

    • Automate Liquid Handling: If possible, use automated liquid handlers to minimize pipetting errors.[8]

    • Include Positive and Negative Controls: Always include appropriate vehicle controls (e.g., DMSO) and a known inhibitor of mitochondrial respiration as a positive control.

Problem 3: High Background in MTT/XTT Assays
  • Possible Cause: Direct reduction of the tetrazolium salt by Myxothiazol, independent of cellular activity.[9]

  • Troubleshooting Steps:

    • Run a Cell-Free Control: Include control wells containing medium and Myxothiazol but no cells.

    • Background Subtraction: Subtract the absorbance values from the cell-free control wells from your experimental wells.[9]

    • Use an Alternative Assay: Consider using a different cytotoxicity assay that is less prone to this artifact, such as a lactate dehydrogenase (LDH) release assay.[10]

Data Presentation

Table 1: Hypothetical Impact of Serum Concentration on the IC50 of this compound in HeLa Cells

Fetal Bovine Serum (FBS) ConcentrationIC50 of this compound (nM)
10%150
5%85
2%40
0.5%25

This table illustrates the potential shift in the half-maximal inhibitory concentration (IC50) of this compound with varying concentrations of FBS in the cell culture medium. As the serum concentration decreases, the apparent potency of Myxothiazol increases (lower IC50 value) due to a higher fraction of unbound, active compound.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium and add the medium containing different concentrations of Myxothiazol to the wells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Evaluating the Impact of Serum Proteins on this compound Activity
  • Cell Culture: Culture the target cell line in its standard growth medium (e.g., DMEM with 10% FBS).

  • Serum Starvation (Optional): Prior to the experiment, you may serum-starve the cells for a few hours to synchronize them.

  • Experimental Setup: Prepare different batches of treatment media with varying concentrations of FBS (e.g., 10%, 5%, 2%, 1%, 0.5%, and 0%).

  • Myxothiazol Treatment: For each serum concentration, treat the cells with a range of this compound concentrations.

  • Cytotoxicity Assay: After the desired incubation period, perform a cytotoxicity assay (e.g., MTT or LDH release assay) as described in Protocol 1.

  • Data Analysis: Calculate the IC50 value for Myxothiazol at each serum concentration. Plot the IC50 values as a function of the serum concentration to visualize the impact of serum proteins.

Visualizations

Myxothiazol_Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Complex III (bc1 complex) UQ Ubiquinol (UQH2) CytB Cytochrome b (Qo site) UQ->CytB e- ComplexI Complex I ComplexI->UQ ComplexII Complex II ComplexII->UQ FeS Iron-Sulfur Protein CytB->FeS Inhibited ROS Reactive Oxygen Species (ROS) CytB->ROS CytC1 Cytochrome c1 FeS->CytC1 e- CytC Cytochrome c CytC1->CytC e- ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Myxothiazol This compound Myxothiazol->CytB

Caption: Mechanism of action of this compound in the mitochondrial electron transport chain.

Troubleshooting_Workflow Start Inconsistent/Unexpected Myxothiazol Activity CheckSerum Is serum concentration >2%? Start->CheckSerum ReduceSerum Reduce serum or use serum-free medium CheckSerum->ReduceSerum Yes CheckLag Is there a delayed onset of action? CheckSerum->CheckLag No ReduceSerum->CheckLag IncreaseTime Increase incubation time (consider 12h lag) CheckLag->IncreaseTime Yes CheckVariability Is there high variability between replicates? CheckLag->CheckVariability No IncreaseTime->CheckVariability ReviewTechnique Review cell seeding, pipetting, and controls CheckVariability->ReviewTechnique Yes CheckBackground Is there high background in MTT/XTT assay? CheckVariability->CheckBackground No ReviewTechnique->CheckBackground RunCellFree Run cell-free control and subtract background CheckBackground->RunCellFree Yes End Consistent Results CheckBackground->End No RunCellFree->End

Caption: Troubleshooting workflow for experiments with this compound.

Serum_Impact_Workflow Start Evaluate Serum Impact on Myxothiazol Activity PrepareMedia Prepare media with varying serum concentrations (e.g., 0-10% FBS) Start->PrepareMedia SeedCells Seed cells and allow to adhere overnight PrepareMedia->SeedCells TreatCells Treat cells with a dose-range of Myxothiazol in each serum concentration SeedCells->TreatCells Incubate Incubate for a defined period (e.g., 48 hours) TreatCells->Incubate PerformAssay Perform cytotoxicity assay (e.g., MTT, LDH) Incubate->PerformAssay CalculateIC50 Calculate IC50 for each serum concentration PerformAssay->CalculateIC50 Analyze Plot IC50 vs. serum concentration to determine the impact CalculateIC50->Analyze

Caption: Experimental workflow to assess the impact of serum proteins on Myxothiazol activity.

References

addressing unexpected results in (+)-Myxothiazol inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Myxothiazol inhibition assays. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to help you address unexpected results and optimize your assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the mitochondrial electron transport chain. Specifically, it targets Complex III, also known as the ubiquinol-cytochrome c reductase or cytochrome bc1 complex.[1][2] Myxothiazol binds to the Qo (quinone oxidation) site of cytochrome b within Complex III.[1][2] This binding event blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, thereby inhibiting the overall activity of Complex III and halting mitochondrial respiration.[1][2]

Q2: What are the expected effects of this compound on cellular respiration?

A2: By inhibiting Complex III, this compound will lead to a rapid decrease in the oxygen consumption rate (OCR) in cells that rely on mitochondrial respiration for ATP production.[3][4] This inhibition is typically cytostatic rather than cytotoxic, meaning it stops cell proliferation without immediately killing the cells.[3] In some cell lines, this compound has been shown to cause a reversible cell cycle arrest in the late G1/S phase.[5] Unlike some other Complex III inhibitors like antimycin A, Myxothiazol does not typically induce a significant increase in the production of reactive oxygen species (ROS).[6]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in various organic solvents, with dimethyl sulfoxide (DMSO) being the most common choice for preparing high-concentration stock solutions.[7] It is recommended to prepare a stock solution of 10 mM in anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can lead to degradation, the stock solution should be aliquoted into smaller, single-use volumes. Store these aliquots at -20°C or -80°C, protected from light.[7] When preparing working solutions, dilute the DMSO stock directly into your pre-warmed cell culture medium or assay buffer. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells, typically ≤ 0.5%.[8]

Q4: What are typical working concentrations for this compound in cell-based assays?

A4: The effective concentration of this compound can vary significantly depending on the cell line, cell density, and the specific assay being performed.[9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup. As a starting point, concentrations ranging from the low nanomolar to the low micromolar range are often effective. For example, in some cell lines, concentrations as low as 0.5 µg/mL have been shown to induce cell cycle arrest.[5]

Data Presentation

Table 1: Reported EC50/IC50 Values for this compound in Various Cell Lines
Cell LineCancer TypeEC50/IC50 (µM)Assay Conditions
HCT116Colon CarcinomaNot explicitly provided, but effectiveCell viability assay[9]
K562Chronic Myelogenous LeukemiaNot explicitly provided, but effectiveCell viability assay[9]
HL60Promyelocytic LeukemiaNot explicitly provided, but effectiveCell viability assay[9]
A549Lung CarcinomaNot explicitly provided, but effectiveCell viability assay[9]
Jurkat (clone 886)Human lymphoblastic T-cell~1.03 µM (0.5 µg/mL)Flow cytometry for cell cycle arrest[5]

Note: The original source material for the first four cell lines in this table provided a figure showing dose-response curves but did not explicitly state the EC50 values. The effectiveness was demonstrated through these curves.

Experimental Protocols

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

This protocol outlines the steps for assessing the inhibitory effect of this compound on mitochondrial respiration in adherent cells using an Agilent Seahorse XF Analyzer.

Materials:

  • Adherent cells of interest

  • Seahorse XF Cell Culture Microplate

  • Complete cell culture medium

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Oligomycin (Complex V inhibitor)

  • FCCP (uncoupler)

  • Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)

  • Seahorse XF Calibrant

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding:

    • The day before the assay, seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.

    • Ensure even cell distribution and allow cells to adhere overnight in a CO2 incubator at 37°C.[10]

  • Sensor Cartridge Hydration:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[10]

  • Assay Preparation:

    • On the day of the assay, remove the cell culture medium from the microplate.

    • Wash the cells once with pre-warmed Seahorse XF assay medium.

    • Add the final volume of pre-warmed assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for at least 30 minutes before the assay.[10]

    • Prepare fresh serial dilutions of this compound in assay medium. Also, prepare injection solutions of oligomycin, FCCP, and a mixture of rotenone/antimycin A.

    • Load the injection ports of the hydrated sensor cartridge with the prepared compounds.

  • Seahorse XF Analyzer Run:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Once calibration is complete, replace the calibrant plate with the cell culture microplate.

    • Start the assay protocol. A typical protocol will consist of:

      • Baseline OCR measurements.

      • Injection of this compound or vehicle control, followed by OCR measurements.

      • Sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine key mitochondrial parameters.[11]

  • Data Analysis:

    • After the run, normalize the OCR data to cell number or protein concentration.

    • Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Protocol 2: Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity Assay

This colorimetric assay measures the activity of Complex III by following the reduction of cytochrome c at 550 nm.

Materials:

  • Isolated mitochondria

  • Complex III Assay Buffer

  • Cytochrome c (oxidized form)

  • Ubiquinol (or a suitable analog like decylubiquinol)

  • This compound

  • Antimycin A (as a positive control for inhibition)

  • Microplate reader capable of measuring absorbance at 550 nm

Procedure:

  • Mitochondria Preparation:

    • Isolate mitochondria from cells or tissues using a standard protocol.

    • Determine the protein concentration of the mitochondrial preparation (e.g., using a Bradford assay).

  • Reagent Preparation:

    • Prepare a working solution of cytochrome c in the assay buffer.

    • Prepare a stock solution of ubiquinol in a suitable solvent (e.g., ethanol).

    • Prepare serial dilutions of this compound and a working solution of Antimycin A in the assay buffer.

  • Assay Performance:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the desired concentrations of this compound, Antimycin A (for control wells), or vehicle.

    • Add the mitochondrial sample to each well.

    • Initiate the reaction by adding the ubiquinol substrate.

    • Immediately place the plate in the microplate reader and measure the absorbance at 550 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).[12][13]

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction (change in absorbance over time) for each condition.

    • The activity of Complex III is proportional to this rate.

    • Determine the inhibitory effect of this compound by comparing the rates in the treated wells to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Visualizations

Signaling Pathway of this compound Inhibition

Myxothiazol_Pathway cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone ComplexII Complex II ComplexII->Ubiquinone ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV CytochromeC->ComplexIV ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase H+ gradient Myxothiazol This compound Myxothiazol->Inhibition Inhibition->ComplexIII Inhibits Qo site

Caption: Mechanism of this compound action on the mitochondrial electron transport chain.

Experimental Workflow for a this compound Inhibition Assay

Myxothiazol_Workflow start Start prep_cells Prepare Cells (Seed plates) start->prep_cells prep_myxo Prepare this compound Dilutions start->prep_myxo treatment Treat Cells with This compound prep_cells->treatment prep_myxo->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Assay (e.g., OCR, Cytochrome c reduction) incubation->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis (Calculate % inhibition, IC50) data_acq->data_analysis end End data_analysis->end

Caption: General workflow for assessing the inhibitory effects of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Unexpected Results? no_inhibition No or Low Inhibition? start->no_inhibition Yes high_variability High Variability? start->high_variability No check_conc Is Myxothiazol concentration correct? no_inhibition->check_conc other_issues Other Unexpected Effects? high_variability->other_issues No check_seeding Is cell seeding uniform? high_variability->check_seeding check_off_target Are you observing effects at very high concentrations? other_issues->check_off_target check_stability Is Myxothiazol stock and working solution fresh? check_conc->check_stability Yes solution_conc Solution: Perform dose-response. Increase concentration. check_conc->solution_conc No check_cells Are cells healthy and metabolically active? check_stability->check_cells Yes solution_stability Solution: Prepare fresh solutions. Avoid freeze-thaw cycles. check_stability->solution_stability No check_assay Is the assay protocol optimized? check_cells->check_assay Yes solution_cells Solution: Use healthy, low-passage cells. Consider galactose media. check_cells->solution_cells No solution_assay Solution: Check instrument settings and reagent integrity. check_assay->solution_assay No check_pipetting Is pipetting accurate and consistent? check_seeding->check_pipetting Yes solution_seeding Solution: Ensure homogenous cell suspension. Allow plate to settle before incubation. check_seeding->solution_seeding No check_edge_effect Are you avoiding 'edge effects'? check_pipetting->check_edge_effect Yes solution_pipetting Solution: Calibrate pipettes. Use appropriate volumes. check_pipetting->solution_pipetting No solution_edge_effect Solution: Do not use outer wells for samples. Fill with sterile liquid. check_edge_effect->solution_edge_effect No check_secondary_effects Are the effects potentially downstream of CIII inhibition? check_off_target->check_secondary_effects No solution_off_target Solution: Use lowest effective concentration. Confirm with other CIII inhibitors. check_off_target->solution_off_target Yes solution_secondary_effects Solution: Measure multiple endpoints (e.g., ATP, ROS, membrane potential). check_secondary_effects->solution_secondary_effects Yes

Caption: A decision tree to troubleshoot common issues in this compound inhibition assays.

References

Validation & Comparative

Validating (+)-Myxothiazol's Specificity for the Qo Site of Cytochrome bc1 Complex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (+)-Myxothiazol's performance against other inhibitors of the cytochrome bc1 complex, supported by experimental data. This analysis confirms the high specificity of this compound for the Qo site, a critical component of the mitochondrial electron transport chain.

This compound is a potent inhibitor of the cytochrome bc1 complex (also known as complex III), a key enzyme in cellular respiration. Its specificity for the Qo site, where ubiquinol is oxidized, has been extensively validated through a variety of experimental approaches. This guide summarizes the key findings, compares Myxothiazol with other well-characterized inhibitors, and provides detailed experimental protocols for assessing inhibitor specificity.

Comparative Analysis of Inhibitor Specificity

The cytochrome bc1 complex possesses two distinct inhibitor binding sites: the Qo site, located near the outer side of the inner mitochondrial membrane, and the Qi site, situated closer to the inner side. Myxothiazol, along with Stigmatellin, belongs to the class of Qo site inhibitors, while Antimycin A is a classic example of a Qi site inhibitor.[1]

The specificity of these inhibitors is crucial for their use as research tools and for their potential therapeutic applications. Myxothiazol's interaction at the Qo site effectively blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, a critical step in the Q-cycle.[2][3] This mechanism is distinct from that of Antimycin A, which inhibits the transfer of electrons from heme bH to ubiquinone at the Qi site.[4]

Biochemical and structural studies have consistently demonstrated that Myxothiazol binds to cytochrome b, a core subunit of the bc1 complex.[2][5] Crystallographic data from the bovine heart mitochondrial bc1 complex has precisely identified the binding pocket of Myxothiazol within the Qo domain.[4][5] This binding prevents the productive association of the ubiquinol substrate.[6]

In contrast to Stigmatellin, which also binds to the Qo site, Myxothiazol does not form a hydrogen bond with the Rieske iron-sulfur protein.[3] This difference in interaction has implications for the mobility of the Rieske protein's iron-sulfur domain.[7]

The following table summarizes the key characteristics and experimental data for Myxothiazol and other relevant inhibitors.

InhibitorTarget SiteKey Experimental Observations
This compound Qo site Blocks reduction of cytochrome c1 but not cytochrome b in the absence of Antimycin A.[2] Induces a red shift in the optical spectrum of ferrocytochrome b-566.[2] Mutations conferring resistance map to the cytochrome b gene.[1][2] Crystal structures confirm binding in a pocket on cytochrome b.[4][5]
Stigmatellin Qo site Blocks electron transfer at the Qo site.[1] Its binding is sensitive to the redox state of the Rieske iron-sulfur protein.[6]
Antimycin A Qi site Inhibits the re-oxidation of cytochrome b.[2] In the presence of Myxothiazol, it blocks the reduction of both cytochromes b and c1.[2] Crystal structures show it binds to a distinct site from Myxothiazol.[4][5]

Experimental Protocols

The validation of this compound's specificity for the Qo site relies on a combination of biochemical assays and structural biology techniques. Below are detailed methodologies for key experiments.

Enzyme Kinetics Assay: Inhibition of Cytochrome c Reductase Activity

This assay measures the ability of an inhibitor to block the enzymatic activity of the cytochrome bc1 complex.

1. Preparation of Mitochondria or Purified Complex III:

  • Isolate mitochondria from a suitable source (e.g., bovine heart, yeast) by differential centrifugation.

  • For higher precision, purify the cytochrome bc1 complex using chromatographic techniques.

2. Assay Buffer:

  • Prepare a suitable buffer, for example, 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA.

3. Reaction Mixture:

  • In a cuvette, combine the assay buffer, a known concentration of oxidized cytochrome c, and the mitochondrial preparation or purified complex.

  • Add varying concentrations of the inhibitor (e.g., Myxothiazol) dissolved in a suitable solvent (e.g., ethanol or DMSO). Include a solvent-only control.

4. Initiation and Measurement:

  • Initiate the reaction by adding the substrate, ubiquinol (e.g., decylubiquinol).

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

5. Data Analysis:

  • Calculate the initial rate of cytochrome c reduction for each inhibitor concentration.

  • Determine the IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, by plotting the reaction rates against the inhibitor concentrations.

Spectroscopic Analysis: Redox State of Cytochromes

This method examines the effect of inhibitors on the redox state of the different cytochromes within the bc1 complex.

1. Sample Preparation:

  • Use a suspension of mitochondria or purified complex III in a suitable buffer.

2. Spectrophotometric Titration:

  • Record the baseline absorbance spectrum of the sample.

  • Add a reducing agent (e.g., succinate or a ubiquinol analogue) to reduce the electron transport chain components.

  • Add the inhibitor of interest (e.g., Myxothiazol).

  • Record the absorbance spectrum at different time points or after the addition of an oxidizing agent (e.g., ferricyanide) to observe the specific effects on the redox state of cytochromes b and c1. Myxothiazol is expected to block the reduction of cytochrome c1 while allowing the initial reduction of cytochrome b.[2]

Mutagenesis and Resistance Studies

This genetic approach identifies the binding site of an inhibitor by selecting for resistant mutants.

1. Mutant Generation:

  • Expose a suitable organism (e.g., the yeast Saccharomyces cerevisiae) to a mutagenic agent.

  • Plate the mutagenized cells on a medium containing a lethal concentration of the inhibitor (e.g., Myxothiazol).

2. Selection and Characterization of Resistant Mutants:

  • Isolate colonies that grow in the presence of the inhibitor.

  • Confirm the resistance phenotype by measuring the IC50 of the inhibitor on the mitochondrial respiratory activity of the mutant strains.

3. Gene Sequencing:

  • Isolate mitochondrial DNA from the resistant mutants.

  • Sequence the gene encoding cytochrome b (CYTB).

  • Identify mutations that are consistently present in the resistant strains, as these likely pinpoint the amino acid residues involved in inhibitor binding.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the electron transport chain within the cytochrome bc1 complex and a typical workflow for validating inhibitor specificity.

Electron_Transport_Chain cluster_complexIII Cytochrome bc1 Complex UQH2 Ubiquinol (UQH2) FeS Rieske Fe-S UQH2->FeS e- CytB_L Cytochrome b (low potential) UQH2->CytB_L e- UQH2_FeS_edge UQH2_FeS_edge UQH2->UQH2_FeS_edge Qo Site UQ Ubiquinone (UQ) CytC1 Cytochrome c1 FeS->CytC1 e- CytC Cytochrome c CytC1->CytC e- CytB_H Cytochrome b (high potential) CytB_L->CytB_H e- CytB_H->UQ e- CytB_H_UQ_edge CytB_H_UQ_edge CytB_H->CytB_H_UQ_edge Qi Site Myxothiazol Myxothiazol AntimycinA Antimycin A

Caption: Electron flow through the cytochrome bc1 complex and inhibitor binding sites.

Experimental_Workflow cluster_workflow Workflow for Validating Inhibitor Specificity start Hypothesized Inhibitor Specificity biochemical Biochemical Assays (Enzyme Kinetics, Spectroscopy) start->biochemical genetic Genetic Studies (Mutant Selection & Sequencing) start->genetic validation Validation of Specificity biochemical->validation genetic->validation structural Structural Biology (Crystallography) structural->validation

Caption: Experimental workflow for validating inhibitor specificity.

References

Comparative Analysis of (+)-Myxothiazol's Cross-Reactivity with Mitochondrial Respiratory Chain Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Myxothiazol is a well-established and highly potent inhibitor of the mitochondrial respiratory chain, renowned for its specific action on Complex III (cytochrome bc1 complex). This guide provides a comparative analysis of the cross-reactivity of this compound with other complexes of the electron transport chain (ETC), supported by available experimental data and detailed methodologies for further investigation. Its high specificity makes it an invaluable tool in mitochondrial research; however, a thorough understanding of its potential off-target effects is crucial for the accurate interpretation of experimental results and for its consideration in any drug development context.

Mechanism of Action and Primary Target: Complex III

Myxothiazol exerts its inhibitory effect by binding to the quinol oxidation (Qo) site on cytochrome b, a key subunit of Complex III.[1][2] This binding event physically obstructs the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, effectively halting the Q-cycle and inhibiting the overall activity of Complex III.[3] This targeted inhibition disrupts the electron flow from both Complex I and Complex II to Complex IV, leading to a collapse of the mitochondrial membrane potential and a cessation of ATP synthesis via oxidative phosphorylation.

Quantitative Comparison of Inhibitory Activity

While this compound is predominantly recognized for its potent inhibition of Complex III, investigations into its effects on other respiratory complexes have revealed a high degree of selectivity. Direct inhibitory constants (IC50 or Ki) for Myxothiazol against Complexes I, II, IV, and V are not widely reported in the literature, a testament to its specificity. However, available data and indirect evidence allow for a comparative assessment.

Respiratory Chain ComplexCommon NameKnown Inhibitor(s)This compound Inhibitory Potency
Complex I NADH:ubiquinone oxidoreductaseRotenone, Piericidin ALow (Micromolar range)[4]
Complex II Succinate dehydrogenaseThenyoltrifluoroacetone (TTFA), MalonateNo significant direct inhibition reported
Complex III Cytochrome bc1 complexAntimycin A, Myxothiazol High (Nanomolar range)[2]
Complex IV Cytochrome c oxidaseCyanide, AzideNo significant direct inhibition reported
Complex V ATP SynthaseOligomycin, VenturicidinNo significant direct inhibition reported

Note: The high potency of Myxothiazol on Complex III is often expressed as the molar ratio required for 50% inhibition of overall respiration dependent on this complex. For instance, in beef heart mitochondria, a dose of 0.58 moles of Myxothiazol per mole of cytochrome b resulted in 50% inhibition of oxygen consumption.[2]

Cross-Reactivity Profile

Complex I (NADH:ubiquinone oxidoreductase)

Evidence suggests that Myxothiazol can inhibit Complex I, but only at concentrations significantly higher than those required to inhibit Complex III. One study reported that Myxothiazol inhibits the NADH:ubiquinone reductase activity of Complex I in the micromolar range.[4] This is in stark contrast to its nanomolar potency against Complex III, indicating a selectivity of several orders of magnitude. For most experimental purposes where Myxothiazol is used to specifically target Complex III, its effect on Complex I is considered negligible.

Complex II (Succinate dehydrogenase)

There is no direct evidence to suggest that this compound is an inhibitor of Complex II. In fact, Myxothiazol is frequently used in combination with the Complex I inhibitor rotenone to experimentally isolate and study the activity of Complex II.[5] This common practice underscores the widely accepted view that Myxothiazol does not significantly interfere with the function of Complex II.

Complex IV (Cytochrome c oxidase)

Similar to Complex II, there are no significant reports of direct inhibition of Complex IV by Myxothiazol. Experimental protocols designed to measure Complex IV activity often utilize substrates like TMPD and ascorbate, which donate electrons directly to cytochrome c, bypassing the upstream complexes. In such setups, Myxothiazol is not expected to have an inhibitory effect.

Complex V (ATP Synthase)

Myxothiazol's primary effect on ATP synthesis is a consequence of its potent inhibition of Complex III, which dissipates the proton motive force necessary for Complex V to function. There is no evidence to suggest a direct inhibitory interaction between Myxothiazol and the F1Fo-ATP synthase itself.

Signaling Pathways and Experimental Workflows

The specific inhibition of Complex III by Myxothiazol triggers distinct cellular responses and can be leveraged in various experimental workflows.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitors cluster_Downstream Downstream Effects C1 Complex I Q Coenzyme Q C1->Q C2 Complex II C2->Q C3 Complex III CytC Cytochrome c C3->CytC H_gradient Proton Gradient Collapse C3->H_gradient C4 Complex IV Q->C3 CytC->C4 Myxo Myxothiazol Myxo->C3 Inhibits Qo site ROS Increased ROS Production Myxo->ROS Induces ATP_synth ATP Synthesis Inhibition H_gradient->ATP_synth

Caption: Inhibition of Complex III by Myxothiazol.

The specific action of Myxothiazol allows for its use in dissecting complex cellular processes. For example, it can be used to study the cellular response to mitochondrial dysfunction or to investigate the role of reactive oxygen species (ROS) generated from Complex III.[6]

cluster_prep Sample Preparation cluster_assay Complex Activity Assays cluster_treatment Treatment cluster_analysis Data Analysis Tissue Tissue/Cell Culture Mito_iso Mitochondria Isolation Tissue->Mito_iso C1_assay Complex I Assay (NADH oxidation) Mito_iso->C1_assay C2_assay Complex II Assay (Succinate oxidation) Mito_iso->C2_assay C3_assay Complex III Assay (Cytochrome c reduction) Mito_iso->C3_assay C4_assay Complex IV Assay (Cytochrome c oxidation) Mito_iso->C4_assay C5_assay Complex V Assay (ATP hydrolysis/synthesis) Mito_iso->C5_assay IC50 Determine IC50 values C1_assay->IC50 C2_assay->IC50 C3_assay->IC50 C4_assay->IC50 C5_assay->IC50 Myxo_treat This compound (various concentrations) Myxo_treat->C1_assay Myxo_treat->C2_assay Myxo_treat->C3_assay Myxo_treat->C4_assay Myxo_treat->C5_assay Compare Compare potencies IC50->Compare

Caption: Experimental workflow for assessing cross-reactivity.

Detailed Experimental Protocols

To facilitate the independent verification of Myxothiazol's specificity, the following are detailed protocols for measuring the activity of each respiratory chain complex.

Isolation of Mitochondria

A prerequisite for accurate enzymatic assays is the isolation of high-quality, intact mitochondria.

  • Source: Fresh animal tissues (e.g., rat liver, heart, or brain) or cultured cells.

  • Buffers:

    • Isolation Buffer (IB): 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

    • Homogenization Buffer (HB): IB supplemented with 0.5% (w/v) bovine serum albumin (BSA).

  • Procedure:

    • Mince the tissue and wash with ice-cold IB.

    • Homogenize the tissue in HB using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspending in IB and repeating the high-speed centrifugation.

    • Resuspend the final mitochondrial pellet in a minimal volume of IB and determine the protein concentration (e.g., using a Bradford or BCA assay). Keep on ice.

Complex I Activity Assay (NADH:ubiquinone oxidoreductase)
  • Principle: Measures the rotenone-sensitive oxidation of NADH, monitored as a decrease in absorbance at 340 nm.

  • Reagents:

    • Assay Buffer: 50 mM potassium phosphate, pH 7.5, 2 mM KCN, 5 µM antimycin A.

    • NADH solution: 10 mM in water.

    • Ubiquinone-1 (CoQ1) solution: 10 mM in ethanol.

    • Rotenone solution: 2 mM in ethanol.

  • Procedure:

    • In a cuvette, add assay buffer, CoQ1 (final concentration 100 µM), and isolated mitochondria (20-50 µg protein).

    • Initiate the reaction by adding NADH (final concentration 200 µM).

    • Monitor the decrease in absorbance at 340 nm for 3-5 minutes.

    • To determine the specific Complex I activity, perform a parallel measurement in the presence of rotenone (final concentration 2 µM).

    • The Complex I activity is the difference between the rates with and without rotenone.

Complex II Activity Assay (Succinate Dehydrogenase)
  • Principle: Measures the succinate-dependent reduction of an artificial electron acceptor, such as DCPIP, which is monitored as a decrease in absorbance at 600 nm.

  • Reagents:

    • Assay Buffer: 50 mM potassium phosphate, pH 7.5, 20 mM succinate, 2 mM KCN, 5 µM rotenone.

    • DCPIP solution: 10 mM in water.

    • Phenazine methosulfate (PMS) solution: 20 mg/mL in water.

  • Procedure:

    • In a cuvette, add assay buffer and isolated mitochondria (20-50 µg protein).

    • Add DCPIP (final concentration 80 µM) and PMS (final concentration 2 mM).

    • Monitor the baseline absorbance at 600 nm.

    • Initiate the reaction by adding succinate.

    • Record the decrease in absorbance at 600 nm for 3-5 minutes.

Complex IV Activity Assay (Cytochrome c Oxidase)
  • Principle: Measures the oxidation of reduced cytochrome c, monitored as a decrease in absorbance at 550 nm.

  • Reagents:

    • Assay Buffer: 10 mM potassium phosphate, pH 7.0.

    • Reduced cytochrome c: Prepare by reducing a 1 mM solution of cytochrome c with a small amount of sodium dithionite, followed by removal of excess dithionite by gel filtration.

  • Procedure:

    • In a cuvette, add assay buffer and reduced cytochrome c (final concentration 50 µM).

    • Initiate the reaction by adding a small amount of solubilized mitochondria (e.g., treated with n-dodecyl β-D-maltoside).

    • Monitor the decrease in absorbance at 550 nm.

Complex V Activity Assay (ATP Synthase)
  • Principle: Measures the oligomycin-sensitive ATP hydrolysis activity, which is coupled to the oxidation of NADH in an enzyme-coupled assay.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM phosphoenolpyruvate, 0.2 mM NADH.

    • Enzyme mix: Lactate dehydrogenase and pyruvate kinase.

    • ATP solution: 100 mM in water.

    • Oligomycin solution: 2 mg/mL in ethanol.

  • Procedure:

    • In a cuvette, add assay buffer, enzyme mix, and isolated mitochondria (20-50 µg protein).

    • Initiate the reaction by adding ATP (final concentration 5 mM).

    • Monitor the decrease in absorbance at 340 nm.

    • To determine the specific Complex V activity, add oligomycin (final concentration 2 µg/mL) to inhibit the reaction.

    • The Complex V activity is the oligomycin-sensitive rate of NADH oxidation.

Conclusion

This compound is a highly specific and potent inhibitor of mitochondrial Complex III. While it exhibits some inhibitory activity against Complex I at much higher concentrations, its effects on Complexes II, IV, and V are negligible for most research applications. This high degree of selectivity solidifies its role as an indispensable tool for studying the function and dysfunction of the mitochondrial respiratory chain. Researchers utilizing Myxothiazol should be mindful of its potent effects on Complex III and the resulting downstream consequences, such as altered ROS production and ATP synthesis. The provided experimental protocols offer a framework for verifying its specificity and for further exploring the intricate workings of mitochondrial bioenergetics.

References

A Comparative Analysis of (+)-Myxothiazol and Other Strobilurin Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy, mechanisms, and experimental evaluation of a pivotal class of agricultural and research fungicides.

This guide provides a comprehensive comparative analysis of (+)-Myxothiazol and other prominent strobilurin fungicides, including Azoxystrobin, Pyraclostrobin, and Trifloxystrobin. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their mechanism of action, antifungal efficacy, and resistance profiles. Detailed experimental protocols and visual representations of key pathways are included to support further research and development.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Strobilurin fungicides, including this compound, share a common mechanism of action: the inhibition of mitochondrial respiration.[1] They are classified as Quinone outside Inhibitors (QoI), targeting the cytochrome bc1 complex (also known as Complex III) of the electron transport chain.[2][3][4]

By binding to the Qo site of cytochrome b, these fungicides block the transfer of electrons from ubiquinol to cytochrome c1.[2][4][5] This disruption of the electron transport chain halts the production of ATP, the primary cellular energy currency, ultimately leading to fungal cell death.[2][4][6] The toxophore responsible for this activity is typically a β-methoxyacrylate or a related chemical group.[6]

While all strobilurins target the same site, subtle differences in their chemical structures can influence their binding affinity, spectrum of activity, and physicochemical properties such as systemic movement within the plant.[7]

Strobilurin_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e- ComplexIII Cytochrome bc1 Complex (Complex III) Qo Site Ubiquinone->ComplexIII:f0 e- CytochromeC Cytochrome c ComplexIII:f0->CytochromeC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytochromeC->ComplexIV e- O2 O₂ ComplexIV->O2 e- ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP NADH NADH NADH->ComplexI e- Succinate Succinate Succinate->ComplexII e- H2O H₂O O2->H2O ADP ADP + Pi ADP->ATPSynthase Strobilurins This compound & Other Strobilurins Strobilurins->ComplexIII:f1 Inhibition

Caption: Mechanism of action of strobilurin fungicides.

Comparative Efficacy

The efficacy of strobilurin fungicides can vary depending on the specific fungal pathogen and the application context. Experimental data from various studies provides insights into their relative performance.

FungicideTarget Pathogen(s)Efficacy SummaryReference(s)
This compound Saccharomyces cerevisiaePotent inhibitor of the cytochrome bc1 complex.[8][9]
Azoxystrobin Broad spectrum (e.g., rusts, powdery mildew, leaf spots)Provides modest to poor control of Cercospora leaf spot in some studies. Effective against a wide range of other pathogens.[7][10][11]
Pyraclostrobin Broad spectrum (e.g., anthracnose, rusts, leaf spots)Demonstrated good efficacy against Cercospora leaf spot, second to trifloxystrobin in some trials. Also noted for plant health benefits.[7][10][11]
Trifloxystrobin Broad spectrum (e.g., powdery mildew, leaf spot, rust)Found to be the most efficient strobilurin against Cercospora leaf spot in comparative field studies.[10][11][12]
Kresoxim-methyl Broad spectrumShowed poor disease control efficacy against Cercospora leaf spot in some studies.[10][11]

Resistance to Strobilurin Fungicides

A significant challenge in the use of strobilurin fungicides is the development of resistance in target fungal populations.[1] The primary mechanism of resistance is a single point mutation in the cytochrome b gene (CYTB).[4][13]

The most common mutation is a substitution of glycine with alanine at position 143 (G143A).[13][14] This alteration in the amino acid sequence of the cytochrome b protein reduces the binding affinity of strobilurin fungicides to the Qo site, thereby diminishing their inhibitory effect. Cross-resistance is a major concern, as resistance to one strobilurin often confers resistance to others within the same class.[9][15]

To mitigate the development of resistance, it is recommended to use strobilurins in rotation or in mixtures with fungicides that have different modes of action.[1]

Resistance_Mechanism cluster_Fungus Fungal Cell cluster_Mitochondrion Mitochondrion ComplexIII_WT Wild-Type Cytochrome bc1 Qo Site No_Inhibition Effective Respiration Inhibition ComplexIII_WT->No_Inhibition ComplexIII_Resistant Mutant Cytochrome bc1 (G143A) Altered Qo Site Reduced_Inhibition Reduced Respiration Inhibition ComplexIII_Resistant->Reduced_Inhibition Strobilurin Strobilurin Fungicide Strobilurin->ComplexIII_WT:f1 Binds effectively Strobilurin->ComplexIII_Resistant:f1 Binding reduced Fungicide_Action Fungicidal Action No_Inhibition->Fungicide_Action Resistance Fungicide Resistance Reduced_Inhibition->Resistance

Caption: Strobilurin resistance mechanism.

Experimental Protocols

Mitochondrial Respiration Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of strobilurin fungicides on mitochondrial respiration.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a strobilurin fungicide on mitochondrial oxygen consumption.

Materials:

  • Isolated mitochondria from the target organism

  • Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, EDTA, and HEPES)

  • Respiratory substrates (e.g., succinate, NADH)

  • ADP

  • Strobilurin fungicide stock solution (in a suitable solvent like DMSO)

  • Oxygen electrode or a high-resolution respirometer (e.g., Seahorse XF Analyzer)

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from the target fungal or cell culture using standard differential centrifugation techniques.

  • Respirometer Setup: Calibrate the oxygen electrode or respirometer according to the manufacturer's instructions.

  • Assay Chamber Preparation: Add respiration buffer to the assay chamber and equilibrate to the desired temperature (e.g., 25-30°C).

  • Mitochondria Addition: Add a known concentration of isolated mitochondria to the chamber.

  • State 2 Respiration: Add a respiratory substrate (e.g., succinate) to initiate electron transport and measure the basal oxygen consumption rate (State 2).

  • State 3 Respiration: Add a saturating amount of ADP to stimulate ATP synthesis and measure the active oxygen consumption rate (State 3).

  • Inhibitor Titration: In separate experiments, pre-incubate the mitochondria with varying concentrations of the strobilurin fungicide before the addition of the substrate.

  • Data Analysis: Measure the oxygen consumption rate at each fungicide concentration. Plot the percentage of inhibition against the logarithm of the fungicide concentration and determine the IC50 value.

Mitochondrial_Respiration_Assay_Workflow A Isolate Mitochondria C Prepare Assay Chamber with Respiration Buffer A->C B Calibrate Respirometer B->C D Add Mitochondria and Substrate C->D E Measure Basal Oxygen Consumption (State 2) D->E H Perform Inhibitor Titration (Varying Strobilurin Concentrations) D->H F Add ADP E->F G Measure Active Oxygen Consumption (State 3) F->G I Measure Oxygen Consumption at each Concentration H->I J Calculate IC50 Value I->J

Caption: Workflow for mitochondrial respiration assay.

Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol describes a common method to evaluate the antifungal activity of strobilurin fungicides.

Objective: To determine the minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50) of a strobilurin fungicide against a target fungus.

Materials:

  • Pure culture of the target fungus

  • Appropriate growth medium (e.g., Potato Dextrose Agar - PDA)

  • Strobilurin fungicide stock solution

  • Solvent control (e.g., DMSO)

  • Petri dishes

  • Sterile cork borer or scalpel

Procedure:

  • Media Preparation: Prepare the growth medium and amend it with a series of concentrations of the strobilurin fungicide. A solvent control plate should also be prepared.

  • Plating: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a fungal culture onto the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Measurement: Measure the diameter of the fungal colony at regular intervals until the colony on the control plate has reached a significant size.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control. Determine the EC50 value by plotting the inhibition percentage against the fungicide concentration. The MIC is the lowest concentration that completely inhibits visible mycelial growth.

Signaling Pathways

The primary signaling pathway affected by strobilurin fungicides is the mitochondrial respiratory chain, leading to a cascade of downstream cellular events.

  • ATP Depletion: The most immediate effect is a drastic reduction in ATP synthesis, depriving the cell of the energy required for essential metabolic processes.[2][6]

  • Increased Reactive Oxygen Species (ROS) Production: Inhibition of the electron transport chain can lead to an increase in the production of reactive oxygen species, causing oxidative stress and cellular damage.[2]

  • Cell Death: The combination of energy depletion and oxidative stress ultimately triggers programmed cell death or necrosis in the fungal cell.

Recent research has also explored the impact of strobilurins on other cellular processes, including potential off-target effects that could be relevant in non-fungal organisms.

Conclusion

This compound and other strobilurin fungicides are potent inhibitors of fungal respiration, making them highly effective tools in agriculture and valuable probes for studying mitochondrial function in a research context. While they share a common mechanism of action, their efficacy against specific pathogens can differ. The significant challenge of fungicide resistance necessitates careful stewardship of this important class of compounds, emphasizing the need for integrated pest management strategies that include rotations and mixtures with fungicides possessing different modes of action. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of existing and novel strobilurin fungicides.

References

A Comparative Guide to the Differential Effects of (+)-Myxothiazol and Rotenone on Mitochondrial ROS Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two widely used mitochondrial inhibitors, (+)-Myxothiazol and rotenone, on the production of reactive oxygen species (ROS). Understanding the distinct mechanisms and consequences of these compounds is crucial for accurate experimental design and interpretation in studies related to mitochondrial function, oxidative stress, and associated pathologies.

Mechanisms of Action: Targeting Different Complexes of the Electron Transport Chain

Mitochondrial ROS are primarily byproducts of the electron transport chain (ETC). Both this compound and rotenone disrupt the normal flow of electrons through the ETC, but at different points, leading to distinct patterns of ROS generation.

  • Rotenone: This classic inhibitor targets Complex I (NADH:ubiquinone oxidoreductase) . Specifically, it blocks the transfer of electrons from the iron-sulfur clusters within Complex I to ubiquinone (Coenzyme Q)[1][2]. This inhibition causes a "backup" of electrons within Complex I, leading to the one-electron reduction of molecular oxygen and the formation of superoxide radicals (O₂⁻•)[1][3].

  • This compound: This inhibitor targets Complex III (ubiquinone:cytochrome c oxidoreductase) , specifically at the Qo (quinone-oxidizing) site [4]. By binding to the Qo site, myxothiazol prevents the oxidation of ubiquinol (CoQH₂), thereby blocking electron transfer to cytochrome c₁[4]. This inhibition can lead to an increased reduction state of the components upstream of Complex III, including Complex I, which can paradoxically increase ROS production from Complex I[3]. While myxothiazol blocks superoxide formation at the Qo site of Complex III, some studies suggest it may induce H₂O₂ production from a different location within the Qo center[4].

Quantitative Data Comparison

The following tables summarize quantitative data on the effects of rotenone and this compound on mitochondrial ROS production from various studies. It is important to note that absolute values can vary significantly based on the experimental model (isolated mitochondria vs. cell lines), substrates used, and the specific ROS detection method.

Table 1: Effect of Rotenone on Mitochondrial ROS Production

Experimental SystemSubstrate(s)Rotenone ConcentrationMeasured Effect on ROSReference
Isolated rat brain mitochondriaGlutamate + Malate10 nM~1.7-fold increase in H₂O₂ production (from 12.2 to 21.0 pmol/min/mg protein) in state 3[5]
Isolated rat brain mitochondriaGlutamate + Malate10 nM~1.7-fold increase in H₂O₂ production (from 56.5 to 95.0 pmol/min/mg protein) in state 4[5]
Isolated HL-60 cell mitochondriaGlutamate + Malate1 µM~43-fold increase in H₂O₂ production (from 0.129 to 5.524 nmol/min/mg protein)[6]
HL-1 CardiomyocytesEndogenous500 nM~2-fold increase in intracellular ROS[7]
HL-1 CardiomyocytesEndogenous1 µM>3-fold increase in intracellular ROS[7]
Rat cerebellar granule neuronsEndogenous5 nM~2-fold increase in mitochondrial superoxide[8]

Table 2: Effect of this compound on Mitochondrial ROS Production

Experimental SystemSubstrate(s)Myxothiazol ConcentrationMeasured Effect on ROSReference
Isolated rat heart and brain mitochondriaMalate, Succinate, or α-glycerophosphateNot specifiedStimulated H₂O₂ production[4]
Isolated mitochondriaGlutamate + Malate1 µMIncreased oxidation of Cbx-H₂DCF probe (qualitative increase in ROS)[3]

Visualizing the Mechanisms and Workflows

Signaling Pathway: Electron Transport Chain Inhibition

The following diagram illustrates the points of inhibition for rotenone and this compound within the mitochondrial electron transport chain and the resulting sites of superoxide (O₂⁻•) production.

ETC_Inhibition cluster_matrix Mitochondrial Matrix cluster_IMM Inner Mitochondrial Membrane cluster_IMS Intermembrane Space NADH NADH C1 Complex I NADH->C1 e- NAD NAD+ Succinate Succinate C2 Complex II Succinate->C2 e- Fumarate Fumarate Q Coenzyme Q (Ubiquinone) C1->Q e- ROS1 O₂⁻• C1->ROS1 increased with Rotenone or Myxothiazol H_out H+ C1->H_out C2->Q e- C3 Complex III Q->C3 e- CytC Cytochrome c C3->CytC e- C3->H_out C4 Complex IV CytC->C4 e- C4->H_out O₂ O₂ C4->O₂ e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Rotenone Rotenone Rotenone->C1 Myxothiazol This compound Myxothiazol->C3 at Qo site H_out->ATP_Synthase H+ flow H₂O H₂O O₂->H₂O

Caption: Inhibition sites of Rotenone and this compound in the ETC.

Experimental Workflow: Comparative Analysis of Mitochondrial ROS

This diagram outlines a typical workflow for comparing the effects of rotenone and this compound on mitochondrial ROS production in cultured cells.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_ros_detection ROS Detection cluster_analysis Data Analysis start Start cell_culture Culture Cells to Desired Confluency start->cell_culture plating Plate Cells in Multi-well Plates cell_culture->plating control Vehicle Control plating->control rotenone_treat Treat with Rotenone plating->rotenone_treat myxo_treat Treat with This compound plating->myxo_treat ros_probe Incubate with MitoSOX Red or DCFH-DA control->ros_probe rotenone_treat->ros_probe myxo_treat->ros_probe wash Wash to Remove Excess Probe ros_probe->wash measurement Measure Fluorescence (Flow Cytometry or Plate Reader) wash->measurement quantify Quantify Mean Fluorescence Intensity measurement->quantify normalize Normalize to Control quantify->normalize compare Compare Effects of Rotenone and Myxothiazol normalize->compare end End compare->end

Caption: Workflow for comparing mitochondrial ROS inhibitors in cells.

Experimental Protocols

Measurement of Mitochondrial Superoxide Production using MitoSOX Red

This protocol is adapted for use with adherent cells in a 96-well plate format for fluorescence microplate reader analysis.

Materials:

  • MitoSOX™ Red mitochondrial superoxide indicator (e.g., Thermo Fisher Scientific)

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer, pre-warmed to 37°C

  • Cultured adherent cells in a black, clear-bottom 96-well plate

  • Rotenone and this compound stock solutions in DMSO

Procedure:

  • Prepare a 5 mM MitoSOX Red stock solution: Dissolve the contents of one 50 µg vial of MitoSOX Red in 13 µL of high-quality DMSO. Store protected from light at -20°C.

  • Prepare a 5 µM MitoSOX Red working solution: Immediately before use, dilute the 5 mM stock solution in pre-warmed HBSS. Protect from light.

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed HBSS.

    • Add the desired concentrations of rotenone or this compound diluted in pre-warmed HBSS to the respective wells. Include a vehicle control (DMSO).

    • Incubate for the desired treatment time (e.g., 30-60 minutes) at 37°C.

  • MitoSOX Red Staining:

    • Remove the treatment medium.

    • Add 100 µL of the 5 µM MitoSOX Red working solution to each well.

    • Incubate for 10-30 minutes at 37°C, protected from light.

  • Wash:

    • Remove the MitoSOX Red solution.

    • Wash the cells three times with pre-warmed HBSS.

  • Fluorescence Measurement:

    • Add 100 µL of pre-warmed HBSS to each well.

    • Immediately measure the fluorescence using a microplate reader with excitation at ~510 nm and emission at ~580 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the fold change in mitochondrial superoxide production.

Measurement of General Mitochondrial ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol is for adherent cells in a 96-well plate format.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • DMSO

  • Serum-free culture medium, pre-warmed to 37°C

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Cultured adherent cells in a 96-well plate

  • Rotenone and this compound stock solutions in DMSO

Procedure:

  • Prepare a 10 mM DCFH-DA stock solution: Dissolve DCFH-DA in DMSO. Store protected from light at -20°C.

  • Prepare a 10 µM DCFH-DA working solution: Immediately before use, dilute the stock solution in pre-warmed serum-free medium.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add 100 µL of the 10 µM DCFH-DA working solution to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light.

  • Inhibitor Treatment:

    • Remove the DCFH-DA working solution.

    • Wash the cells once with pre-warmed PBS.

    • Add the desired concentrations of rotenone or this compound diluted in pre-warmed medium to the respective wells. Include a vehicle control.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes, or as a single endpoint reading, using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence.

    • For kinetic assays, determine the rate of increase in fluorescence. For endpoint assays, use the final fluorescence values.

    • Normalize the results of the treated wells to the vehicle control.

Conclusion

Rotenone and this compound are powerful tools for investigating mitochondrial function, but their distinct mechanisms of action result in different effects on ROS production. Rotenone directly stimulates superoxide generation at Complex I. In contrast, this compound inhibits Complex III at the Qo site, which can lead to an increase in ROS from Complex I due to the backup of electrons. The choice of inhibitor and the interpretation of the resulting data must take these differential effects into account for a precise understanding of the role of mitochondrial ROS in various biological processes.

References

Validating Mitochondrial Complex III Inhibition: A Comparative Guide to (+)-Myxothiazol and Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for studying the function of mitochondrial Complex III (the cytochrome bc1 complex): pharmacological inhibition with (+)-Myxothiazol and genetic knockout of essential Complex III subunits. Understanding the strengths and limitations of each approach is crucial for designing robust experiments and accurately interpreting their results.

This compound is a potent and specific inhibitor of Complex III, a critical enzyme in the mitochondrial electron transport chain. It functions by binding to the quinol oxidation (Qo) site of Complex III, thereby blocking the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein (UQCRFS1) and cytochrome b.[1][2][3][4] This action effectively halts the electron flow through the respiratory chain, inhibiting ATP synthesis and cellular respiration.[5] While Myxothiazol is an invaluable tool, findings derived from its use are strengthened significantly by validation with genetic models, which provide a complementary approach to dissecting gene and protein function.

Comparing Methodologies: this compound vs. Genetic Knockout

The choice between using a pharmacological inhibitor like this compound and a genetic knockout approach depends on the specific experimental question. While both aim to disrupt the function of Complex III, they differ fundamentally in their mechanism, duration of action, and potential for compensatory cellular responses.

FeatureThis compound (Pharmacological Inhibition)Genetic Knockout (e.g., UQCRFS1 KO)
Target Specifically binds the Qo site of Complex III.[3][4]Removes or renders non-functional a specific gene (e.g., UQCRFS1).[6]
Specificity Highly specific for Complex III, but potential for off-target effects at high concentrations.[7]Highly specific to the targeted gene product.[6]
Temporal Control Acute, rapid, and often reversible inhibition.Chronic, constitutive loss of function. Can lead to developmental or long-term compensatory changes.[8]
Dose Control Dose-dependent inhibition allows for studying partial loss-of-function.Typically results in a complete loss of function (all-or-nothing).
System Applicable across isolated mitochondria, cell cultures, and in vivo animal models.[9]Model-specific (cell line or whole organism).
Development Relatively fast and low-cost to implement.Time-consuming and expensive to generate and validate the model.[10]
Compensatory Effects Less likely to induce long-term compensatory mechanisms due to acute application.High potential for triggering genetic compensation, where related genes are upregulated to mitigate the loss of function.[8]

Expected Experimental Outcomes

The following table summarizes the anticipated effects of treating a wild-type system with this compound versus the phenotype of a genetic knockout of a critical Complex III subunit, such as UQCRFS1.

Parameter MeasuredEffect of this compoundPhenotype of UQCRFS1 Knockout
Complex III Activity Sharply decreased or abolished.[2][9]Abolished due to the absence of a critical subunit.[11][12]
Oxygen Consumption Rate Significantly reduced, especially with Complex I/II-linked substrates.[5]Significantly reduced due to impaired electron transport chain function.[12]
ATP Production Markedly decreased due to lack of proton motive force generation by Complex III.Markedly decreased.
Mitochondrial Membrane Potential Dissipated, as proton pumping at Complex III is blocked.Dissipated.
Reactive Oxygen Species (ROS) Can be significantly increased due to electron back-up and leakage.[13]Can be increased due to the dysfunctional assembly of Complex III.[12]

Experimental Protocols

Protocol 1: Pharmacological Inhibition of Complex III with this compound

This protocol describes a general procedure for treating cultured cells with this compound to assess its impact on mitochondrial respiration.

Materials:

  • This compound (stored as a stock solution in DMSO at -20°C)

  • Cultured cells of interest

  • Cell culture medium

  • Assay-specific reagents (e.g., for measuring oxygen consumption, ATP levels, or ROS production)

  • Seahorse XF Analyzer or similar respirometry system

Procedure:

  • Cell Seeding: Plate cells at a density appropriate for the chosen assay and allow them to adhere and grow overnight.

  • Preparation of Myxothiazol Working Solution: Dilute the Myxothiazol stock solution in pre-warmed cell culture medium to the desired final concentration. Typical working concentrations range from 50 nM to 500 nM.[14] A vehicle control (DMSO in medium) must be prepared in parallel.

  • Treatment: Remove the existing medium from the cells and replace it with the Myxothiazol-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for a period appropriate to the experimental question. For acute inhibition of respiration, a pre-incubation of 1-3 hours is often sufficient.[14]

  • Measurement: Following incubation, proceed with the planned assay. For example, to measure the oxygen consumption rate (OCR), a Seahorse XF Mito Stress Test can be performed. Myxothiazol's effect will manifest as a sharp drop in basal and maximal respiration.

Protocol 2: Validation Using a UQCRFS1 Genetic Knockout

This protocol outlines the generation and validation of a knockout cell line for UQCRFS1, the gene encoding the Rieske iron-sulfur protein, using CRISPR/Cas9 technology.

Materials:

  • Wild-type cells susceptible to CRISPR/Cas9 editing

  • Plasmids encoding Cas9 and a guide RNA (gRNA) targeting an early exon of the UQCRFS1 gene

  • Transfection reagent

  • Fluorescence-activated cell sorter (FACS) or antibiotic selection reagents

  • PCR reagents and primers for genomic DNA analysis

  • Antibodies against UQCRFS1 and a loading control (e.g., VDAC1) for Western blotting

Procedure:

  • gRNA Design: Design and clone two or more gRNAs targeting a critical early exon of the UQCRFS1 gene to maximize the likelihood of generating a frameshift mutation.

  • Transfection: Co-transfect the wild-type cells with the Cas9 and gRNA expression plasmids.

  • Selection of Edited Cells: Isolate single cells that were successfully transfected, typically using FACS (if a fluorescent reporter is co-expressed) or antibiotic selection.

  • Expansion of Clones: Expand the single cells into clonal populations.

  • Genomic Validation: Extract genomic DNA from each clone. Use PCR to amplify the targeted region of the UQCRFS1 gene, followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Protein Validation (Western Blot): Lyse cells from validated knockout clones and wild-type controls. Perform a Western blot using an anti-UQCRFS1 antibody to confirm the complete absence of the Rieske iron-sulfur protein. The blot should be re-probed with a loading control to ensure equal protein loading.

  • Functional Validation: Perform functional assays, such as measuring OCR, on the validated UQCRFS1 KO and wild-type cells. The KO cells are expected to show a severe defect in respiration that is not further affected by the addition of Myxothiazol, confirming that the inhibitor's target has been removed.

Mandatory Visualizations

cluster_ETC Mitochondrial Electron Transport Chain cluster_C1 Complex I cluster_C2 Complex II cluster_C3 Complex III (Target) cluster_C4 Complex IV C1 NADH Dehydrogenase Q Coenzyme Q (Ubiquinol) C1->Q e- C2 Succinate Dehydrogenase C2->Q e- UQCRFS1 UQCRFS1 (Rieske Fe-S) CytC1 Cytochrome c1 UQCRFS1->CytC1 e- CytB Cytochrome b CytC Cytochrome c CytC1->CytC e- C4 Cytochrome c Oxidase O2 O₂ → H₂O C4->O2 e- Q->UQCRFS1 e- CytC->C4 e- Myxo This compound Myxo->Q BLOCKS e- transfer

Caption: Mechanism of this compound action on the electron transport chain.

arrow arrow A Initial Observation: Phenotype observed with This compound treatment B Hypothesis: Phenotype is due to Complex III inhibition A->B C Validation Step 1: Generate UQCRFS1 Knockout (e.g., via CRISPR/Cas9) B->C D Validation Step 2: Confirm KO by sequencing and Western Blot C->D E Comparative Analysis: Assess phenotype of UQCRFS1 KO cells D->E F Conclusion: Phenotype is recapitulated in KO model E->F G Conclusion: Phenotype is NOT recapitulated (Suggests off-target effect of Myxothiazol) E->G

Caption: Experimental workflow for validating Myxothiazol findings with a knockout model.

cluster_approaches Approaches to Inhibit Complex III Function A This compound (Pharmacological Inhibitor) C Target: Mitochondrial Complex III A->C Acute Inhibition B UQCRFS1 Knockout (Genetic Disruption) B->C Chronic Ablation D Functional Outcome: Inhibition of Mitochondrial Respiration C->D

Caption: Logical relationship between chemical and genetic inhibition of Complex III.

References

A Comparative Guide to the Reversibility of (+)-Myxothiazol Inhibition in Isolated Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reversibility of (+)-Myxothiazol, a potent inhibitor of the mitochondrial respiratory chain, with other well-known inhibitors of Complex III (cytochrome bc1 complex), Antimycin A and Stigmatellin. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the design and interpretation of mitochondrial toxicity and drug efficacy studies.

Introduction to Complex III Inhibition

The cytochrome bc1 complex is a critical component of the mitochondrial electron transport chain, responsible for transferring electrons from ubiquinol to cytochrome c. This process is coupled to the translocation of protons across the inner mitochondrial membrane, establishing the proton motive force that drives ATP synthesis. Inhibition of this complex can have profound effects on cellular bioenergetics and is a mechanism of action for various natural and synthetic compounds.

This compound, Antimycin A, and Stigmatellin all target Complex III but interact with distinct binding sites, leading to different effects on the Q-cycle and varying degrees of reversibility. Understanding these differences is crucial for their application as research tools and for assessing their potential as therapeutic agents or toxicants. Myxothiazol and Stigmatellin bind to the Qo (ubiquinol oxidation) site of Complex III, while Antimycin A binds to the Qi (ubiquinone reduction) site.

Quantitative Comparison of Inhibitor Binding and Reversibility

The reversibility of an inhibitor is quantitatively described by its binding kinetics, specifically its association rate constant (k_on_), dissociation rate constant (k_off_), and the resulting equilibrium dissociation constant (K_d_). A lower K_d_ value indicates a higher affinity of the inhibitor for its target. The rate of dissociation (k_off_) is a direct measure of the residence time of the inhibitor on its target and, therefore, its reversibility. While complete kinetic data for all three inhibitors in isolated mitochondria is not available in a single study, the following table summarizes key findings from the literature.

InhibitorTarget SiteAssociation Rate Constant (k_on_)Dissociation Constant (K_d_)Reversibility Profile
This compound Qo~8 x 10⁵ M⁻¹s⁻¹[1]-Considered reversible, with a relatively fast association rate.[2]
Antimycin A Qi-~30 pM[3][4]Considered practically irreversible due to its extremely high affinity.[3][4]
Stigmatellin Qo~2.6 x 10⁶ M⁻¹s⁻¹[1]-Reversible, with a very fast association rate.[1]

Note: The binding kinetics can be influenced by the specific experimental conditions, such as the source of mitochondria and the composition of the assay buffer.

Experimental Protocols

The assessment of inhibitor reversibility in isolated mitochondria typically involves measuring the recovery of mitochondrial respiration after the removal of the inhibitor. This can be achieved through washout experiments coupled with high-resolution respirometry.

Isolation of Mitochondria

A standard protocol for isolating functional mitochondria from tissues (e.g., rat liver or heart) or cultured cells involves the following steps:

  • Homogenization: The tissue or cell pellet is minced and homogenized in a cold isolation buffer (e.g., containing sucrose, mannitol, and EGTA to maintain osmotic stability and chelate calcium).

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed spin removes nuclei and unbroken cells, while a subsequent high-speed spin pellets the mitochondria.

  • Washing: The mitochondrial pellet is washed to remove contaminants.

  • Resuspension: The final mitochondrial pellet is resuspended in a suitable buffer for functional assays.

High-Resolution Respirometry for Reversibility Assessment

High-resolution respirometry (e.g., using an Oroboros Oxygraph-2k) is employed to measure oxygen consumption rates.

  • Baseline Respiration: Isolated mitochondria are added to the respirometer chamber containing a respiration buffer with a specific substrate (e.g., succinate for Complex II-linked respiration). The baseline oxygen consumption rate is recorded.

  • Inhibition: A known concentration of the inhibitor (this compound) is added, and the inhibition of respiration is monitored until a new steady-state is reached.

  • Washout Procedure:

    • The inhibited mitochondria are rapidly pelleted by centrifugation.

    • The supernatant containing the inhibitor is discarded.

    • The mitochondrial pellet is resuspended in fresh, inhibitor-free respiration buffer. This wash step can be repeated multiple times.

  • Recovery of Respiration: The washed mitochondria are reintroduced into the respirometer chamber, and the oxygen consumption rate is measured again. The degree of recovery of the respiration rate compared to the initial baseline indicates the reversibility of the inhibition.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing inhibitor reversibility and the signaling pathway of Complex III inhibition.

experimental_workflow cluster_prep Mitochondrial Preparation cluster_respirometry High-Resolution Respirometry cluster_washout Washout Procedure cluster_recovery Recovery Assessment prep1 Isolate Mitochondria prep2 Determine Mitochondrial Concentration prep1->prep2 resp1 Measure Baseline Respiration prep2->resp1 resp2 Add Inhibitor (e.g., Myxothiazol) resp1->resp2 resp3 Measure Inhibited Respiration resp2->resp3 wash1 Pellet Mitochondria resp3->wash1 wash2 Resuspend in Inhibitor-Free Buffer wash1->wash2 wash3 Repeat Wash Steps (Optional) wash2->wash3 rec1 Measure Post-Washout Respiration wash3->rec1 rec2 Calculate % Recovery rec1->rec2

Caption: Experimental workflow for assessing inhibitor reversibility.

complex_iii_inhibition cluster_complex_iii Complex III (Cytochrome bc1) Qo Qo Site Cytochrome_c Cytochrome c Qo->Cytochrome_c e- Protons_out H+ (Intermembrane Space) Qo->Protons_out H+ release Qi Qi Site Protons_in H+ (Matrix) Qi->Protons_in H+ uptake Ubiquinol Ubiquinol (QH2) Ubiquinol->Qo e- Myxothiazol This compound Myxothiazol->Qo Inhibits AntimycinA Antimycin A AntimycinA->Qi Inhibits

Caption: Inhibition sites of Myxothiazol and Antimycin A in Complex III.

Discussion and Conclusion

The available kinetic data, although not exhaustive, strongly suggests that the inhibition of Complex III by this compound is reversible. Its association rate is rapid, and while a specific dissociation rate has not been cited here, washout experiments in various systems have demonstrated the recovery of function. This contrasts sharply with Antimycin A, whose picomolar dissociation constant indicates an extremely slow off-rate, rendering its inhibition effectively irreversible under typical experimental conditions. Stigmatellin, another Qo site inhibitor, exhibits an even faster association rate than Myxothiazol, and is also considered a reversible inhibitor.

The choice of inhibitor for mitochondrial research should, therefore, be guided by the experimental goals. For studies requiring a transient and reversible blockade of the Qo site of Complex III, this compound is a suitable tool. In contrast, for experiments where a complete and sustained inhibition of the Qi site is desired, Antimycin A is the inhibitor of choice. The distinct binding sites and reversibility profiles of these compounds offer a versatile toolkit for dissecting the intricate mechanisms of mitochondrial respiration and its role in cellular physiology and pathology.

References

literature review comparing (+)-Myxothiazol and its analogs in research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the natural product (+)-Myxothiazol and its synthetic analogs, focusing on their mechanism of action, structure-activity relationships, and applications in research. The information presented is supported by experimental data and detailed methodologies to aid in the design and execution of future studies in this area.

Introduction

This compound, a potent antifungal antibiotic isolated from the myxobacterium Myxococcus fulvus, has garnered significant attention as a valuable tool in cell biology and a lead compound in drug discovery.[1] Its primary mechanism of action involves the inhibition of the mitochondrial electron transport chain at Complex III (the cytochrome bc1 complex).[1][2] Specifically, Myxothiazol binds to the ubiquinol oxidation (Qo) site of cytochrome b, thereby blocking the transfer of electrons from ubiquinol to cytochrome c1.[1][2] This disruption of the Q-cycle leads to an inhibition of ATP synthesis and can induce the production of reactive oxygen species (ROS). The unique mode of action and potent biological activity of Myxothiazol have spurred the development of numerous analogs aimed at improving stability, potency, and selectivity, as well as elucidating the structural requirements for its inhibitory effects.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound and a selection of its analogs. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay methodologies.

Table 1: Inhibition of Mitochondrial Complex III

CompoundSource Organism/Cell LineIC50 (mol/mol cytochrome b)Reference
This compoundBeef heart mitochondria0.58[3]
This compoundSubmitochondrial particles0.45[3]

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound/AnalogCell LineIC50 (µM)Reference
Phthalimide-thiazole derivative 5bMCF-7 (Breast)0.2
Phthalimide-thiazole derivative 5kMDA-MB-468 (Breast)0.6
2-(4-chlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole (4c)MCF-7 (Breast)2.57
2-(4-chlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole (4c)HepG2 (Liver)7.26

Note: The structures for the analogs in Table 2 are not direct modifications of the Myxothiazol backbone but represent other thiazole-containing compounds with activity against mitochondrial targets, highlighting the broader interest in the thiazole scaffold.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning this compound and its analogs.

Synthesis of a Simplified Thiazoline Analog of Myxothiazol

This protocol describes a convergent strategy for the synthesis of a simplified Myxothiazol analog, focusing on the formation of the thiazoline ring.

Materials:

  • (S)-2-Amino-3-methyl-1-butanol

  • Alkenyl acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Dichloromethane (DCM), anhydrous

  • Deoxo-Fluor

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • Dissolve the alkenyl acid (1.0 eq) in anhydrous DCM.

    • Add EDCI (1.2 eq) to the solution and stir for 15 minutes at room temperature.

    • Add a solution of (S)-2-Amino-3-methyl-1-butanol (1.1 eq) in DCM.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting amide intermediate by flash column chromatography on silica gel.

  • Cyclization to Thiazoline:

    • Dissolve the purified amide intermediate (1.0 eq) in anhydrous DCM and cool to 0°C.

    • Slowly add Deoxo-Fluor (1.5 eq) to the solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Extract the product with DCM, wash with brine, and dry over MgSO₄.

    • Concentrate the solution and purify the final thiazoline analog by flash column chromatography.

    • Confirm the structure of the final product using NMR and HRMS analysis.

Mitochondrial Complex III Activity Assay

This spectrophotometric assay measures the enzymatic activity of Complex III by monitoring the reduction of cytochrome c.

Materials:

  • Isolated mitochondria (e.g., from bovine heart)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

  • Decylubiquinol (substrate)

  • Cytochrome c (electron acceptor)

  • Test compounds (e.g., this compound and its analogs) dissolved in DMSO

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and a known concentration of cytochrome c.

  • Add the test compound at various concentrations. Include a vehicle control (DMSO only).

  • Initiate the reaction by adding the substrate, decylubiquinol.

  • Immediately begin monitoring the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time in kinetic mode.

  • Calculate the initial rate of the reaction for each compound concentration.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells cultured in a 96-well plate

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cells cultured in a suitable format (e.g., 96-well plate or culture dish)

  • Test compounds

  • DCFH-DA solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the test compounds for the desired time period. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • After treatment, wash the cells with PBS.

  • Load the cells with DCFH-DA solution (typically 5-10 µM in serum-free media) and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

  • The increase in fluorescence intensity is proportional to the level of intracellular ROS.

Signaling Pathways and Mechanisms

The primary molecular target of this compound is the Qo site of cytochrome b within Complex III of the mitochondrial electron transport chain. Inhibition at this site has several downstream consequences.

Myxothiazol_Signaling_Pathway cluster_Complex_III Myxothiazol This compound Qo_site Qo Site of Cytochrome b Myxothiazol->Qo_site Binds to and inhibits Complex_III Mitochondrial Complex III (Cytochrome bc1 complex) ETC Electron Transport Chain HIF1a HIF-1α Stabilization (under hypoxia) Complex_III->HIF1a Modulates Cytochrome_c Cytochrome c Qo_site->Cytochrome_c Blocks electron transfer to ATP_Production ATP Production Qo_site->ATP_Production Inhibits ROS Reactive Oxygen Species (ROS) Production Qo_site->ROS Increases Cellular_Respiration Cellular Respiration Qo_site->Cellular_Respiration Inhibits ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient Ubiquinol Ubiquinol (QH2) Ubiquinol->Qo_site Electron Donor ATP_Synthase->ATP_Production Drives Cell_Cycle_Arrest Cell Cycle Arrest ATP_Production->Cell_Cycle_Arrest Depletion can lead to Apoptosis Apoptosis ROS->Apoptosis Can induce Synthesis_Workflow Start Design of Myxothiazol Analogs Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, HRMS) Synthesis->Purification Biological_Screening Initial Biological Screening (e.g., Antifungal, Cytotoxicity) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Complex III Inhibition, ROS) Biological_Screening->Mechanism_Studies For active compounds Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End Identification of Potent Analogs Lead_Optimization->End Mechanism_Studies->SAR_Analysis In_Vitro_Evaluation_Workflow Start Select Myxothiazol Analog for Testing Complex_III_Assay Mitochondrial Complex III Activity Assay (IC50) Start->Complex_III_Assay Cell_Viability_Assay Cell Viability Assay (MTT) (IC50 against cancer cell lines) Start->Cell_Viability_Assay ROS_Assay ROS Production Assay Start->ROS_Assay Data_Analysis Data Analysis and Comparison Complex_III_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis ROS_Assay->Data_Analysis Conclusion Determine Potency, Selectivity, and Mechanism of Action Data_Analysis->Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for (+)-Myxothiazol

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of (+)-Myxothiazol, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, especially when handling potent compounds like this compound. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with established safety standards to foster a secure research environment.

Immediate Safety and Handling Precautions

This compound is classified as acutely toxic if swallowed.[1][2] Therefore, stringent adherence to safety measures is crucial. Always consult the Safety Data Sheet (SDS) before handling.[3] Work in a well-ventilated area, preferably under a chemical fume hood, and utilize appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Avoid inhaling dust or vapors and prevent any contact with skin or eyes.[1][2]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound and any contaminated materials is to treat them as hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [4]

  • Waste Segregation and Collection:

    • Pure Chemical and Concentrated Solutions: Collect any unused or waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container. The container must have a secure screw cap to prevent leakage.[4][5]

    • Contaminated Materials: All items that have come into direct contact with the chemical, such as pipette tips, gloves, bench paper, and empty containers, must be collected as solid hazardous waste.[4]

    • Aqueous Solutions: Dilute aqueous solutions containing this compound must also be collected as aqueous hazardous waste. Do not mix with other waste streams, particularly organic solvents, unless explicitly permitted by your institution's hazardous waste program.[4]

  • Waste Storage:

    • Store hazardous waste containers in a designated, secure area, away from incompatible materials.[2]

    • Ensure containers are clearly labeled with "Hazardous Waste" and the specific chemical name.[5]

    • Keep containers closed at all times, except when adding waste.[5][6]

  • Arranging for Disposal:

    • Once a waste container is full, or after a prolonged storage period, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Disposal must be in accordance with local, state, and federal regulations.[1]

Quantitative Data Summary

ParameterValueReference
GHS Classification Acute toxicity, oral (Category 2)[1]
Hazard Statement H300: Fatal if swallowed[1][2]
CAS Number 76706-55-3[1]
Molecular Formula C25H33N3O3S2[1]
Molecular Weight 487.68 g/mol [1]

Experimental Protocol: Decontamination of Surfaces

In the event of a spill, follow these steps for decontamination:

  • Absorb Spill: Use an inert, absorbent material (e.g., diatomite, universal binders) to absorb any spilled solutions.[1]

  • Decontaminate: Scrub the affected surfaces and any contaminated equipment with alcohol.[1]

  • Dispose: Collect all contaminated materials (absorbent material, wipes, etc.) and dispose of them as hazardous waste according to the procedures outlined above.[1]

Disposal Process Workflow

Myxothiazol_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Generation of This compound Waste B Segregate Waste (Solid, Liquid, Sharps) A->B Step 1 C Label Hazardous Waste Container B->C Step 2 D Store in Designated Secure Area C->D Step 3 E Contact EHS or Licensed Contractor D->E Step 4 F Transport to Disposal Facility E->F Step 5 G Final Disposal per Regulations F->G Step 6

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe management of this compound waste, thereby protecting personnel and minimizing environmental impact.

References

Essential Safety and Logistics for Handling (+)-Myxothiazol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of (+)-Myxothiazol is paramount. This guide provides immediate, procedural, and step-by-step information covering necessary personal protective equipment, operational plans for handling and storage, and compliant disposal methods.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is required to minimize exposure and ensure personal safety.[1] The following table summarizes the recommended PPE.

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shields or a face shield.Protects against splashes and airborne particles.[2][3]
Hand Protection Chemical-resistant protective gloves.Prevents skin contact with the substance.[1]
Body Protection Impervious clothing or a lab coat.Protects skin and personal clothing from contamination.[1]
Respiratory Protection Suitable respirator.Prevents inhalation of dust, aerosols, or vapors, especially in poorly ventilated areas.[1][2]

Hazard Identification and First Aid

Myxothiazol is classified as acutely toxic if swallowed.[1][2] Understanding the potential hazards and corresponding first-aid measures is critical.

Exposure RouteHazard DescriptionFirst-Aid Protocol
Ingestion Fatal if swallowed.[1][2]Immediately call a poison center or doctor. Rinse mouth with water. Do not induce vomiting.[2][4]
Inhalation May cause respiratory tract irritation.Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Skin Contact May cause skin irritation.Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[1][2]
Eye Contact May cause eye irritation.Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1][2]

Handling and Storage Protocols

Proper handling and storage are essential to maintain the integrity of this compound and the safety of the laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Avoid generating dust and aerosols.[1][2]

  • Prevent contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • For long-term stability, store the product sealed at –20 °C under argon and protected from light.[5]

  • Keep away from incompatible materials.

Spill and Disposal Procedures

In the event of a spill, and for routine disposal, specific procedures must be followed to mitigate risks and comply with regulations.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, earth) to contain the spill. Do not use combustible materials like sawdust.

  • Collect: Carefully scoop up the absorbed material into a suitable, closed container for disposal.

  • Clean: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

Disposal:

  • Dispose of waste material in accordance with all applicable local, state, and federal regulations.[1]

  • Do not allow the chemical to enter drains or waterways.[1]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Experimental Workflow for Handling Myxothiazol

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Figure 1: Safe Handling Workflow for this compound

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.